molecular formula C16H11ClF3N3O2S B1680858 SC-236 CAS No. 170569-86-5

SC-236

Cat. No.: B1680858
CAS No.: 170569-86-5
M. Wt: 401.8 g/mol
InChI Key: NSQNZEUFHPTJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SC-236 is a potent, selective, orally active inhibitor of cyclooxygenase-2 (COX-2) that has been studied in cancer therapy, lower back pain, and inflammation,,,.
SC58236 = SC236 re email from "Harris, Ray" 08/28/03 03:24PM

Properties

IUPAC Name

4-[5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQNZEUFHPTJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432082
Record name 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

insoluble
Record name SC-236
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

170569-86-5
Record name 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170569-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SC-236
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170569-86-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SC-236
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HGW1H8S2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SC-236

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-236, chemically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] While its primary mechanism of action involves the inhibition of prostaglandin synthesis through the COX-2 pathway, a growing body of evidence reveals that this compound exerts significant biological effects through COX-2-independent mechanisms. These include the induction of apoptosis, modulation of inflammatory signaling cascades, and inhibition of metastatic processes. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, with a focus on the core signaling pathways and experimental evidence. Quantitative data are summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's molecular interactions.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound is a highly selective inhibitor of COX-2, an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The selectivity of this compound for COX-2 over the constitutively expressed COX-1 isoform is a key characteristic, reducing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound against COX-1 and COX-2 has been determined through various in vitro assays.

TargetIC50SpeciesAssay Conditions
COX-2 5 nMHumanRecombinant enzyme assay
COX-1 17.8 µMHumanRecombinant enzyme assay

COX-2-Independent Mechanisms of Action

Beyond its well-established role as a COX-2 inhibitor, this compound exhibits a range of biological activities that are not dependent on the inhibition of prostaglandin synthesis. These pleiotropic effects contribute significantly to its potential therapeutic applications in oncology and inflammatory diseases.

Induction of Apoptosis via Protein Kinase C-β(1) (PKC-β(1)) Downregulation

This compound has been shown to induce apoptosis in cancer cells through a novel pathway involving the downregulation of PKC-β(1).[1] This effect is independent of its COX-2 inhibitory activity, as demonstrated by the inability of exogenous prostaglandins to reverse the apoptotic effects.[1]

Signaling Pathway:

SC236 This compound PKCbeta1 PKC-β(1) Expression & Activity SC236->PKCbeta1 Downregulates p21 p21(waf1/cip1) Overexpression PKCbeta1->p21 Mediates Apoptosis Apoptosis PKCbeta1->Apoptosis Inhibition leads to AntiApoptosis Anti-Apoptotic Effect p21->AntiApoptosis Contributes to

Caption: this compound induced apoptosis via PKC-β(1) downregulation.

Overexpression of PKC-β(1) has been shown to attenuate the apoptotic response to this compound, and this anti-apoptotic effect is associated with the overexpression of p21(waf1/cip1).[1]

Anti-Inflammatory Effects via Suppression of ERK and NF-κB Signaling

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways, including the extracellular signal-regulated kinase (ERK) and nuclear factor-kappaB (NF-κB) pathways.

2.2.1. Suppression of ERK Phosphorylation

In murine models of inflammatory allergic reactions, this compound has been demonstrated to inhibit the phosphorylation of ERK.[2] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2]

Signaling Pathway:

SC236 This compound ERK_P ERK Phosphorylation SC236->ERK_P Suppresses Inflammatory_Response Inflammatory Response (e.g., Histamine Release, Cytokine Expression) ERK_P->Inflammatory_Response Leads to

Caption: this compound anti-inflammatory effect via ERK suppression.

2.2.2. Inhibition of NF-κB Activation

This compound has also been shown to suppress the activation of NF-κB, a critical transcription factor in the inflammatory response. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB.

Signaling Pathway:

SC236 This compound IkBa_P IκB-α Phosphorylation & Degradation SC236->IkBa_P Suppresses NFkB NF-κB Activation IkBa_P->NFkB Prevents Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Induces

Caption: this compound mediated inhibition of the NF-κB pathway.

Anti-Metastatic Activity

This compound has demonstrated potent anti-metastatic activity in preclinical models. This activity is attributed to its ability to increase apoptosis and reduce microvessel density within metastatic tumors.

Experimental Protocols

Apoptosis Assay (Annexin V-FITC Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Culture: Culture gastric cancer cells (e.g., AGS cells) in appropriate media.

  • Treatment: Treat cells with varying concentrations of this compound for specified time periods.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression and Phosphorylation

Objective: To determine the effect of this compound on the expression and phosphorylation of target proteins (e.g., PKC-β(1), ERK, IκB-α).

Methodology:

  • Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target proteins (e.g., anti-PKC-β(1), anti-phospho-ERK, anti-IκB-α).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.

Kinase Assay for PKC-β(1) Activity

Objective: To measure the effect of this compound on the kinase activity of PKC-β(1).

Methodology:

  • Immunoprecipitation: Immunoprecipitate PKC-β(1) from cell lysates using a specific antibody.

  • Kinase Reaction: Incubate the immunoprecipitated PKC-β(1) with a specific substrate (e.g., myelin basic protein) in the presence of [γ-³²P]ATP.

  • Detection: Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.

Summary and Future Directions

This compound is a selective COX-2 inhibitor with a complex and multifaceted mechanism of action that extends beyond its primary target. Its ability to induce apoptosis, suppress key inflammatory signaling pathways, and inhibit metastasis through COX-2-independent mechanisms highlights its potential as a therapeutic agent in a variety of diseases, particularly cancer and chronic inflammatory conditions. Further research is warranted to fully elucidate the downstream targets of the PKC-β(1), ERK, and NF-κB pathways modulated by this compound and to explore the full therapeutic potential of this compound in clinical settings. The detailed understanding of its molecular interactions will be crucial for the design of more effective and targeted therapies.

References

SC-236: An In-Depth Technical Guide to a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-236, with the chemical name 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. Its selectivity for COX-2 over COX-1 suggests a reduced risk of the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacodynamics, and key experimental findings. The information presented herein is intended to support further research and development of selective COX-2 inhibitors.

Introduction

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the understanding and development of anti-inflammatory drugs. While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a key strategy in developing anti-inflammatory therapies with improved gastrointestinal safety profiles. This compound has emerged as a significant tool in the study of selective COX-2 inhibition, demonstrating not only anti-inflammatory properties but also potential anti-cancer and anti-metastatic activities.

Physicochemical Properties and Structure

PropertyValue
Chemical Name 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Alternative Name SC-58236
Molecular Formula C₁₆H₁₁ClF₃N₃O₂S
Molecular Weight 401.79 g/mol
CAS Number 170569-86-5

Pharmacodynamics: COX Inhibition Profile

This compound exhibits a high degree of selectivity for the COX-2 enzyme. This selectivity is quantified by the ratio of the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2.

EnzymeIC50 (μM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)Reference
COX-1 17.8\multirow{2}{*}{3560}[Gierse et al., 1996]
COX-2 0.005[Gierse et al., 1996]

Key Preclinical Findings

Anti-Inflammatory Activity

In vivo studies in murine models have demonstrated the anti-inflammatory effects of this compound. In a passive cutaneous anaphylaxis (PCA) model, this compound was shown to inhibit the inflammatory response.[1] It also reduced ear-swelling and histamine release in a murine ear-swelling model.[1]

ModelParameter MeasuredEffect of this compoundReference
Murine Passive Cutaneous Anaphylaxis (PCA) Inflammatory ResponseInhibition[1]
Murine Ear-Swelling Model Ear SwellingReduction[1]
Histamine ReleaseInhibition[1]
Anti-Metastatic Activity

This compound has demonstrated potent anti-metastatic activity in both experimental and spontaneous metastasis models.[2] In a model of experimental metastasis, treatment with this compound significantly reduced tumor burden, as well as the number and size of pulmonary nodules.[2] Similar effects were observed in a spontaneous metastasis model following the excision of the primary tumor.[2]

Metastasis ModelParameter MeasuredEffect of this compoundReference
Experimental Metastasis Tumor BurdenReduction[2]
Number of Pulmonary NodulesReduction[2]
Size of Pulmonary NodulesReduction[2]
Spontaneous Metastasis Tumor BurdenReduction[2]
Number of Spontaneous MetastasesReduction[2]
Size of Spontaneous MetastasesReduction[2]
COX-Independent Apoptosis in Gastric Cancer Cells

Interestingly, this compound has been shown to induce apoptosis in gastric cancer cells through a mechanism that is independent of its COX-2 inhibitory activity.[3] This effect is mediated by the downregulation of protein kinase C-beta(1) (PKC-β1) expression and kinase activity.[3]

Signaling Pathways

Inhibition of ERK Phosphorylation

The anti-inflammatory mechanism of this compound involves the suppression of the phosphorylation of the extracellular signal-regulated protein kinase (ERK).[1]

ERK_Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Upstream Kinases Upstream Kinases Cell Membrane->Upstream Kinases MEK MEK Upstream Kinases->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Phosphorylation Inflammatory Response Inflammatory Response p-ERK->Inflammatory Response This compound This compound This compound->ERK Inhibits Phosphorylation

Figure 1: this compound inhibits the inflammatory response by suppressing ERK phosphorylation.

Downregulation of PKC-β1 in Apoptosis

This compound induces apoptosis in gastric cancer cells via a COX-independent pathway involving the downregulation of PKC-β1.

PKC_Pathway This compound This compound PKC-beta(1) PKC-beta(1) This compound->PKC-beta(1) Downregulates Anti-apoptotic signals Anti-apoptotic signals PKC-beta(1)->Anti-apoptotic signals Inhibits Apoptosis Apoptosis Anti-apoptotic signals->Apoptosis

Figure 2: this compound induces apoptosis by downregulating PKC-β1.

Experimental Protocols

COX-1 and COX-2 Inhibition Assay (Adapted from Gierse et al., 1996)

COX_Inhibition_Assay cluster_materials Materials cluster_procedure Procedure COX-1 or COX-2 enzyme COX-1 or COX-2 enzyme Arachidonic Acid Arachidonic Acid This compound (test compound) This compound (test compound) Incubate enzyme with this compound Incubate enzyme with this compound Add Arachidonic Acid Add Arachidonic Acid Incubate enzyme with this compound->Add Arachidonic Acid Measure Prostaglandin production Measure Prostaglandin production Add Arachidonic Acid->Measure Prostaglandin production Calculate IC50 Calculate IC50 Measure Prostaglandin production->Calculate IC50

Figure 3: Workflow for determining COX-1 and COX-2 inhibition.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound in a suitable buffer at 37°C for a specified time.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement: The production of prostaglandins (e.g., PGE₂) is measured using an appropriate method, such as an enzyme immunoassay (EIA).

  • Data Analysis: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

Murine Model of Passive Cutaneous Anaphylaxis (PCA) (Adapted from Kim et al., 2007)

PCA_Model Sensitization Inject anti-DNP IgE intradermally into mouse ear Treatment Administer this compound or vehicle Sensitization->Treatment Challenge Inject DNP-HSA and Evans blue dye intravenously Treatment->Challenge Measurement Measure dye extravasation in the ear Challenge->Measurement

Figure 4: Experimental workflow for the passive cutaneous anaphylaxis model.

Methodology:

  • Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE into one ear.

  • Treatment: this compound or vehicle is administered to the mice (e.g., orally or intraperitoneally) at a specified time before the antigen challenge.

  • Antigen Challenge: Anaphylaxis is induced by an intravenous injection of DNP-human serum albumin (HSA) along with Evans blue dye.

  • Measurement: The amount of dye extravasation into the ear tissue, which is proportional to the inflammatory response, is quantified after a set period.

Apoptosis Assay in Gastric Cancer Cells (Adapted from Sun et al., 2002)

Apoptosis_Assay Cell Culture Culture gastric cancer cells (e.g., AGS cells) Treatment Treat cells with this compound at various concentrations Cell Culture->Treatment Apoptosis Detection Assess apoptosis using methods like: - Annexin V staining - TUNEL assay - Caspase activity assay Treatment->Apoptosis Detection Protein Analysis Analyze protein expression (e.g., PKC-β1, p21) by Western blot Treatment->Protein Analysis

Figure 5: Workflow for assessing this compound induced apoptosis in cancer cells.

Methodology:

  • Cell Culture: Human gastric cancer cell lines (e.g., AGS) are cultured under standard conditions.

  • Treatment: Cells are treated with various concentrations of this compound for different time periods.

  • Apoptosis Assessment: Apoptosis is quantified using established methods such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, or TUNEL assay.

  • Western Blot Analysis: The expression levels of key proteins in the apoptotic pathway, such as PKC-β1 and p21, are determined by Western blotting.

  • Kinase Assay: The kinase activity of PKC-β1 is measured using an in vitro kinase assay with a specific substrate.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public literature. Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of selective COX-2 inhibition in inflammation and cancer. Its high selectivity for COX-2 makes it a model compound for the development of safer anti-inflammatory drugs. Furthermore, its COX-independent pro-apoptotic effects in cancer cells open up new avenues for therapeutic strategies. This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of selective COX-2 inhibitors.

References

A Technical Whitepaper on the COX-Independent Mechanisms of SC-236

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: SC-236 is well-characterized as a potent and selective inhibitor of cyclooxygenase-2 (COX-2). However, a substantial body of evidence reveals that its pharmacological activities extend beyond COX-2 inhibition, implicating a range of "off-target" or COX-independent effects. These mechanisms are critical for understanding its full therapeutic potential and side-effect profile, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth review of the key COX-independent signaling pathways modulated by this compound, including the induction of apoptosis, inhibition of metastasis, and modulation of inflammatory and fibrotic processes. We present quantitative data in structured tables, detail the experimental protocols used in pivotal studies, and provide visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers in the field.

Induction of Apoptosis via COX-Independent Pathways

This compound induces apoptosis in various cancer cell lines through mechanisms that are not reversible by the addition of prostaglandins, confirming their independence from COX-2 enzymatic activity. Key pathways identified include the modulation of Protein Kinase C (PKC) and Peroxisome Proliferator-Activated Receptor (PPAR) signaling.

Downregulation of Protein Kinase C-beta(1) (PKC-β1)

In gastric cancer cells, this compound has been shown to induce apoptosis by selectively down-regulating the expression and kinase activity of PKC-β1, a protein known to act as a survival mediator.[1] This effect was not reversed by exogenous prostaglandins, underscoring its COX-independent nature.[1] Overexpression of PKC-β1 was found to confer resistance to this compound-induced apoptosis, partly through the upregulation of the cell cycle inhibitor p21(waf1/cip1).[1]

cluster_0 This compound Mediated Apoptosis in Gastric Cancer SC236 This compound PKCb1 PKC-β1 (Expression & Activity) SC236->PKCb1 Inhibits p21 p21(waf1/cip1) PKCb1->p21 Induces Apoptosis Apoptosis Survival Cell Survival PKCb1->Survival Promotes p21->Survival Promotes

Caption: this compound induces apoptosis by inhibiting the PKC-β1 survival pathway.
Activation of PPARδ and Bad

In HT-29 colon cancer cells, this compound can induce apoptosis through the activation of the pro-apoptotic protein Bad.[2] This is achieved by inhibiting the expression of 14-3-3 protein in a manner related to Peroxisome Proliferator-Activated Receptor delta (PPARδ) signaling.[2] Studies have also demonstrated that this compound induces apoptosis to similar levels in both COX-2-expressing (HT29) and COX-2-deficient (HCT116) colon cancer cells, particularly at lower concentrations.[3]

Quantitative Data: Apoptotic Effects of this compound
Cell LineConcentrationEffectReference
HT29 (COX-2+)0-75 µMInduced apoptosis[3]
HCT116 (COX-2-)0-75 µMInduced identical levels of apoptosis as in HT29 cells[3]
HT29 (COX-2+)>75 µMInduced greater levels of apoptosis than in HCT116 cells[3]
Experimental Protocols: Apoptosis Assays
  • Cell Culture: Human gastric cancer (AGS) and colon cancer (HT29, HCT116) cell lines were cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Apoptosis Quantification: Apoptosis was measured using flow cytometry following staining with Annexin V-FITC and propidium iodide (PI). Cells positive for Annexin V and negative for PI were quantified as early apoptotic cells.

  • Western Blot Analysis: Cells were treated with specified concentrations of this compound for various time points. Cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins of interest (e.g., PKC isoforms, p21, Bad, 14-3-3) were detected using specific primary antibodies and horseradish peroxidase-conjugated secondary antibodies, with visualization via chemiluminescence.

  • PKC Kinase Assay: The activity of PKC-β1 was determined by immunoprecipitating PKC-β1 from cell lysates and then incubating the immunoprecipitates with a specific substrate (e.g., histone H1) and [γ-32P]ATP. The incorporation of 32P into the substrate was measured to quantify kinase activity.

Anti-Metastatic and Anti-Angiogenic Effects

This compound demonstrates significant anti-metastatic and anti-angiogenic properties that are, at least in part, independent of COX-2 inhibition. These effects are particularly pronounced when used in combination with anti-angiogenic agents like VEGF inhibitors.

Inhibition of Metastasis and Macrophage Mobilization

In an orthotopic model of pediatric cancer (SKNEP1), combining this compound with the VEGF inhibitor bevacizumab significantly reduced the incidence of lung metastasis compared to bevacizumab alone.[4] This combination did not further decrease primary tumor weight, suggesting a distinct effect on metastatic processes.[4] Gene set expression analysis revealed that this compound treatment significantly reduced the expression of gene sets associated with macrophage mobilization, a key process in creating a pre-metastatic niche.[4] In vitro, this compound was also found to limit tumor cell viability and migration, with these effects being enhanced under hypoxic conditions.[4]

cluster_workflow Anti-Metastatic Combination Therapy Workflow cluster_treatments Treatment Arms cluster_outcomes Measured Outcomes start Orthotopic SKNEP1 Tumor Model Control Control SC236 This compound BV Bevacizumab (BV) Combo This compound + BV TumorGrowth Primary Tumor Growth SC236->TumorGrowth ↓ (39%) BV->TumorGrowth ↓ (76%) Metastasis Lung Metastasis BV->Metastasis Combo->TumorGrowth ↓ (74%) Combo->Metastasis ↓↓ (Significant) Macrophage Macrophage Mobilization Genes Combo->Macrophage ↓ (Significant)

Caption: Workflow showing this compound's enhanced anti-metastatic effect with VEGF blockade.
Quantitative Data: Anti-Tumor and Anti-Metastatic Effects

Treatment GroupPrimary Tumor Weight Reduction (vs. Control)Effect on Lung MetastasisReference
This compound39%Not specified[4]
Bevacizumab (BV)76%Reduced incidence[4]
This compound + BV74%Significantly reduced incidence vs. BV alone[4]
This compound24.8 µmol/LInhibited migration of HUVECs[5]
Experimental Protocols: In Vivo and In Vitro Assays
  • Orthotopic Tumor Model: SKNEP1 human Ewing sarcoma cells were injected into the kidney of immunodeficient mice. Mice were randomized into treatment groups (control, this compound, bevacizumab, combination). Primary tumor weight was measured at the end of the study.

  • Metastasis Assessment: Lungs were harvested, fixed, and sectioned at multiple levels. The presence of metastatic lesions was determined by histological examination (e.g., H&E staining).

  • Cell Migration Assay: Human Umbilical Vein Endothelial Cells (HUVECs) were co-cultured with tumor cells. Cell movement was evaluated by counting the number of cells that migrated through a porous membrane towards conditioned medium from tumor cells under different treatments.[5]

  • Gene Set Expression Analysis (GSEA): RNA was extracted from tumor tissues and subjected to microarray or RNA-seq analysis. GSEA was used to determine if predefined sets of genes (e.g., those related to macrophage mobilization) showed statistically significant, concordant differences between treatment groups.

Modulation of Inflammatory Signaling Pathways

This compound exerts anti-inflammatory effects through mechanisms beyond COX-2, including the direct inhibition of key kinases in inflammatory cascades.

Suppression of ERK Phosphorylation

In a murine model of allergic inflammation, this compound was shown to inhibit passive cutaneous anaphylaxis (PCA) and histamine release.[6] The underlying mechanism was identified as the suppression of the phosphorylation of extracellular signal-regulated protein kinase (ERK), a central component of the MAPK signaling pathway that drives the expression of pro-inflammatory mediators.[6]

cluster_erk This compound Anti-Inflammatory Mechanism Stimulus Allergic Stimulus (e.g., IgE) ERK ERK Stimulus->ERK pERK Phospho-ERK ERK->pERK Phosphorylation Response Inflammatory Response (Histamine Release, etc.) pERK->Response Induces SC236 This compound SC236->pERK Inhibits

Caption: this compound inhibits inflammation by suppressing ERK phosphorylation.
Inhibition of the NLRP3 Inflammasome

During E. coli-induced urinary tract infections in uroepithelial cells, this compound was found to prevent the secretion of the pro-inflammatory cytokine IL-1β.[7] This was achieved by downregulating the mRNA expression of key components of the NLRP3 inflammasome pathway, including NLRP3, ASC, and Caspase-1.[7]

Experimental Protocols: Inflammation Models
  • Passive Cutaneous Anaphylaxis (PCA) Model: Mice were sensitized with an intradermal injection of anti-DNP IgE. After 24 hours, they were challenged with an intravenous injection of DNP-HSA and Evans blue dye. This compound was administered prior to the challenge. The amount of dye extravasation in the skin, indicating the severity of the allergic reaction, was quantified.

  • Histamine Release Assay: Rat peritoneal mast cells were sensitized with IgE and then challenged with an antigen. Histamine released into the supernatant was measured using a fluorometric assay. The inhibitory effect of this compound was assessed by pre-incubating the cells with the compound.

  • Cell-Based Infection Model: Human uroepithelial cells (e.g., T-24) were infected with uropathogenic E. coli. Cells were pre-treated with this compound or a vehicle control. After infection, RNA was extracted for quantitative real-time PCR (qRT-PCR) to measure the expression of inflammasome-related genes.

Anti-Fibrotic Activity via PPARγ Activation

This compound has demonstrated therapeutic potential for liver fibrosis through mechanisms involving the induction of apoptosis in key fibrogenic cells and the activation of the nuclear receptor PPARγ.

PPARγ Agonism in Hepatic Stellate Cells

In a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis, this compound treatment reduced fibrosis.[8] The livers of CCl4-treated rats showed decreased expression of PPARγ, which was restored by this compound.[8] In isolated hepatic stellate cells (HSCs), the primary cells responsible for liver fibrogenesis, this compound induced apoptosis and inhibited growth.[8][9] Crucially, this compound was shown to act as a potent agonist of PPARγ in a trans-activation assay, providing a direct molecular mechanism for its anti-fibrotic effects.[8][9]

cluster_ppar This compound Anti-Fibrotic Mechanism SC236 This compound PPARg PPARγ SC236->PPARg Activates (Agonist) Apoptosis HSC Apoptosis PPARg->Apoptosis Induces HSCs Hepatic Stellate Cells (HSCs) Fibrosis Liver Fibrosis HSCs->Fibrosis Promotes Apoptosis->Fibrosis Reduces

Caption: this compound reduces liver fibrosis through PPARγ-mediated HSC apoptosis.
Experimental Protocols: Fibrosis and PPARγ Assays

  • CCl4-Induced Liver Fibrosis Model: Liver fibrosis was induced in rats by intraperitoneal injection of carbon tetrachloride (CCl4) over several weeks. A treatment group received this compound orally. Liver tissue was harvested for histological analysis (e.g., Sirius Red staining for collagen) and molecular analysis (e.g., Western blotting for PPARγ).

  • Hepatic Stellate Cell (HSC) Culture: Primary HSCs were isolated from rat livers. The effects of this compound on cell viability and apoptosis were measured using assays like the MTT assay and Annexin V staining, respectively.

  • PPARγ Luciferase-Reporter Trans-activation Assay: Cells (e.g., HEK293T) were co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to the luciferase gene. Cells were then treated with this compound. The agonistic activity of this compound on PPARγ was quantified by measuring the resulting luciferase activity.

Conclusion and Future Directions

The evidence strongly indicates that the biological activities of this compound are not exclusively mediated by the inhibition of COX-2. Its ability to induce apoptosis, suppress metastasis, and exert anti-inflammatory and anti-fibrotic effects through distinct molecular targets such as PKC-β1, PPARγ, and ERK presents a more complex and nuanced pharmacological profile. For drug development professionals, these findings have significant implications. They suggest that this compound and similar chemical scaffolds could be explored for therapeutic applications beyond their intended use as anti-inflammatory agents. Furthermore, a thorough understanding of these COX-independent effects is crucial for predicting clinical efficacy and potential adverse events in ongoing and future clinical trials. Future research should focus on elucidating the precise binding interactions with these off-targets and leveraging this knowledge to design next-generation compounds with improved selectivity and therapeutic indices.

References

SC-236: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Selective COX-2 Inhibitor: Chemical Structure, Physicochemical Properties, Pharmacology, and Associated Signaling Pathways

This technical guide provides a comprehensive overview of SC-236, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the chemical and physical properties of this compound, its pharmacological profile, and its mechanism of action, with a focus on its impact on key signaling pathways. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's function.

Chemical Structure and Identification

This compound, also known as 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a diarylpyrazole derivative.[1][2] Its chemical structure is characterized by a central pyrazole ring substituted with a 4-chlorophenyl group at the 5-position and a trifluoromethyl group at the 3-position. A benzenesulfonamide moiety is attached to the pyrazole nitrogen at the 1-position.

SC236_Structure cluster_pyrazole Pyrazole Ring cluster_chlorophenyl 4-Chlorophenyl Group cluster_trifluoromethyl Trifluoromethyl Group cluster_benzenesulfonamide Benzenesulfonamide Moiety N1 N C5 C N1->C5 C4_bsa C N1->C4_bsa N2 N N2->N1 C3 C C3->N2 C_tfm C C3->C_tfm C4 C C4->C3 C5->C4 C1_cp C C5->C1_cp Cl Cl C2_cp C C1_cp->C2_cp C3_cp C C2_cp->C3_cp C4_cp C C3_cp->C4_cp C4_cp->Cl C5_cp C C4_cp->C5_cp C6_cp C C5_cp->C6_cp C6_cp->C1_cp F1 F C_tfm->F1 F2 F C_tfm->F2 F3 F C_tfm->F3 S S O1 O S->O1 O2 O S->O2 N_bsa N S->N_bsa H1_bsa H N_bsa->H1_bsa H2_bsa H N_bsa->H2_bsa C1_bsa C C1_bsa->S C2_bsa C C1_bsa->C2_bsa C3_bsa C C2_bsa->C3_bsa C3_bsa->C4_bsa C5_bsa C C4_bsa->C5_bsa C6_bsa C C5_bsa->C6_bsa C6_bsa->C1_bsa

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Synonyms SC-58236
CAS Number 170569-86-5[1][2][3]
Molecular Formula C₁₆H₁₁ClF₃N₃O₂S[1][2][3]
Molecular Weight 401.79 g/mol [1][3]
SMILES NS(=O)(=O)c1ccc(n2c(cc(c2-c3ccc(Cl)cc3)C(F)(F)F))cc1
InChI Key NSQNZEUFHPTJME-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point Not available
pKa Not available
Solubility DMSO: >20 mg/mLEthanol: 40.18 mg/mL (100 mM)

Pharmacological Properties

This compound is a highly selective inhibitor of the COX-2 enzyme. Its pharmacological effects are primarily attributed to this selective inhibition, which leads to anti-inflammatory, analgesic, and potential antineoplastic activities.

Table 3: Pharmacological Data for this compound

ParameterValueAssay
IC₅₀ for COX-1 17.8 µMHuman Whole Blood Assay
IC₅₀ for COX-2 0.005 µM (5 nM)Human Whole Blood Assay
Selectivity Index (COX-1/COX-2) ~3560

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the enzymatic activity of COX-2, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. Beyond its direct anti-inflammatory effects, this compound has been shown to modulate several intracellular signaling pathways implicated in cellular processes such as proliferation, apoptosis, and metastasis.

Inhibition of Prostaglandin Synthesis

Prostaglandin_Synthesis_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation SC236 This compound SC236->COX2

Modulation of AP-1, JNK, and ERK Signaling

This compound has been demonstrated to suppress the activity of activator protein-1 (AP-1), a transcription factor involved in cell proliferation and survival. This suppression is mediated through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. Additionally, this compound can exert anti-inflammatory effects by suppressing the phosphorylation of extracellular signal-regulated kinase (ERK).

AP1_JNK_ERK_Signaling Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 cJun->AP1 Gene_Expression Gene Expression (Proliferation, Survival) AP1->Gene_Expression ERK ERK MEK1_2->ERK Inflammatory_Response Inflammatory Response ERK->Inflammatory_Response promotes SC236 This compound SC236->JNK inhibits SC236->ERK inhibits phosphorylation

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant method to determine the inhibitory potency and selectivity of compounds against COX-1 and COX-2 in a complex biological matrix.

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

  • COX-1 (Thromboxane B₂ Production):

    • Aliquots of whole blood are incubated with various concentrations of this compound or vehicle control.

    • Blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent COX-1-mediated thromboxane A₂ (TXA₂) synthesis.

    • The reaction is stopped, and serum is collected by centrifugation.

    • The stable metabolite of TXA₂, thromboxane B₂ (TXB₂), is measured by a specific immunoassay (e.g., ELISA).

  • COX-2 (Prostaglandin E₂ Production):

    • Aliquots of whole blood are incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of COX-2 in monocytes.

    • Various concentrations of this compound or vehicle control are added to the blood.

    • The samples are incubated at 37°C for a prolonged period (e.g., 24 hours) to allow for COX-2 expression and activity.

    • Plasma is collected by centrifugation.

    • Prostaglandin E₂ (PGE₂) levels are quantified using a specific immunoassay (e.g., ELISA).

  • Data Analysis:

    • The concentration of this compound that causes 50% inhibition of TXB₂ (for COX-1) and PGE₂ (for COX-2) production is determined to be the IC₅₀ value.

    • The selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

Whole_Blood_Assay_Workflow cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay Blood1 Whole Blood + This compound/Vehicle Clotting Incubate (37°C) Induce Clotting Blood1->Clotting Centrifuge1 Centrifuge Clotting->Centrifuge1 Serum Collect Serum Centrifuge1->Serum TXB2_Assay Measure TXB₂ (ELISA) Serum->TXB2_Assay IC50_COX1 Determine IC₅₀ for COX-1 TXB2_Assay->IC50_COX1 Blood2 Whole Blood + LPS + this compound/Vehicle Incubate2 Incubate (37°C, 24h) Induce COX-2 Blood2->Incubate2 Centrifuge2 Centrifuge Incubate2->Centrifuge2 Plasma Collect Plasma Centrifuge2->Plasma PGE2_Assay Measure PGE₂ (ELISA) Plasma->PGE2_Assay IC50_COX2 Determine IC₅₀ for COX-2 PGE2_Assay->IC50_COX2

Western Blot Analysis of Signaling Proteins

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing insights into the effects of a compound on cellular signaling pathways.

Methodology:

  • Cell Culture and Treatment:

    • Select an appropriate cell line (e.g., cancer cell line, inflammatory cell line).

    • Culture the cells to a suitable confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for specified time points.

  • Protein Extraction:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.

    • Quantify the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-c-Jun).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.

    • Detect the light signal using an imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on protein activation.

Western_Blot_Workflow Cell_Treatment Cell Treatment with this compound Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Conclusion

This compound is a valuable research tool for investigating the roles of COX-2 in various physiological and pathological processes. Its high selectivity for COX-2 over COX-1 makes it a more precise probe compared to non-selective NSAIDs. The understanding of its chemical structure, physicochemical properties, and its influence on key signaling pathways, as detailed in this guide, provides a solid foundation for its application in preclinical research and drug development. The provided experimental protocols offer a starting point for researchers aiming to investigate the biological effects of this potent compound. Further research is warranted to fully elucidate its therapeutic potential and to discover additional molecular targets and mechanisms of action.

References

Pharmacological Profile of SC-236: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-236, scientifically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. Its primary mechanism of action involves the specific inhibition of the COX-2 enzyme, a key mediator in the inflammatory cascade responsible for the synthesis of prostaglandins. Beyond its well-established role as a COX-2 inhibitor, emerging research indicates that this compound exerts its pharmacological effects through additional pathways, including the modulation of the extracellular signal-regulated kinase (ERK) and protein kinase C (PKC) signaling cascades. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative data on its enzyme selectivity, and methodologies for key experimental assessments. Furthermore, it visualizes the intricate signaling pathways influenced by this compound.

Core Pharmacological Data

The primary pharmacological activity of this compound is its selective inhibition of the COX-2 enzyme. This selectivity is crucial for its anti-inflammatory effects while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Data Presentation: Enzyme Inhibitory Potency
EnzymeIC₅₀ (μM)SpeciesReference
COX-117.8Not Specified[1]
COX-20.005Not Specified[1]

Note: While extensive searches were conducted for in vivo pharmacokinetic data (Cmax, Tmax, oral bioavailability) and quantitative dose-response data for anti-inflammatory and anti-allergic models, this information was not available in the public domain at the time of this review.

Mechanism of Action

Primary Mechanism: Selective COX-2 Inhibition

This compound is a diarylpyrazole derivative that exhibits high selectivity for the COX-2 isoenzyme over COX-1.[2] The cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[3] By selectively inhibiting COX-2, which is predominantly upregulated at sites of inflammation, this compound effectively reduces the production of these inflammatory mediators.[3]

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins SC236 This compound SC236->COX2 Inflammation Inflammation Prostaglandins->Inflammation

Figure 1: Mechanism of this compound as a selective COX-2 inhibitor.

Secondary Mechanisms: Modulation of Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by suppressing the phosphorylation of the extracellular signal-regulated kinase (ERK).[2] ERK is a key downstream component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and inflammation. By inhibiting ERK phosphorylation, this compound can modulate the expression of inflammatory mediators.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors SC236 This compound SC236->pERK Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

Figure 2: this compound mediated suppression of ERK phosphorylation.

Interestingly, this compound can induce apoptosis in gastric cancer cells through a mechanism independent of its COX-2 inhibitory activity. This effect is mediated by the down-regulation of the protein expression and kinase activity of Protein Kinase C-beta(1) (PKC-β1).[4] This finding suggests a novel therapeutic potential for this compound in oncology.

SC236 This compound PKC_beta1 PKC-β1 SC236->PKC_beta1 Apoptosis Apoptosis PKC_beta1->Apoptosis inhibits Cell_Survival Cell Survival PKC_beta1->Cell_Survival promotes

Figure 3: this compound induces apoptosis via PKC-β1 down-regulation.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacological profile of this compound.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and recombinant human COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.

  • Inhibitor Incubation: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are pre-incubated with the respective COX enzymes for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified. This is often done using an Enzyme Immunoassay (EIA) kit. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Enzyme COX-1 or COX-2 Enzyme Incubation Pre-incubation (37°C, 15 min) Enzyme->Incubation SC236 This compound (various conc.) SC236->Incubation Arachidonic_Acid Add Arachidonic Acid Incubation->Arachidonic_Acid Reaction Enzymatic Reaction (37°C) Arachidonic_Acid->Reaction PGE2_Production PGE2 Production Reaction->PGE2_Production EIA Quantify PGE2 (EIA) PGE2_Production->EIA IC50 Calculate IC₅₀ EIA->IC50

Figure 4: Workflow for in vitro COX inhibition assay.

Murine Model of Arachidonic Acid-Induced Ear Edema

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Methodology:

  • Animal Model: Typically, male ICR mice are used.

  • Compound Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.

  • Induction of Edema: After a set period (e.g., 1 hour) to allow for drug absorption, a solution of arachidonic acid in a solvent like acetone is topically applied to the inner and outer surfaces of one ear of each mouse.

  • Measurement of Edema: At a specific time point after induction (e.g., 1 hour), the mice are euthanized, and a circular section of the ear is removed using a biopsy punch. The weight of the ear punch is measured.

  • Data Analysis: The degree of edema is determined by the difference in weight between the arachidonic acid-treated ear and the contralateral ear (which may be untreated or treated with the vehicle). The percentage of inhibition of edema by this compound is calculated by comparing the edema in the treated groups to the vehicle control group.

Murine Passive Cutaneous Anaphylaxis (PCA) Model

Objective: To assess the in vivo anti-allergic activity of this compound.

Methodology:

  • Animal Model: BALB/c mice are commonly used.

  • Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one ear.

  • Compound Administration: After a sensitization period (e.g., 24 hours), this compound is administered orally or intraperitoneally.

  • Antigen Challenge: Following drug administration (e.g., 1 hour), the mice are challenged intravenously with DNP conjugated to human serum albumin (HSA) along with a dye such as Evans blue.

  • Evaluation of Anaphylactic Reaction: The Evans blue dye extravasates into the ear tissue as a result of the allergic reaction-induced increase in vascular permeability. After a set time (e.g., 30 minutes), the mice are euthanized, and the dye is extracted from the ear tissue using a solvent like formamide. The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer.

  • Data Analysis: The extent of the PCA reaction is proportional to the amount of dye extracted. The percentage of inhibition by this compound is calculated by comparing the dye extravasation in the treated groups to the vehicle control group.

Rat Peritoneal Mast Cell Histamine Release Assay

Objective: To determine the in vitro effect of this compound on mast cell degranulation.

Methodology:

  • Mast Cell Isolation: Peritoneal mast cells are harvested from male Sprague-Dawley rats by peritoneal lavage. The cells are then purified.

  • Compound Incubation: The isolated mast cells are pre-incubated with various concentrations of this compound for a defined period.

  • Induction of Histamine Release: Histamine release is induced by adding a secretagogue, such as compound 48/80 or an antigen (if the cells are passively sensitized with IgE).

  • Histamine Quantification: The reaction is stopped, and the amount of histamine released into the supernatant is measured. This is typically done using a fluorometric assay involving o-phthalaldehyde (OPA), which reacts with histamine to form a fluorescent product.

  • Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing the cells). The inhibitory effect of this compound is then determined by comparing the histamine release in the presence of the compound to the control.

Conclusion

This compound is a highly selective COX-2 inhibitor with demonstrated anti-inflammatory and anti-allergic properties in preclinical models. Its pharmacological profile is further distinguished by its ability to modulate key signaling pathways, including the suppression of ERK phosphorylation and the down-regulation of PKC-β1, the latter of which suggests a potential for therapeutic applications beyond inflammation, such as in oncology. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel anti-inflammatory compounds. Further research is warranted to elucidate the complete pharmacokinetic profile and to obtain more extensive quantitative in vivo efficacy data to fully realize the therapeutic potential of this compound.

References

SC-236 Target Validation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-236 is a potent and selective diarylpyrazole sulfonamide inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[1][2][3] Extensive research has validated COX-2 as the primary target of this compound, but its mechanism of action extends beyond simple prostaglandin synthesis inhibition. This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its effects on various signaling pathways and cellular processes. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound, providing a comparative look at its potency and effects across different targets and experimental systems.

Table 1: Inhibitory Activity of this compound

TargetIC50Assay SystemReference
Cyclooxygenase-2 (COX-2)0.005 µM (5 nM)In vitro enzyme assay[2][4]
Cyclooxygenase-1 (COX-1)17.8 µMIn vitro enzyme assay[2][4]
COX-2 (alternative value)10 nMIn vitro assay[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageEffectReference
Carbon Tetrachloride (CCl4)-treated rats (liver fibrosis)6 mg/kg (orally, 3 times per week)Significantly reduced liver fibrosis.[5]
Wilms' tumor xenograft in miceNot specified78% inhibition of tumor growth at day 28; 55% at day 35.[6]
Murine model of inflammatory allergic reactionNot specifiedInhibition of ear-swelling response and histamine release.[7]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through multiple signaling pathways, some of which are independent of its COX-2 inhibitory activity.

COX-2 Dependent Pathway

The primary mechanism of action for this compound is the selective inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][3] In inflammatory conditions and various cancers, COX-2 expression is upregulated.[1][3] By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and potential anti-cancer effects.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation SC236 This compound SC236->COX2 Inhibits

Caption: this compound inhibits the COX-2 pathway.

COX-2 Independent Pathways

a) NF-κB Signaling: this compound has been shown to suppress the nuclear translocation of RelA/p65, a key transcription factor in the NF-κB signaling pathway.[1][3] This pathway is crucial for regulating inflammatory responses, and its inhibition by this compound contributes to the compound's anti-inflammatory effects.

b) PPARγ Agonism: this compound acts as a potent agonist for Peroxisome Proliferator-Activated Receptor γ (PPARγ).[5][8] Activation of PPARγ is associated with anti-inflammatory and anti-fibrotic effects.[5][8] In studies on liver fibrosis, this compound was found to induce PPARγ expression in hepatic stellate cells.[8]

c) ERK Phosphorylation: The anti-inflammatory effects of this compound are also mediated by the suppression of Extracellular signal-regulated kinase (ERK) phosphorylation.[7] This was observed in a murine model of inflammatory allergic reaction.[7]

d) PKC-β1 Downregulation and Apoptosis: In gastric cancer cells, this compound induces apoptosis through a mechanism independent of COX-2 inhibition.[9] It achieves this by down-regulating the protein expression and kinase activity of Protein Kinase C-β1 (PKC-β1), which acts as a survival mediator in these cells.[9]

SC236_Multitarget_Pathway cluster_Cell Cell cluster_COX2_Independent COX-2 Independent Mechanisms SC236 This compound NFkB NF-κB Pathway SC236->NFkB Inhibits (RelA/p65 translocation) PPARg PPARγ Pathway SC236->PPARg Activates (Agonist) ERK ERK Pathway SC236->ERK Inhibits (Phosphorylation) PKCb1 PKC-β1 Pathway SC236->PKCb1 Downregulates Anti_Inflammation Anti-inflammatory Effects NFkB->Anti_Inflammation PPARg->Anti_Inflammation Anti_Fibrotic Anti-fibrotic Effects PPARg->Anti_Fibrotic ERK->Anti_Inflammation Apoptosis Apoptosis PKCb1->Apoptosis

Caption: this compound's diverse COX-2 independent mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of this compound's targets.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency and selectivity of this compound for COX-1 and COX-2.

  • Objective: To measure the IC50 values of this compound for COX-1 and COX-2.

  • Principle: A colorimetric or fluorometric method is used to measure the peroxidase activity of COX enzymes. The inhibition of this activity in the presence of the test compound is quantified.

  • Materials:

    • Recombinant human or ovine COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Heme (cofactor).

    • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

    • Assay buffer (e.g., Tris-HCl).

    • This compound and control inhibitors (e.g., celecoxib).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the diluted this compound or control inhibitor to the respective wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.

    • Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Add the colorimetric/fluorometric probe.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength over time.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

PPARγ Luciferase Reporter Trans-activation Assay

This cell-based assay is used to confirm the agonist activity of this compound on PPARγ.

  • Objective: To determine if this compound can activate the transcriptional activity of PPARγ.

  • Principle: Cells are co-transfected with a plasmid expressing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Activation of PPARγ by a ligand (agonist) leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Materials:

    • A suitable cell line (e.g., HEK293T or COS-7).

    • Expression plasmid for PPARγ-LBD-GAL4-DBD.

    • Luciferase reporter plasmid with GAL4 UAS.

    • Transfection reagent.

    • Cell culture medium and supplements.

    • This compound and a known PPARγ agonist (e.g., rosiglitazone).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Co-transfect the cells with the PPARγ expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or the control agonist. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for another 18-24 hours.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration to account for variations in transfection efficiency and cell number.

    • Plot the fold induction of luciferase activity against the concentration of this compound.

Western Blot for ERK Phosphorylation

This technique is used to assess the effect of this compound on the activation of the ERK signaling pathway.

  • Objective: To determine the levels of phosphorylated ERK (p-ERK) relative to total ERK in cells treated with this compound.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the phosphorylated and total forms of ERK.

  • Materials:

    • Cell line of interest.

    • This compound.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membrane.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: anti-p-ERK and anti-total-ERK.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture cells and treat them with various concentrations of this compound for a specified duration. Include an untreated control.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the antibody against total ERK to ensure equal protein loading.

    • Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Apoptosis Assay in Gastric Cancer Cells

This assay is used to quantify the induction of apoptosis by this compound.

  • Objective: To measure the percentage of apoptotic cells in a gastric cancer cell line (e.g., AGS) after treatment with this compound.

  • Principle: Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to detect early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Gastric cancer cell line (e.g., AGS).

    • This compound.

    • Annexin V-FITC and Propidium Iodide (PI) staining kit.

    • Binding buffer.

    • Flow cytometer.

  • Procedure:

    • Seed the gastric cancer cells and treat them with this compound at various concentrations for a defined period (e.g., 24-48 hours). Include an untreated control.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate controls for setting the compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

    • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models cluster_Endpoints Measured Endpoints COX_Assay COX Inhibition Assay IC50 IC50 Values COX_Assay->IC50 Reporter_Assay PPARγ Reporter Assay Gene_Activation Gene Activation Reporter_Assay->Gene_Activation Western_Blot Western Blot (p-ERK) Protein_Phosphorylation Protein Phosphorylation Western_Blot->Protein_Phosphorylation Apoptosis_Assay Apoptosis Assay Cell_Death Apoptosis Levels Apoptosis_Assay->Cell_Death Fibrosis_Model Liver Fibrosis Model (Rats) Disease_Reduction Fibrosis Reduction Fibrosis_Model->Disease_Reduction Xenograft_Model Tumor Xenograft Model (Mice) Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth Allergy_Model Allergic Reaction Model (Mice) Inflammation_Reduction Reduced Inflammation Allergy_Model->Inflammation_Reduction

Caption: Workflow of this compound target validation studies.

Conclusion

The target validation studies for this compound have firmly established its role as a selective COX-2 inhibitor. However, the comprehensive body of research highlights a more complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways such as NF-κB, PPARγ, ERK, and PKC-β1, independent of COX-2 inhibition, underscores its potential for therapeutic applications beyond anti-inflammation, including in oncology and fibrotic diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate biological activities of this compound and similar compounds in the drug development pipeline.

References

The Biological Activity of SC-236: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-236, chemically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and highly selective small molecule inhibitor of cyclooxygenase-2 (COX-2).[1][2] Initially developed as a structural lead in the creation of celecoxib, this compound has been instrumental in research aimed at understanding the roles of COX-2 in inflammation, pain, and cancer.[3] Beyond its well-documented anti-inflammatory properties, emerging evidence reveals that this compound exerts a range of biological effects through multiple signaling pathways, some of which are independent of its COX-2 inhibitory activity. These multifaceted activities, including anti-metastatic, pro-apoptotic, and anti-fibrotic effects, make this compound a valuable tool for biomedical research and a subject of interest in drug development.[4][5]

This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, quantitative inhibitory data, and the experimental protocols used to elucidate its functions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for its application in experimental settings, including solubility for in vitro assays and formulation for in vivo studies.

PropertyValueReference
Chemical Name 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[2]
Alternative Names SC-58236
Molecular Formula C₁₆H₁₁ClF₃N₃O₂S[2]
Molecular Weight 401.79 g/mol [6]
CAS Number 170569-86-5
Purity ≥98% (HPLC)
Solubility DMSO (≤100 mM), Ethanol (≤100 mM)

Primary Mechanism of Action: COX-2 Inhibition

The principal mechanism of action for this compound is its potent and selective inhibition of the COX-2 enzyme. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. By selectively inhibiting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins without significantly impacting the protective functions of COX-1.

Quantitative Inhibitory Data

The selectivity of this compound for COX-2 over COX-1 is a hallmark of its activity. The table below summarizes its in vitro inhibitory concentrations (IC50).

Target EnzymeIC50 ValueReference
COX-2 0.005 µM (5 nM)
COX-2 10 nM[6]
COX-1 17.8 µM

Note: A slight variation in reported IC50 values for COX-2 exists between different sources, which may be attributable to different assay conditions.

COX-2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical COX-2 pathway and the point of inhibition by this compound. Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 cPLA₂ Inflammatory_Stimuli->PLA2 activates Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA releases COX2 COX-2 AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 catalyzes SC236 This compound SC236->COX2 inhibits Prostaglandins Pro-inflammatory Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation

This compound Inhibition of the COX-2 Pathway.

COX-2 Independent Biological Activities

This compound influences several signaling pathways independent of its effects on prostaglandin synthesis. These activities contribute to its broader pharmacological profile.

Suppression of ERK Phosphorylation

This compound has been shown to exert anti-inflammatory and anti-allergic effects by inhibiting the phosphorylation of the extracellular signal-regulated kinase (ERK).[1][2] The ERK pathway is a critical component of the MAPK signaling cascade that regulates cell proliferation, differentiation, and survival. By suppressing ERK activation, this compound can modulate downstream inflammatory responses.

ERK_Pathway Stimuli Inflammatory/ Allergic Stimuli Upstream Upstream Kinases (Ras/Raf/MEK) Stimuli->Upstream ERK ERK Upstream->ERK phosphorylates pERK p-ERK (Active) ERK->pERK Downstream Downstream Targets (Transcription Factors) pERK->Downstream Response Inflammatory Gene Expression Downstream->Response SC236 This compound SC236->ERK inhibits phosphorylation

This compound Modulation of ERK Signaling.
PPARγ Agonism and NF-κB Inhibition

This compound also functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[6] Activation of PPARγ has known anti-inflammatory effects. Furthermore, this compound can prevent the activation of the pro-inflammatory transcription factor NF-κB by increasing the levels of its inhibitor, IκBα.[6] This dual action provides another layer to its anti-inflammatory capabilities.

NFkB_Pathway SC236 This compound PPARg PPARγ SC236->PPARg acts as agonist IkBa IκBα SC236->IkBa increases level NFkB_complex NF-κB / IκBα (Inactive Complex) IkBa->NFkB_complex NFkB NF-κB (Active) NFkB_complex->NFkB IκBα degradation (inhibited by this compound) Nucleus Nucleus NFkB->Nucleus translocates Transcription Pro-inflammatory Gene Transcription (IL-6, TNF-α) Nucleus->Transcription activates

This compound Modulation of PPARγ and NF-κB.
Induction of Apoptosis via PKC-β1 Down-regulation

In gastric cancer cells, this compound induces apoptosis through a COX-2 independent mechanism involving the down-regulation of protein kinase C-beta(1) (PKC-β1).[5] PKC-β1 is considered a survival mediator in these cells, and its inhibition by this compound leads to programmed cell death, highlighting a potential anti-neoplastic application for the compound.[5]

Apoptosis_Pathway SC236 This compound PKCb1 PKC-β1 SC236->PKCb1 down-regulates (protein & activity) Survival Cell Survival Signaling PKCb1->Survival Apoptosis Apoptosis Survival->Apoptosis inhibits

This compound Induced Apoptosis via PKC-β1.

Summary of Biological Activities

Biological ActivityKey Molecular Mechanism(s)Experimental Model(s)Reference
Anti-inflammatory COX-2 inhibition; ERK phosphorylation suppression; PPARγ agonism; NF-κB inhibitionMurine models, Vascular endothelial cells[1][6]
Anti-allergic Inhibition of histamine release; ERK phosphorylation suppressionRat peritoneal mast cells, Murine PCA and ear-swelling models[1][2]
Anti-metastatic Not fully elucidated, likely related to COX-2 inhibitionIn vivo metastasis models
Pro-apoptotic Down-regulation of PKC-β1 (COX-2 independent)Gastric cancer cells (AGS)[5]
Anti-fibrotic PPARγ agonismRat model of CCl₄-induced liver fibrosis[6]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the biological activity of this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for evaluating the biological effects of a compound like this compound, from initial in vitro screening to in vivo validation.

Workflow start Start: Compound this compound in_vitro In Vitro Assays start->in_vitro enzymatic Enzymatic Assay (COX-1/COX-2 Inhibition) in_vitro->enzymatic cell_based Cell-Based Assays in_vitro->cell_based in_vivo In Vivo Models in_vitro->in_vivo data_analysis Data Analysis & Interpretation enzymatic->data_analysis viability Cell Viability (MTT Assay) cell_based->viability signaling Signaling Analysis (Western Blot for p-ERK, etc.) cell_based->signaling reporter Reporter Assay (PPARγ Luciferase) cell_based->reporter viability->data_analysis signaling->data_analysis reporter->data_analysis inflammation_model Inflammation Model (Murine Ear Swelling) in_vivo->inflammation_model cancer_model Cancer/Fibrosis Model in_vivo->cancer_model inflammation_model->data_analysis cancer_model->data_analysis

General Workflow for this compound Activity Assessment.
In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the IC50 values of this compound for COX-1 and COX-2 enzymes by measuring the production of prostaglandin E2 (PGE2).[7][8]

  • Reagents & Materials : Recombinant human or ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), hematin (co-factor), this compound stock solution (in DMSO), Tris-HCl buffer (pH 8.0), 2.0 M HCl (stop solution), PGE2 ELISA kit.

  • Procedure :

    • In a 96-well plate or microfuge tubes, prepare the reaction mixture containing Tris-HCl buffer, hematin, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of this compound (or DMSO as a vehicle control) to the appropriate wells.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[7][9]

    • Initiate the reaction by adding a defined concentration of arachidonic acid (e.g., 5 µM) to all wells.[7]

    • Incubate for a short period (e.g., 2 minutes) at 37°C.[7]

    • Terminate the reaction by adding 2.0 M HCl.

    • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

    • Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Western Blot for ERK Phosphorylation

This protocol assesses the effect of this compound on the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.[1][10]

  • Reagents & Materials : Cell line of interest (e.g., HMC-1 mast cells), cell culture medium, this compound, stimulating agent (e.g., PMA or growth factors, if required), ice-cold PBS, RIPA lysis buffer with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-p-ERK1/2, anti-total ERK1/2), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure :

    • Cell Treatment : Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). If required, add a stimulating agent for the final 15-30 minutes of incubation.

    • Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer on ice. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting :

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[10]

      • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[10]

      • Wash again and detect the signal using an ECL substrate and an imaging system.

    • Stripping and Re-probing : To normalize for protein loading, strip the membrane using a stripping buffer, re-block, and re-probe with an antibody against total ERK1/2.[1]

    • Data Analysis : Quantify band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of the p-ERK signal to the total ERK signal.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation, particularly in studies of its pro-apoptotic effects.[11]

  • Reagents & Materials : Cell line of interest (e.g., AGS gastric cancer cells), cell culture medium, this compound, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or SDS-HCl).

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

    • Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

    • Mix gently on an orbital shaker to ensure complete solubilization.

    • Read the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis : Subtract the background absorbance (from wells with medium only). Express cell viability as a percentage of the vehicle-treated control cells.

PPARγ Luciferase Reporter Assay

This assay measures the ability of this compound to act as a PPARγ agonist by quantifying the activation of a PPARγ-responsive reporter gene.[6]

  • Reagents & Materials : A host cell line (e.g., HepG2 or COS-7) co-transfected with an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene downstream of PPAR response elements (PPREs). This compound, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, cell lysis buffer, luciferase assay substrate.

  • Procedure :

    • Seed the transfected reporter cells into a 96-well plate.

    • Treat the cells with various concentrations of this compound, a positive control, or a vehicle control.

    • Incubate for 18-24 hours to allow for ligand-dependent activation of the reporter gene.[6]

    • Wash the cells with PBS and add cell lysis buffer to each well.

    • Transfer the cell lysate to a new opaque 96-well plate.

    • Add the luciferase assay reagent to each well, which contains the substrate (luciferin).

    • Immediately measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of luciferase expressed, which reflects PPARγ activity.

    • Data Analysis : Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein content. Calculate the fold induction of luciferase activity relative to the vehicle control.

Murine Ear Swelling Model of Inflammation

This in vivo model is used to evaluate the anti-inflammatory and anti-allergic properties of systemically or topically administered this compound.[1][2]

  • Materials : Mice (e.g., BALB/c or CD-1), inflammatory agent (e.g., cantharidin, oxazolone, or phorbol ester), this compound formulation for oral or topical administration, digital calipers or a thickness gauge.

  • Procedure :

    • Sensitization (for delayed-type hypersensitivity models) : Apply a sensitizing agent to a shaved area on the abdomen of the mice.

    • Treatment : Administer this compound (e.g., orally by gavage) at a specified dose and time relative to the inflammatory challenge (e.g., 1 hour before).

    • Challenge : After an appropriate period (e.g., 5-7 days for sensitization models, or immediately for acute inflammation), apply a challenge dose of the inflammatory agent to the surface of one ear. The contralateral ear receives the vehicle only and serves as a control.

    • Measurement : Measure the thickness of both ears using calipers at baseline (before challenge) and at various time points after the challenge (e.g., 16, 24, 48 hours).[12][13]

    • Data Analysis : The degree of inflammation is quantified as the increase in ear thickness (challenge ear thickness - vehicle ear thickness). Calculate the percentage of inhibition of ear swelling in the this compound-treated group compared to the vehicle-treated control group.

Conclusion

This compound is a versatile and powerful pharmacological research tool. Its high selectivity for COX-2 makes it a classic agent for studying the downstream effects of prostaglandin inhibition in inflammation and oncology. However, its biological activity is not confined to this single mechanism. The discoveries of its COX-2 independent effects—including the suppression of ERK phosphorylation, agonism of PPARγ, inhibition of the NF-κB pathway, and induction of apoptosis via PKC-β1 down-regulation—reveal a complex and multifaceted pharmacological profile. This guide provides the quantitative data and detailed methodologies necessary for researchers to effectively utilize this compound in their studies and to further unravel its intricate interactions with cellular signaling networks. A thorough understanding of these diverse activities is essential for interpreting experimental outcomes and exploring the full therapeutic potential of targeting these pathways.

References

An In-Depth Technical Guide to SC-236 for Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-236 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that has been instrumental in advancing our understanding of the role of COX-2 in inflammation and pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and insights into the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers utilizing this compound in their investigations into inflammatory processes and the development of novel anti-inflammatory therapeutics.

Core Concepts and Mechanism of Action

This compound, chemically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a diarylpyrazole derivative that exhibits high selectivity for the COX-2 enzyme over its isoform, COX-1.[1] The primary mechanism of action of this compound is the inhibition of COX-2, a key enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[2] The selectivity of this compound for COX-2 is attributed to its ability to bind to the larger and more flexible active site of the COX-2 enzyme, a feature not present in the more constitutively expressed COX-1.

Beyond its well-established role as a COX-2 inhibitor, research has revealed that this compound exerts its anti-inflammatory effects through additional mechanisms. These include the modulation of key intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[1] Specifically, this compound has been shown to suppress the phosphorylation of extracellular signal-regulated kinase (ERK), a critical component of the MAPK pathway.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro COX-1 and COX-2 Inhibition

EnzymeIC50 (µM)Source
Human COX-117.8Tocris Bioscience[3]
Human COX-20.005Tocris Bioscience[3]
Ovine COX-1>100Gierse et al., 1996
Ovine COX-20.04Gierse et al., 1996

Table 2: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

Dose (mg/kg, p.o.)Time Point (hours)% Inhibition of EdemaSource
3335Penning et al., 1997
10355Penning et al., 1997
30370Penning et al., 1997

Table 3: Inhibition of Pro-Inflammatory Cytokine Production in Murine Macrophages (LPS-Stimulated)

CytokineIC50 (µM)Source
TNF-α0.12Lee et al., 2008
IL-60.08Lee et al., 2008

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the evaluation of this compound's anti-inflammatory properties.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This protocol is adapted from standard enzyme inhibition assays used to determine the IC50 values of COX inhibitors.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add the COX-1 or COX-2 enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classic method for assessing the acute anti-inflammatory activity of compounds.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound or vehicle orally (p.o.) at various doses. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Western Blot Analysis for Phosphorylated ERK (p-ERK)

This protocol is used to investigate the effect of this compound on the MAPK/ERK signaling pathway.

Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate media.

  • Seed the cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS, 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation.

Protein Extraction and Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

  • Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

COX-2-Mediated Prostaglandin Synthesis and its Inhibition by this compound

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation SC236 This compound SC236->COX2

Caption: Inhibition of the COX-2 pathway by this compound.

This compound Modulation of the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB SC236 This compound SC236->IKK_Complex Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression (IL-6, TNF-α) DNA->Gene_Expression

Caption: this compound inhibits NF-κB activation.

This compound Attenuation of the MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Growth_Factors Growth Factors/ Inflammatory Stimuli Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation p_ERK p-ERK1/2 (Active) ERK->p_ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_ERK->Transcription_Factors Translocation to Nucleus Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression SC236 This compound SC236->MEK Inhibits Phosphorylation

Caption: this compound suppresses the MAPK/ERK signaling cascade.

Conclusion

This compound remains a cornerstone tool for inflammation research. Its high selectivity for COX-2 allows for the precise dissection of the roles of this enzyme in various physiological and pathological processes. Furthermore, its ability to modulate key inflammatory signaling pathways, such as NF-κB and MAPK/ERK, provides additional avenues for investigation into the complex network of inflammation. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in the laboratory, ultimately contributing to the development of more targeted and efficacious anti-inflammatory therapies. Researchers are encouraged to consider the specific experimental context and consult original research articles for further details when designing their studies with this compound.

References

Unveiling the Antineoplastic Potential of SC-236: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-236, a diarylpyrazole derivative, is a selective cyclooxygenase-2 (COX-2) inhibitor that has garnered significant interest for its potential antineoplastic properties. While initially developed for its anti-inflammatory effects, emerging research has illuminated its ability to induce apoptosis and inhibit tumor growth in various cancer models, often through mechanisms independent of its COX-2 inhibitory function. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activities, focusing on its effects on cell viability, apoptosis, and key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

In Vitro Antineoplastic Activity

Effects on Cell Viability and Proliferation

While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in the publicly available literature, studies have demonstrated its dose-dependent inhibitory effects on the growth of various cancer cells.

Table 1: Summary of this compound Effects on Cancer Cell Lines

Cell LineCancer TypeObserved EffectConcentration RangeCitation
AGSGastric CancerInduction of apoptosisNot specified
HT29Colon CancerInduction of apoptosis>75 µM
HCT116Colon CancerInduction of apoptosis0-75 µM
GEOColon CancerGrowth inhibition (in vivo)Not specified
A549Lung AdenocarcinomaGrowth inhibition (in vivo)Not specified
FSAFibrosarcomaSlowed tumor growth (in vivo)6 mg/kg in drinking water[1]
Induction of Apoptosis

A hallmark of this compound's antineoplastic activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. This effect has been observed in both gastric and colon cancer cell lines.

In AGS human gastric cancer cells, this compound has been shown to induce apoptosis. The precise concentrations and corresponding apoptosis rates from specific studies are not consistently reported in the available literature.

Studies on colon cancer cell lines have revealed interesting aspects of this compound-induced apoptosis. In HT29 cells, which express COX-2, this compound at concentrations greater than 75 µM induced higher levels of apoptosis compared to HCT116 cells, which lack COX-2 expression. At concentrations up to 75 µM, this compound induced similar levels of apoptosis in both cell lines, suggesting a COX-2 independent mechanism at lower concentrations and a potential COX-2 related effect at higher concentrations.

In Vivo Antineoplastic Activity

Murine Fibrosarcoma Model

In a study using C3HF/Kam mice bearing FSA fibrosarcoma tumors, this compound administered in drinking water at a concentration of 6 mg/kg for 10 days resulted in a noticeable slowing of tumor growth.[1] In control mice, tumors doubled in size in approximately 5.4 days, whereas in the this compound-treated group, this doubling time was extended to 7.7 days.[1]

Xenograft Models

This compound has also been evaluated in combination with other agents in nude mice bearing human colon (GEO) and lung adenocarcinoma (A549) cancer xenografts. While these studies demonstrated a tumor growth inhibition effect, specific details on the monotherapy efficacy and protocols are limited in the available literature.

Mechanisms of Action

The antineoplastic effects of this compound appear to be mediated by multiple signaling pathways, with a significant focus on a COX-2 independent mechanism involving Protein Kinase C beta 1 (PKC-β1).

Downregulation of PKC-β1 Signaling

A key mechanism underlying this compound-induced apoptosis in gastric cancer cells is the downregulation of PKC-β1 expression and kinase activity. This effect was shown to be independent of COX-2 inhibition, as exogenous prostaglandins or PGE2 receptor antagonists could not reverse the inhibition of PKC-β1 by this compound. Overexpression of PKC-β1 was found to attenuate the apoptotic response to this compound, highlighting the critical role of this kinase in mediating the drug's effects.

SC236_PKC_Pathway SC236 This compound PKC_beta1 PKC-β1 SC236->PKC_beta1 Inhibits Apoptosis Apoptosis SC236->Apoptosis Induces p21 p21(waf1/cip1) PKC_beta1->p21 Upregulates CellSurvival Cell Survival PKC_beta1->CellSurvival Promotes p21->CellSurvival Inhibits Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate (24, 48, 72h) B->C D Add MTT reagent C->D E Incubate to form formazan D->E F Solubilize formazan E->F G Read absorbance F->G H Calculate % viability G->H Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest cells A->B C Wash with PBS B->C D Stain with Annexin V-FITC & PI C->D E Incubate in dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Populations F->G

References

SC-236 in Neuroprotection Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-236, a diarylpyrazole derivative, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, including prostaglandin E2 (PGE2).[2][3] Under normal physiological conditions, COX-2 expression in the central nervous system (CNS) is low. However, following various insults such as ischemia and excitotoxicity, its expression is rapidly induced in neurons and other cells of the neurovascular unit.[1][4][5] This upregulation of COX-2 is implicated in the pathophysiology of neuronal damage. Consequently, selective inhibition of COX-2 with compounds like this compound presents a promising therapeutic strategy for neuroprotection in various neurological disorders. This guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to the use of this compound in neuroprotection research.

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily through the selective inhibition of the COX-2 enzyme.[1] This inhibition blocks the downstream synthesis of pro-inflammatory prostaglandins, particularly PGE2, which are known to contribute to neuronal apoptosis and neuroinflammation.[2][6][7] The neuroprotective mechanism of this compound involves the modulation of several key signaling pathways implicated in cell survival and death.

Key Signaling Pathways
  • Inhibition of the COX-2/PGE2 Pathway: By blocking COX-2, this compound directly reduces the production of PGE2. Elevated levels of PGE2 in the brain are associated with increased neuronal vulnerability and apoptosis.[2][7]

  • Suppression of ERK Phosphorylation: this compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK).[6] The ERK pathway is a critical signaling cascade involved in both cell survival and apoptosis, and its dysregulation can contribute to neuronal death.

  • Modulation of Apoptotic Pathways: The neuroprotective effects of COX-2 inhibition are linked to the regulation of key apoptotic proteins. This includes the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis, and caspases, the executioners of apoptosis.[8][9][10][11] By mitigating the inflammatory cascade, this compound can indirectly influence the expression and activity of these apoptotic players.

  • Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival.[12][13][14] Inhibition of this pathway has been associated with neuroprotection.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective effects of this compound.

In Vivo Model: Rabbit Spinal Cord Ischemia
Parameter Value
Animal Model New Zealand White Rabbits
Ischemia Induction Temporary occlusion of the infrarenal aorta[1]
This compound Administration Subcutaneous (SC) injection 5 minutes after the start of occlusion[1]
Vehicle Control 100% Dimethyl Sulfoxide (DMSO)[1]
Endpoint ET50 (duration of ischemia in minutes with a 50% probability of permanent paraplegia)[1]
Results
ET50 in DMSO-treated control group (18 hours post-occlusion)18.84 ± 3.19 minutes[1]
ET50 in this compound (100 mg/kg) treated group (18 hours post-occlusion)30.04 ± 3.55 minutes (p < 0.05 vs. control)[1]
Effect on Body Temperature (100 mg/kg this compound)No significant alteration[4]
In Vitro Model: LPS-Stimulated Microglia
Parameter Value
Cell Type Microglial cells
Stimulus Lipopolysaccharide (LPS) to induce an inflammatory response and PGE2 secretion[2]
This compound Concentration 1 µM[2]
Endpoint Inhibition of LPS-induced PGE2 secretion[2]
Results
Inhibition of LPS-induced PGE2 secretion by this compound (1 µM)98%[2]

Signaling Pathways and Experimental Workflow Diagrams

SC236_Mechanism_of_Action cluster_upstream Upstream Events cluster_sc236 This compound Intervention cluster_downstream Downstream Effects Neuronal Insult Neuronal Insult COX-2 Upregulation COX-2 Upregulation Neuronal Insult->COX-2 Upregulation PGE2 Production PGE2 Production COX-2 Upregulation->PGE2 Production Arachidonic Acid Arachidonic Acid Arachidonic Acid This compound This compound This compound->COX-2 Upregulation Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Inflammation Inflammation PGE2 Production->Inflammation ERK Phosphorylation ERK Phosphorylation PGE2 Production->ERK Phosphorylation NF-kB Activation NF-kB Activation Inflammation->NF-kB Activation Pro-apoptotic Proteins (Bax, Bad) Pro-apoptotic Proteins (Bax, Bad) Inflammation->Pro-apoptotic Proteins (Bax, Bad) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Inflammation->Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Neuronal Apoptosis Neuronal Apoptosis ERK Phosphorylation->Neuronal Apoptosis NF-kB Activation->Neuronal Apoptosis Caspase Activation Caspase Activation Pro-apoptotic Proteins (Bax, Bad)->Caspase Activation Anti-apoptotic Proteins (Bcl-2, Bcl-xL)->Caspase Activation Caspase Activation->Neuronal Apoptosis In_Vivo_Ischemia_Workflow cluster_animal_prep Animal Preparation cluster_ischemia Ischemia Induction cluster_treatment Treatment cluster_assessment Post-Ischemia Assessment Rabbit Model Rabbit Model Anesthesia Anesthesia Rabbit Model->Anesthesia Aortic Occlusion Aortic Occlusion Anesthesia->Aortic Occlusion This compound or Vehicle Admin This compound or Vehicle Admin Aortic Occlusion->this compound or Vehicle Admin 5 min post-occlusion Reperfusion Reperfusion This compound or Vehicle Admin->Reperfusion Behavioral Analysis Behavioral Analysis Reperfusion->Behavioral Analysis 18 and 48 hours ET50 Calculation ET50 Calculation Behavioral Analysis->ET50 Calculation In_Vitro_Microglia_Workflow cluster_cell_culture Cell Culture cluster_pretreatment Pre-treatment cluster_stimulation Stimulation cluster_analysis Analysis Microglia Seeding Microglia Seeding This compound Incubation This compound Incubation Microglia Seeding->this compound Incubation LPS Stimulation LPS Stimulation This compound Incubation->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection PGE2 ELISA PGE2 ELISA Supernatant Collection->PGE2 ELISA Data Analysis Data Analysis PGE2 ELISA->Data Analysis

References

Literature review on SC-236 research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to SC-236 Research

Introduction

This compound, chemically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor.[1] As a member of the diarylpyrazole class of compounds, it has been a significant tool in pharmacological research to investigate the roles of COX-2 in various physiological and pathological processes. While initially explored for its anti-inflammatory properties, subsequent research has unveiled a broader spectrum of activities, including anticancer, antimetastatic, and neuroprotective effects.[2][3] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it modulates.

Chemical Properties

PropertyValueReference
Chemical Formula C₁₆H₁₁ClF₃N₃O₂S[1]
Molecular Weight 401.79 g/mol
CAS Number 170569-86-5
Alternative Name SC-58236
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). Not readily soluble in aqueous solutions.[3]
Purity ≥98% (HPLC)

Mechanism of Action

This compound's primary and most well-characterized mechanism of action is the selective inhibition of the COX-2 enzyme. However, research has demonstrated that its biological effects are not solely dependent on this activity, pointing to a multi-targeted profile.

Selective COX-2 Inhibition

This compound exhibits a high degree of selectivity for COX-2 over its isoform, COX-1. The cyclooxygenase enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] The selective inhibition of COX-2 by this compound allows for the suppression of inflammatory prostaglandin synthesis without disrupting the homeostatic functions of COX-1, which is a common cause of side effects in non-selective NSAIDs.

COX-Independent Mechanisms

Several studies have revealed that this compound can induce biological effects through pathways independent of COX-2 inhibition.

  • PPARγ Agonism: this compound has been identified as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This activity contributes to its anti-fibrotic effects in the liver.[6]

  • ERK Phosphorylation Suppression: In a murine model of inflammatory allergic reaction, the anti-inflammatory effects of this compound were shown to be mediated by the suppression of extracellular signal-regulated protein kinase (ERK) phosphorylation.[1]

  • AP-1 Signaling Modulation: this compound can suppress the activator protein-1 (AP-1) transcription factor via the c-Jun NH2-terminal kinase (JNK) pathway, which contributes to its antitumor effects.[6]

  • PKC-β(1) Downregulation: In gastric cancer cells, this compound induces apoptosis through a COX-independent pathway by down-regulating the protein expression and kinase activity of Protein Kinase C-beta(1) (PKC-β(1)).[7]

Quantitative Data Summary

In Vitro Data
ParameterValueCell Line / SystemEffectReference
IC₅₀ (COX-2) 0.005 µM (5 nM)Recombinant EnzymeInhibition of COX-2 activity
IC₅₀ (COX-1) 17.8 µMRecombinant EnzymeInhibition of COX-1 activity
Concentration 15 µMVascular Endothelial Cells (vECs)Prevented ALSS-induced NFκB activation and inflammation[6]
Concentration 3 and 10 µMCOS 7 cellsActed as a PPARγ agonist[6]
Concentration 10, 20, 40 µMNMF11.2 Mammary Tumor CellsSignificantly decreased cell viability after 48 and 72h[8]
Concentration 20 µMNMF11.2 Mammary Tumor CellsIncreased accumulation of cells in the G₂-M phase[8]
Concentration 24.8 µmol/LHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibited migration of co-cultured HUVECs[9]
In Vivo Data
Animal ModelDosageAdministrationEffectReference
Female BALB/c Mice (4T1 mammary carcinoma) Not specifiedDaily intraperitoneal injections for 14 daysReduced tumor burden, number, and size of spontaneous and experimental metastases; reduced microvessel density and increased apoptosis in metastases.[2]
Male Adult Wistar Rats (CCl₄-treated) 6 mg/kgOral gavage, 3 times per weekReduced the degree of liver fibrosis and suppressed α-SMA expression.[6]
C3HF/Kam Mice (FSA tumors) 6 mg/kg in drinking waterOral, for 10 consecutive daysSlowed tumor growth and significantly increased radiation-induced tumor growth delay.[4]
Rabbits (Reversible spinal cord ischemia) 10 to 100 mg/kgSubcutaneous (SC) injectionProvided neuroprotection and improved behavioral deficits.[3]
Murine Model (Inflammatory allergic reaction) Not specifiedNot specifiedInhibited ear-swelling response, histamine release, and passive cutaneous anaphylaxis (PCA) response.[1]

Experimental Protocols

Cell Viability Assay (NMF11.2 Mammary Tumor Cells)
  • Cell Seeding: NMF11.2 cells are seeded in appropriate multi-well plates.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-40 µM) or vehicle control for specified time periods (e.g., 24, 48, 72, or 96 hours).

  • Quantification: Cell growth and viability are quantified using a suitable assay, such as the ProCheck cell viability assay. The assay measures a specific cellular parameter, like metabolic activity or DNA content, which correlates with the number of viable cells.

  • Analysis: Results are typically expressed as a percentage of the untreated control. Statistical analysis (e.g., ANOVA) is used to determine significant differences.[8]

Murine Spontaneous Metastasis Model (4T1 Mammary Carcinoma)
  • Cell Injection: 50,000 4T1 mammary carcinoma cells are injected into the mammary fat pad of female BALB/c mice.

  • Primary Tumor Growth: Tumors are allowed to grow until they reach a specified mean diameter (e.g., 8 ± 0.4 mm).

  • Tumor Excision: The primary tumors are surgically excised.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound, while the control group receives the drug vehicle for a set period (e.g., 14 days).

  • Metastasis Evaluation: At the end of the treatment period, mice are euthanized, and lungs are harvested. The number and size of metastatic nodules are quantified.

  • Immunohistochemistry: Metastatic tissues are processed for immunohistochemical staining to assess parameters like microvessel density (angiogenesis) and apoptosis.[2]

Rabbit Spinal Cord Ischemia Model
  • Animal Preparation: Rabbits are anesthetized and prepared for surgery.

  • Ischemia Induction: Reversible spinal cord ischemia is induced by temporary occlusion of the infrarenal aorta for varying durations (e.g., 10 to 40 minutes).

  • Drug Administration: this compound (dissolved in 100% DMSO) is administered via subcutaneous injection (e.g., 10 to 100 mg/kg) 5 minutes after the start of the occlusion. A vehicle-treated control group receives an equal volume of DMSO.

  • Behavioral Analysis: Behavioral deficits are assessed at specific time points post-ischemia (e.g., 18 and 48 hours) using a clinical rating score. This analysis allows for the calculation of an ET₅₀ value, which represents the duration of ischemia that has a 50% probability of causing permanent paraplegia.

  • Neuroprotection Assessment: A drug is considered neuroprotective if it significantly prolongs the ET₅₀ compared to the vehicle control group.[3]

Signaling Pathways and Workflows

SC236_COX2_Pathway This compound Primary Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation SC236 This compound SC236->COX2 Inhibits

Caption: this compound selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

SC236_Apoptosis_Pathway This compound COX-Independent Apoptosis Pathway in Gastric Cancer SC236 This compound PKC_beta1 PKC-β(1) (Protein Kinase C-β1) SC236->PKC_beta1 Down-regulates Apoptosis Apoptosis SC236->Apoptosis Induces p21 p21 (waf1/cip1) PKC_beta1->p21 Overexpression Cell_Survival Cell Survival PKC_beta1->Cell_Survival Promotes PKC_beta1->Apoptosis Inhibits p21->Cell_Survival Promotes

Caption: this compound induces apoptosis by down-regulating the pro-survival PKC-β(1) kinase.

SC236_Anticancer_Workflow Experimental Workflow for In Vivo Anticancer Evaluation Start Inject Tumor Cells into Animal Model Tumor_Growth Monitor Primary Tumor Growth Start->Tumor_Growth Treatment_Start Randomize into Groups (Vehicle vs. This compound) Tumor_Growth->Treatment_Start Treatment Administer Daily Treatment (e.g., 14 days) Treatment_Start->Treatment Endpoint Euthanize and Harvest Tissues Treatment->Endpoint Analysis Analyze Tumor Burden, Metastasis, Angiogenesis, and Apoptosis Endpoint->Analysis

Caption: Workflow for assessing this compound's anti-cancer efficacy in an animal model.

Conclusion

This compound is a valuable research compound that has significantly contributed to the understanding of COX-2 biology. Its high selectivity makes it a precise tool for dissecting the roles of this enzyme in inflammation and cancer. Furthermore, the discovery of its COX-independent activities, such as PPARγ agonism and modulation of key signaling kinases like ERK and PKC-β(1), has broadened its potential therapeutic implications. The preclinical data strongly support its anti-inflammatory, antimetastatic, and neuroprotective properties. While its clinical development has been limited, this compound remains a cornerstone molecule for basic and translational research aimed at developing novel therapies for a range of diseases, from inflammatory disorders to cancer. Future research should continue to explore its diverse mechanisms of action to fully harness its therapeutic potential.

References

Methodological & Application

SC-236 In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SC-236 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor that has garnered significant interest in the fields of inflammation and cancer research. Its ability to modulate key signaling pathways makes it a valuable tool for investigating cellular processes and a potential candidate for therapeutic development. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, enabling researchers, scientists, and drug development professionals to effectively evaluate its biological effects.

Data Presentation

The inhibitory and cytotoxic effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of a biological process, are summarized below.

Cell LineCancer TypeAssay TypeIC50 (µM)
AGSGastric CancerApoptosis InductionNot explicitly quantified
4T1Breast CancerMetastasis InhibitionNot explicitly quantified
VariousNot SpecifiedCOX-1 Inhibition>100
VariousNot SpecifiedCOX-2 Inhibition0.02

Signaling Pathway Analysis

This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanism of action is the selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain. Additionally, this compound has been shown to influence other critical cellular signaling cascades, including the NF-κB and ERK pathways, which are pivotal in regulating inflammation, cell survival, and proliferation.

This compound Signaling Pathways

SC236_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates MEK MEK Receptor->MEK Activates This compound This compound COX-2 COX-2 This compound->COX-2 Inhibits p-ERK p-ERK This compound->p-ERK Suppresses Phosphorylation Prostaglandins Prostaglandins COX-2->Prostaglandins Produces IκBα IκBα IKK->IκBα Phosphorylates NF-κB Complex p65 p50 IκBα IKK->NF-κB Complex Leads to IκBα degradation IκBα->NF-κB Complex Sequesters p65 p65 p50 p50 Active NF-κB p65 p50 NF-κB Complex->Active NF-κB Releases Active NF-κB_nuc p65 p50 Active NF-κB->Active NF-κB_nuc Translocates ERK ERK MEK->ERK Phosphorylates ERK->p-ERK Activation Target Genes Target Genes Active NF-κB_nuc->Target Genes Regulates Transcription

Caption: this compound inhibits COX-2 and suppresses ERK phosphorylation.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on COX-2 enzyme in vitro.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection reagent (e.g., TMPD)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of human recombinant COX-2 enzyme in the assay buffer.

  • Add the assay buffer, heme, and COX-2 enzyme solution to the wells of a 96-well microplate.

  • Add various concentrations of this compound (typically in DMSO) to the wells. Include a vehicle control (DMSO alone).

  • Pre-incubate the plate at room temperature for 15 minutes to allow this compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Immediately add the detection reagent.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Human cancer cell line of choice (e.g., AGS, 4T1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) in cell lysates by Western blotting to assess the effect of this compound on the ERK signaling pathway.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities to determine the relative levels of p-ERK.

NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)

This protocol describes an immunofluorescence method to visualize and quantify the nuclear translocation of the NF-κB p65 subunit, a key step in NF-κB pathway activation.

Materials:

  • Human cancer cell line

  • Cell culture medium

  • This compound

  • Stimulating agent (e.g., TNF-α)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with this compound for a specified time.

  • Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for the appropriate duration.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific binding sites with blocking buffer for 1 hour.

  • Incubate the cells with the primary antibody against p65 overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., AGS, 4T1) COX_Inhibition COX-2 Inhibition Assay Cell_Culture->COX_Inhibition Cytotoxicity MTT Assay (Cell Viability) Cell_Culture->Cytotoxicity Signaling_Analysis Western Blot (p-ERK) Cell_Culture->Signaling_Analysis NFkB_Translocation Immunofluorescence (p65 Translocation) Cell_Culture->NFkB_Translocation SC236_Prep This compound Preparation (Stock and working solutions) SC236_Prep->COX_Inhibition SC236_Prep->Cytotoxicity SC236_Prep->Signaling_Analysis SC236_Prep->NFkB_Translocation IC50_Calc IC50 Calculation COX_Inhibition->IC50_Calc Cytotoxicity->IC50_Calc Western_Quant Western Blot Quantification Signaling_Analysis->Western_Quant IF_Quant Fluorescence Quantification NFkB_Translocation->IF_Quant Conclusion Conclusion & Interpretation IC50_Calc->Conclusion Western_Quant->Conclusion IF_Quant->Conclusion

Caption: Workflow for in vitro evaluation of this compound.

SC-236: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-236 is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated potent anti-inflammatory and pro-apoptotic properties in various preclinical studies. Its mechanism of action extends beyond COX-2 inhibition, involving the modulation of key signaling pathways implicated in cell survival and proliferation. This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on determining its working concentration for cytotoxicity, apoptosis induction, and signaling pathway analysis.

Mechanism of Action

This compound primarily functions as a selective inhibitor of COX-2, an enzyme upregulated in inflammatory conditions and various cancers. However, its anticancer effects are not solely dependent on COX-2 inhibition.[1] Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms independent of its COX-2 inhibitory activity.[1] Two key signaling pathways have been identified as targets of this compound:

  • Extracellular signal-regulated kinase (ERK) Pathway: this compound has been shown to affect the phosphorylation of ERK, a critical component of the MAPK signaling cascade that regulates cell proliferation and survival.

  • Protein Kinase C (PKC) Pathway: this compound can down-regulate the expression and kinase activity of PKC-beta(1), a protein kinase involved in cell survival signaling.[1]

The modulation of these pathways contributes to the pro-apoptotic effects of this compound in cancer cells.

Data Presentation: Working Concentrations of this compound

The optimal working concentration of this compound is cell-line dependent and should be determined empirically for each new experimental system. The following table summarizes reported IC50 values and effective concentration ranges for this compound in various human cancer cell lines.

Cell LineCancer TypeAssayIC50 / Effective ConcentrationIncubation TimeReference
AGSGastric CancerApoptosis Induction10-100 µM24-72 hours[1]
HT-29Colorectal CancerProliferation~50 µM72 hoursN/A
SW-620Colorectal CancerProliferation~50 µM72 hoursN/A
HT-1080FibrosarcomaProliferation~50 µM72 hoursN/A
HUV-EC-CEndothelial CellsProliferation10-100 µg/ml (induces apoptosis)24-72 hours[2]

Note: The provided concentrations are a guide. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound (dissolved in DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Assessment of Apoptosis using Annexin V-FITC/PI Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound (dissolved in DMSO)

  • Target cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells into 6-well plates at a density that allows for approximately 70-80% confluency after treatment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells at each this compound concentration.

Analysis of ERK Phosphorylation by Western Blot

This protocol details the investigation of this compound's effect on the ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) and total ERK via Western blotting.

Materials:

  • This compound (dissolved in DMSO)

  • Target cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 and anti-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with different concentrations of this compound for a specific time. After treatment, wash the cells with cold PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p-ERK1/2) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To determine total ERK levels, the membrane can be stripped and re-probed with the anti-ERK1/2 antibody.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK levels to the total ERK levels to determine the effect of this compound on ERK phosphorylation.

Measurement of PKC-beta(1) Kinase Activity

This protocol provides a general framework for assessing the effect of this compound on PKC-beta(1) kinase activity using a commercially available PKC Kinase Activity Assay Kit.

Materials:

  • This compound (dissolved in DMSO)

  • Target cancer cell line

  • Cell lysis buffer

  • PKC Kinase Activity Assay Kit (e.g., from Abcam or Millipore)

  • Microplate reader or scintillation counter (depending on the kit)

Procedure:

  • Cell Treatment and Lysate Preparation: Treat cells with various concentrations of this compound. After treatment, prepare cell lysates according to the instructions provided with the kinase activity assay kit.

  • Kinase Reaction: Perform the kinase reaction in a microplate by adding the cell lysate, ATP, and the specific PKC substrate provided in the kit.

  • Detection: Follow the kit's instructions for the detection of substrate phosphorylation. This may involve the use of a phospho-specific antibody and a colorimetric or chemiluminescent substrate, or the measurement of radioactive ATP incorporation.

  • Data Analysis: Quantify the PKC kinase activity for each this compound concentration and compare it to the vehicle control to determine the inhibitory effect of this compound on PKC-beta(1) activity.

Mandatory Visualizations

SC236_Signaling_Pathway cluster_ERK ERK Signaling Pathway cluster_PKC PKC Signaling Pathway SC236 This compound pERK p-ERK SC236->pERK Inhibits PKC_beta1 PKC-beta(1) SC236->PKC_beta1 Down-regulates ERK ERK ERK->pERK Phosphorylation Proliferation_Survival Cell Proliferation & Survival pERK->Proliferation_Survival Apoptosis Apoptosis PKC_beta1->Apoptosis Inhibition

Caption: this compound signaling pathway overview.

Experimental_Workflow cluster_0 Phase 1: Determine Working Concentration cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Data Analysis a Cell Seeding b This compound Dose-Response Treatment a->b c MTT Assay for Cytotoxicity b->c d Determine IC50 c->d e Treat cells with effective concentrations f Apoptosis Assay (Annexin V/PI) e->f g Western Blot (p-ERK/ERK) e->g h PKC Kinase Assay e->h i Quantify Apoptosis f->i j Quantify Protein Levels g->j k Measure Kinase Activity h->k

Caption: General experimental workflow for this compound.

References

Preparing SC-236 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and use of stock solutions of SC-236 in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a target in cancer research. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, a detailed step-by-step protocol for solubilization, and recommendations for storage to ensure the long-term stability and efficacy of the compound. Additionally, it includes typical working concentrations for in vitro studies and a summary of the compound's key characteristics.

Introduction

This compound is a well-characterized selective inhibitor of COX-2, with an IC50 value of 0.005 µM (or 10 nM) for COX-2 and 17.8 µM for COX-1.[1] Its selectivity makes it a valuable tool for investigating the specific roles of COX-2 in various physiological and pathological processes, including inflammation, pain, and cancer. In cancer biology, this compound has been shown to induce apoptosis in various cancer cell lines, a process that can be independent of its COX-2 inhibitory activity.[2] Given its hydrophobic nature, this compound is typically dissolved in DMSO for in vitro and in vivo studies. Proper handling and preparation of stock solutions are paramount to ensure the compound's integrity and to achieve accurate experimental outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions.

ParameterValueReference
Molecular Weight 401.79 g/mol [1]
CAS Number 170569-86-5
Solubility in DMSO Up to 100 mM[1]
IC50 (COX-2) 0.005 µM (5 nM)[1]
IC50 (COX-1) 17.8 µM[1]
Typical Cell Culture Working Concentrations 3 µM - 15 µM[3]
Recommended Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[3]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

  • Calculate the required mass of this compound:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 401.79 g/mol x 1000 mg/g

    • Mass = 4.0179 mg

  • Weighing the this compound:

    • Tare a sterile, dry vial on a calibrated analytical balance.

    • Carefully weigh out approximately 4.02 mg of this compound powder into the vial. Record the exact weight.

  • Dissolving the this compound:

    • Add the appropriate volume of DMSO to the vial to achieve a final concentration of 10 mM. For example, if you weighed exactly 4.02 mg of this compound, you would add 1 mL of DMSO.

    • Cap the vial tightly.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage of the Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed, amber or opaque vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solutions

For cell culture experiments, the DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1-0.5%.

  • Determine the final desired concentration of this compound and the final volume of the working solution.

  • Calculate the volume of the stock solution needed:

    • Volume of stock (µL) = (Final concentration (µM) x Final volume (mL)) / Stock concentration (mM)

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • Volume of stock (µL) = (10 µM x 1 mL) / 10 mM = 1 µL

  • Prepare the working solution:

    • Add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium.

    • Mix thoroughly by gentle pipetting or inversion.

    • The final DMSO concentration in this example would be 0.1% (1 µL in 1000 µL).

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation start Start weigh Weigh this compound Powder start->weigh Calculate Mass add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_prep Stock Solution Ready store->end_prep start_work Start end_prep->start_work Use Stock dilute Dilute Stock in Culture Medium start_work->dilute Calculate Dilution mix Mix Thoroughly dilute->mix apply Apply to Cells mix->apply end_work Experiment apply->end_work

Caption: Workflow for preparing this compound stock and working solutions.

This compound Signaling Pathway Inhibition

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory SC236 This compound SC236->COX2 Inhibits

Caption: this compound selectively inhibits the COX-2 pathway.

Conclusion

The protocols and data presented in this application note provide a standardized method for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines will help ensure the quality and consistency of experimental results. Researchers should always handle this compound and DMSO with appropriate safety precautions in a laboratory setting.

References

Application Notes: Investigating the Effects of SC-236 in Gastric Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SC-236 is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant anti-neoplastic properties in various cancer models. In the context of gastric cancer, research reveals that this compound can induce apoptosis and inhibit pro-survival signaling pathways through mechanisms that are independent of its COX-2 inhibitory function.[1] This makes this compound a valuable tool for investigating novel therapeutic targets in gastric cancer. These notes provide an overview of its mechanism of action and protocols for its application in gastric cancer cell line research.

Mechanism of Action in Gastric Cancer

In gastric cancer cells, this compound exerts its anti-tumor effects primarily through two COX-2 independent signaling pathways: the down-regulation of Protein Kinase C-beta(1) (PKC-β1) and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

  • PKC-β1 Down-regulation: this compound has been shown to decrease the protein expression and kinase activity of PKC-β1 in AGS gastric cancer cells.[1] PKC-β1 acts as a survival mediator, and its down-regulation by this compound is a key step in initiating apoptosis.[1] This effect is not reversible by the addition of exogenous prostaglandins, confirming its independence from the COX-2 pathway.[1]

  • NF-κB Pathway Inhibition: this compound directly suppresses the nuclear translocation of RelA (p65), a critical subunit of the NF-κB complex.[2] The NF-κB pathway is a major driver of gastric carcinogenesis, regulating the transcription of genes involved in inflammation, cell proliferation, and survival (anti-apoptosis).[3][4] By preventing RelA from entering the nucleus, this compound blocks the transcription of these pro-survival genes.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on gastric cancer cell lines based on published literature. Note: Specific values can vary between cell lines and experimental conditions and should be determined empirically.

Table 1: Proliferative Inhibition of this compound on Gastric Cancer Cell Lines

Cell LineTreatment Duration (hr)IC50 (µM)Reference
AGS48Empirically Determined[1]
MKN-4548Empirically Determined[2]
SGC-790148Empirically Determined
Other48Empirically Determined
IC50 (Half-maximal inhibitory concentration) values should be determined using a cell viability assay, such as the MTT or CCK-8 assay.

Table 2: Apoptotic Effect of this compound on Gastric Cancer Cell Lines

Cell LineThis compound Conc. (µM)Treatment Duration (hr)Apoptotic Cells (%)Assay MethodReference
AGSe.g., 50 µM24Empirically DeterminedAnnexin V/PI Staining[1]
MKN-45e.g., 50 µM24Empirically DeterminedAnnexin V/PI Staining[2]
The percentage of apoptotic cells (Annexin V positive) is expected to increase in a dose- and time-dependent manner.

Table 3: Effect of this compound on Key Signaling Proteins

Cell LineTarget ProteinThis compound Conc. (µM)Treatment Duration (hr)Change in ExpressionAssay MethodReference
AGSPKC-β1e.g., 50 µM24↓ Down-regulatedWestern Blot[1]
AGSp21waf1/cip1e.g., 50 µM24↑ Up-regulatedWestern Blot[1]
Gastric Cancer CellsNuclear RelA (p65)e.g., 50 µM6-12↓ Decreased TranslocationWestern Blot[2]
Changes in protein expression are quantified via densitometry of Western blot bands relative to a loading control.

Visualized Signaling Pathways & Workflow

SC236_PKC_Pathway cluster_cell Gastric Cancer Cell SC236 This compound PKCb1 PKC-β1 (Survival Mediator) SC236->PKCb1 Down-regulates p21 p21 (waf1/cip1) PKCb1->p21 Inhibits Apoptosis Apoptosis p21->Apoptosis Induces

Caption: this compound induces apoptosis via down-regulation of the PKC-β1 survival pathway.

SC236_NFkB_Pathway cluster_cell Gastric Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SC236 This compound RelA_p50_nuc RelA/p50 SC236->RelA_p50_nuc Suppresses IKK IKK Complex IkB IκBα IKK->IkB P NFkB_complex RelA/p50-IκBα (Inactive) IkB->NFkB_complex Inhibits RelA_p50 RelA/p50 (Active) NFkB_complex->RelA_p50 IκBα degradation RelA_p50->RelA_p50_nuc Nuclear Translocation DNA κB DNA sites RelA_p50_nuc->DNA Transcription Transcription of Anti-apoptotic & Proliferation Genes DNA->Transcription Experimental_Workflow cluster_assays Functional & Molecular Assays cluster_analysis Data Analysis start Culture Gastric Cancer Cell Lines (e.g., AGS) treatment Treat cells with varying concentrations of this compound and controls (DMSO) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis protein Protein Extraction & Western Blot treatment->protein ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells (Flow Cytometry) apoptosis->apoptosis_quant protein_quant Quantify Protein Levels (Densitometry) protein->protein_quant

References

Application of SC-236 in Spinal Cord Ischemia Models: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of SC-236, a selective cyclooxygenase-2 (COX-2) inhibitor, in experimental models of spinal cord ischemia. The information presented herein is intended to assist researchers in designing and executing studies to evaluate the neuroprotective potential of this compound.

Introduction

Spinal cord ischemia (SCI) is a debilitating condition resulting from a disruption of blood flow to the spinal cord, leading to neuronal damage and functional deficits. The inflammatory cascade initiated by ischemia is a key contributor to secondary injury. Cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation, plays a significant role in this process by catalyzing the production of pro-inflammatory prostaglandins.[1][2] Selective inhibition of COX-2 has emerged as a promising therapeutic strategy to mitigate ischemic damage. This compound is a potent and selective COX-2 inhibitor that has demonstrated neuroprotective effects in a rabbit model of reversible spinal cord ischemia.[1]

Mechanism of Action

Following an ischemic insult to the spinal cord, a cascade of detrimental events is initiated, including a robust inflammatory response.[1] COX-2 is a key enzyme in the arachidonic acid cascade, which is responsible for the synthesis of prostaglandins that mediate inflammation.[2] The expression of COX-2 is significantly increased in neurons and vascular cells after cerebral and spinal cord ischemia.[1] By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory molecules, thereby attenuating the inflammatory component of the ischemic cascade and exerting a neuroprotective effect.[1][2] This ultimately leads to improved behavioral outcomes after transient spinal cord ischemia.[1]

Signaling Pathway

SC236_Mechanism cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Ischemia Spinal Cord Ischemia Arachidonic_Acid Arachidonic Acid Cascade Ischemia->Arachidonic_Acid Ischemia->Arachidonic_Acid COX2 COX-2 Upregulation Arachidonic_Acid->COX2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins COX2->Prostaglandins Neuroprotection Neuroprotection Inflammation Inflammation & Neurodegeneration Prostaglandins->Inflammation Prostaglandins->Inflammation Deficits Behavioral Deficits Inflammation->Deficits Inflammation->Deficits SC236 This compound SC236->COX2 Inhibition Improvement Improved Behavioral Function Neuroprotection->Improvement Neuroprotection->Improvement

Caption: Mechanism of this compound neuroprotection in spinal cord ischemia.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in a reversible rabbit spinal cord ischemia model. The primary endpoint used was the ET50 value, which represents the duration of ischemia (in minutes) that has a 50% probability of causing permanent paraplegia. An increase in the ET50 value indicates a neuroprotective effect.

Treatment GroupDose (mg/kg)Administration TimeET50 at 18 hours (minutes ± SEM)ET50 at 48 hours (minutes ± SEM)
SalineN/A5 min post-occlusionNot significantly different from DMSONot significantly different from DMSO
DMSO (Vehicle)N/A5 min post-occlusion18.84 ± 3.1920.24 ± 2.09
This compound105 min post-occlusionTrend towards increaseNot reported
This compound505 min post-occlusionTrend towards increaseNot reported
This compound1005 min post-occlusion30.04 ± 3.55 *30.04 ± 3.55 **

*P<0.01 compared to DMSO group at 18 hours.[1] **P<0.05 compared to DMSO group at 48 hours.[1]

Experimental Protocols

Reversible Rabbit Spinal Cord Ischemia Model

This protocol details the methodology used to assess the neuroprotective effects of this compound in a rabbit model of spinal cord ischemia induced by aortic occlusion.[1][2]

1. Animal Model:

  • Species: Rabbit

2. Ischemia Induction:

  • Anesthesia is induced and maintained.

  • The infrarenal aorta is temporarily occluded to induce ischemia.

  • The duration of occlusion is varied (10 to 40 minutes) across different groups of animals to determine the ET50 value.[1]

3. Drug Preparation and Administration:

  • This compound is dissolved in 100% dimethyl sulfoxide (DMSO) due to its low aqueous solubility.[1][2]

  • The vehicle control group receives an equivalent volume of DMSO.[1][2]

  • This compound is administered as a subcutaneous (SC) injection at doses of 10, 50, or 100 mg/kg.[1][2]

  • The injection is given 5 minutes after the initiation of aortic occlusion.[1][2]

4. Behavioral Analysis:

  • Clinical rating scores are used to assess behavioral function at 18 and 48 hours post-ischemia.[1][2]

  • The primary outcome measure is the ET50, calculated based on the number of animals that are functional versus paraplegic at different occlusion durations.[1] A drug is considered neuroprotective if it significantly prolongs the ET50 compared to the vehicle-treated group.[2]

5. Physiological Monitoring:

  • Body temperature is monitored as it can influence ischemic outcomes. This compound at 100 mg/kg did not significantly alter body temperature.[1]

Experimental Workflow

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Protocol cluster_Assessment Outcome Assessment Animal_Model Rabbit Model Ischemia_Induction Aortic Occlusion (10-40 min) Animal_Model->Ischemia_Induction Drug_Admin This compound (10, 50, 100 mg/kg) or Vehicle (DMSO) Administered 5 min post-occlusion Ischemia_Induction->Drug_Admin Behavioral_Analysis Behavioral Analysis (18 & 48 hours post-ischemia) Drug_Admin->Behavioral_Analysis ET50_Calc ET50 Calculation Behavioral_Analysis->ET50_Calc Neuroprotection_Eval Evaluation of Neuroprotection ET50_Calc->Neuroprotection_Eval

Caption: Workflow for evaluating this compound in a spinal cord ischemia model.

Concluding Remarks

The selective COX-2 inhibitor this compound has demonstrated significant neuroprotective effects in a preclinical model of spinal cord ischemia, primarily by mitigating the inflammatory cascade.[1] The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this compound and other COX-2 inhibitors for treating ischemic spinal cord injuries. Future studies could explore different dosing regimens, administration windows, and combination therapies to optimize the neuroprotective benefits.

References

Application Notes and Protocols for SC-236 Treatment of Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-236 is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated potent anti-inflammatory and pro-apoptotic effects. Notably, its ability to induce apoptosis can occur through mechanisms independent of COX-2 inhibition, making it a valuable tool for investigating cell signaling pathways and a potential therapeutic agent. These application notes provide a detailed protocol for the treatment of primary cells with this compound, including its mechanism of action, preparation, and methods for assessing its effects.

Mechanism of Action

This compound induces apoptosis in a variety of cell types. While it is a potent COX-2 inhibitor, studies have shown that its pro-apoptotic effects can be independent of this activity. One of the key COX-2 independent mechanisms involves the downregulation of Protein Kinase C-beta(1) (PKC-β1). This leads to a cascade of events culminating in programmed cell death. This compound has also been shown to exert anti-inflammatory effects by suppressing the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Signaling Pathway of this compound Induced Apoptosis

SC236_Pathway SC236 This compound PKC_beta1 PKC-β1 SC236->PKC_beta1 downregulates Apoptosis Apoptosis PKC_beta1->Apoptosis inhibits

Caption: COX-2 independent apoptotic pathway of this compound via PKC-β1.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound observed in in vitro studies. It is important to note that these concentrations were primarily determined using cancer cell lines and should be used as a starting point for optimization in primary cell cultures.

Cell Line TypeConcentration Range (µM)Observed EffectReference
Colon Cancer Cells (HT29, HCT116)0 - 75Induction of apoptosis
Colon Cancer Cells (HT29)> 75Enhanced apoptosis in COX-2 expressing cells

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • In a sterile environment (e.g., a laminar flow hood), dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure the powder is completely dissolved by vortexing gently.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Primary Cell Culture and Treatment

This protocol provides a general guideline for treating primary cells with this compound. The specific cell isolation and culture methods will vary depending on the primary cell type (e.g., neurons, chondrocytes, macrophages).

Materials:

  • Isolated primary cells

  • Complete cell culture medium appropriate for the specific primary cell type

  • Culture plates or flasks

  • This compound stock solution

  • Phosphate-buffered saline (PBS), sterile

Protocol:

  • Cell Seeding:

    • Isolate and culture primary cells according to your established laboratory protocol.

    • Seed the primary cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates, or 96-well plates) at a density suitable for the planned downstream assays.

    • Allow the cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • This compound Treatment:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare a series of working solutions by diluting the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 75, 100 µM).

    • Important: Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.

    • Carefully remove the old medium from the cultured cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.

Experimental Workflow for this compound Treatment of Primary Cells

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells Isolate Primary Cells Culture_Cells Culture & Seed Cells Isolate_Cells->Culture_Cells Prepare_SC236 Prepare this compound dilutions Culture_Cells->Prepare_SC236 Treat_Cells Treat Cells Prepare_SC236->Treat_Cells Viability_Assay Cell Viability Assay Treat_Cells->Viability_Assay Apoptosis_Assay Apoptosis Assay Treat_Cells->Apoptosis_Assay Western_Blot Western Blot Treat_Cells->Western_Blot

Caption: Workflow for this compound treatment and analysis of primary cells.

Assessment of Cell Viability

MTT Assay Protocol:

  • After the desired incubation period with this compound, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Detection of Apoptosis

Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Following treatment, collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Logical Relationship for Data Interpretation

Data_Interpretation cluster_results Experimental Results Decreased_Viability Decreased Cell Viability (MTT) Conclusion Conclusion: This compound induces apoptosis in primary cells via a PKC-β1 dependent pathway Decreased_Viability->Conclusion Increased_AnnexinV Increased Annexin V Staining Increased_AnnexinV->Conclusion PKC_beta1_Down PKC-β1 Downregulation (Western Blot) PKC_beta1_Down->Conclusion

Caption: Interpreting experimental outcomes of this compound treatment.

Troubleshooting

  • Low cell viability in control group: Ensure optimal primary cell culture conditions and check for DMSO toxicity. Keep DMSO concentration below 0.5%.

  • Inconsistent results: Primary cells can be highly variable. Use cells from the same donor/lot for each experiment and maintain consistent culture conditions.

  • Drug precipitation: If this compound precipitates in the media, prepare fresh dilutions from the stock solution and ensure it is fully dissolved before adding to the cells.

Conclusion

This document provides a comprehensive guide for the treatment of primary cells with this compound. The provided protocols and diagrams offer a framework for researchers to investigate the effects of this compound on their specific primary cell models. Due to the inherent variability of primary cells, optimization of concentrations and incubation times is crucial for obtaining reliable and reproducible results.

Application Notes and Protocols for Investigating the Antimetastatic Activity of SC-236

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The cyclooxygenase-2 (COX-2) enzyme is frequently overexpressed in various malignancies and has been implicated in promoting tumor progression and metastasis. SC-236 is a selective COX-2 inhibitor that has demonstrated potent antimetastatic activity in preclinical models. These application notes provide detailed experimental protocols and summarize key quantitative data to guide researchers in evaluating the antimetastatic effects of this compound. The protocols described herein cover both in vitro assays to assess cancer cell migration and invasion, and in vivo models to study metastasis in a physiological context.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of COX-2 inhibitors on cancer cell migration, invasion, and metastasis. While specific data for this compound in some in vitro assays are limited in the public domain, data from celecoxib, a structurally similar selective COX-2 inhibitor, is included as a reference.

Table 1: In Vitro Antimetastatic Activity of COX-2 Inhibitors

Assay TypeCell LineCompoundConcentrationEffectReference
Transwell InvasionMDA-MB-231 (Breast Cancer)NS-39850 µM54% inhibition of invasion[1]
Transwell MigrationHepatocellular Carcinoma Side Population CellsCelecoxibDose-dependentSignificant inhibition[2]
Transwell InvasionHepatocellular Carcinoma Side Population CellsCelecoxibDose-dependentSignificant inhibition[2]

Table 2: In Vivo Antimetastatic Activity of this compound and Celecoxib

Animal ModelCancer TypeCompoundDose/RouteKey FindingsReference
BALB/c Mice4T1 Murine Mammary Carcinoma (spontaneous metastasis)This compoundDaily i.p. injectionsSignificantly reduced tumor burden, number, and size of metastases.[3][4]
BALB/c Mice4T1 Murine Mammary Carcinoma (experimental metastasis)This compoundDaily i.p. injectionsSignificantly reduced tumor burden, number, and size of metastases.[3][4]
Nude MiceHT-29 Human Colorectal Carcinoma XenograftCelecoxib750 ppm in diet53.3% inhibition of lung metastasis.[3]
Nude MiceHT-29 Human Colorectal Carcinoma XenograftCelecoxib1500 ppm in diet78.3% inhibition of lung metastasis.[3]
Orthotopic SKNEP1 ModelPediatric CancerThis compound with BevacizumabNot specifiedSignificantly reduced incidence of lung metastasis compared to Bevacizumab alone.[5]

Key Signaling Pathways

The antimetastatic activity of this compound and other COX-2 inhibitors is mediated through the modulation of several key signaling pathways involved in cell migration, invasion, and angiogenesis.

Signaling_Pathways cluster_sc236 This compound cluster_cox2 COX-2 Inhibition cluster_effects Cellular Effects cluster_downstream Downstream Signaling SC236 This compound COX2 COX-2 SC236->COX2 Inhibits PKC PKC-β1 SC236->PKC Downregulates (COX-2 independent) PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces Migration Cell Migration PGE2->Migration Invasion Cell Invasion PGE2->Invasion Angiogenesis Angiogenesis PGE2->Angiogenesis Apoptosis Apoptosis PGE2->Apoptosis Inhibits PI3K_Akt PI3K/Akt Pathway Migration->PI3K_Akt MMPs MMPs (e.g., pro-uPA) Invasion->MMPs VEGF VEGF Angiogenesis->VEGF Bax Bax Apoptosis->Bax Increases PKC->Apoptosis Inhibits

Figure 1: Signaling pathways modulated by this compound. (Within 100 characters)

Experimental Protocols

In Vitro Assays

This assay provides a simple and cost-effective method to assess collective cell migration in vitro.

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and culture until they form a confluent monolayer. The time required to reach confluence will vary depending on the cell line.

  • Serum Starvation (Optional): To minimize cell proliferation, serum-starve the cells for 12-24 hours in a medium containing a low percentage of serum (e.g., 0.5-1% FBS) before creating the wound.

  • Creating the Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Image Acquisition: Immediately after adding the treatment, capture images of the wound at time 0 using an inverted microscope with a camera. Mark the specific locations on the plate to ensure the same fields are imaged over time.

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area at time 0.

Wound_Healing_Workflow A Seed cells to confluence B Create scratch with pipette tip A->B C Wash to remove debris B->C D Add medium with this compound/vehicle C->D E Image at T=0 D->E F Incubate and image at intervals E->F G Analyze wound closure F->G

Figure 2: Workflow for the wound healing assay. (Within 100 characters)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a critical step in metastasis.

Protocol:

  • Preparation of Inserts: Rehydrate Transwell inserts with a porous membrane (e.g., 8 µm pores) by adding serum-free medium to the inside and outside of the insert for at least 2 hours at 37°C.

  • Coating with Extracellular Matrix (ECM): For the invasion assay, coat the upper surface of the Transwell membrane with a thin layer of Matrigel or another basement membrane extract. Allow the gel to solidify at 37°C for 30-60 minutes. For a migration assay, this step is omitted.

  • Cell Preparation: Harvest and resuspend cells in a serum-free medium.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Cell Seeding and Treatment: Add the cell suspension containing this compound or vehicle control to the upper chamber (the insert).

  • Incubation: Incubate the plate for a period that allows for cell invasion but not complete overgrowth (typically 12-48 hours, depending on the cell line).

  • Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber and gently scrape off the non-invading cells from the top surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invaded cells on the bottom surface of the membrane with methanol or paraformaldehyde. Stain the cells with a solution such as crystal violet or DAPI.

  • Image Acquisition and Quantification: Take images of the stained cells using a microscope. Count the number of invaded cells in several random fields of view. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.

Transwell_Invasion_Workflow A Coat Transwell insert with Matrigel B Add chemoattractant to lower chamber A->B C Seed cells with this compound/vehicle in upper chamber B->C D Incubate C->D E Remove non-invading cells D->E F Fix and stain invaded cells E->F G Count invaded cells F->G

Figure 3: Workflow for the Transwell invasion assay. (Within 100 characters)
In Vivo Metastasis Models

In vivo models are crucial for evaluating the therapeutic efficacy of antimetastatic agents in a complex biological system.

This model mimics the clinical scenario where metastases arise from a primary tumor.

Protocol:

  • Tumor Cell Implantation: Inject cancer cells (e.g., 4T1 murine mammary carcinoma cells) into the appropriate orthotopic site (e.g., mammary fat pad for breast cancer) of immunocompetent or immunodeficient mice.

  • Primary Tumor Growth: Allow the primary tumor to grow to a palpable size.

  • Primary Tumor Resection: Once the primary tumor reaches a predetermined size, surgically remove it.

  • Treatment: Randomize the animals into treatment and control groups. Administer this compound or vehicle control systemically (e.g., via intraperitoneal injection or oral gavage) for a defined period.

  • Metastasis Assessment: At the end of the study, euthanize the animals and harvest organs to which the cancer cells are known to metastasize (e.g., lungs, liver, bone).

  • Quantification: Count the number of metastatic nodules on the organ surface. For a more detailed analysis, perform histological examination of the tissues to quantify the metastatic burden.

This model assesses the ability of cancer cells to colonize distant organs after entering circulation.

Protocol:

  • Tumor Cell Injection: Inject cancer cells directly into the bloodstream, typically via the tail vein (for lung metastases) or intracardiac injection (for bone or brain metastases).

  • Treatment: Begin treatment with this compound or vehicle control either before, at the same time as, or after tumor cell injection, depending on the experimental question.

  • Metastasis Assessment and Quantification: After a set period, euthanize the animals and quantify the metastatic burden in the target organs as described for the spontaneous metastasis model.

InVivo_Metastasis_Models cluster_spontaneous Spontaneous Metastasis cluster_experimental Experimental Metastasis A1 Implant tumor cells orthotopically A2 Primary tumor growth A1->A2 A3 Surgical resection of primary tumor A2->A3 A4 Administer this compound/vehicle A3->A4 A5 Assess and quantify metastases A4->A5 B1 Inject tumor cells intravenously B2 Administer this compound/vehicle B1->B2 B3 Assess and quantify metastases B2->B3

Figure 4: Workflow for in vivo metastasis models. (Within 100 characters)

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the antimetastatic properties of this compound. By employing a combination of in vitro and in vivo assays, researchers can elucidate the mechanisms by which this selective COX-2 inhibitor impedes the metastatic cascade. The provided signaling pathway diagram offers a starting point for more detailed mechanistic studies to identify novel therapeutic targets and strategies for the treatment of metastatic cancer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SC-236 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SC-236. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cell viability experiments. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, chemically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, is a highly selective cyclooxygenase-2 (COX-2) inhibitor.[1] Its primary mechanism is to block the activity of the COX-2 enzyme, which is involved in inflammatory pathways.[1]

Q2: Does this compound have effects on cells that are independent of COX-2 inhibition?

Yes, studies have shown that this compound can induce apoptosis (programmed cell death) in certain cancer cells through mechanisms that are not dependent on its inhibition of COX-2.[2] These alternative pathways include the suppression of extracellular signal-regulated kinase (ERK) phosphorylation and the down-regulation of protein kinase C-beta(1) (PKC-β1).[1][2]

Q3: What is a typical starting concentration range for this compound in cell viability assays?

The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. A good starting point is to perform a dose-response curve with a broad range of concentrations. Based on its enzymatic inhibitory constants (IC50), a range spanning from nanomolar to micromolar concentrations is advisable. For example, a serial dilution from 1 nM to 100 µM could be appropriate for initial screening.

Q4: Which cell viability assay is recommended for use with this compound?

Several types of cell viability assays can be used, each with its own principle.[3][4] Common choices include:

  • MTT/XTT/WST assays: These colorimetric assays measure the metabolic activity of viable cells.[4]

  • ATP-based assays (e.g., CellTiter-Glo®): This is a highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells.[3]

  • LDH release assays: These assays measure lactate dehydrogenase released from damaged cells, indicating cytotoxicity.[5]

  • Dye exclusion assays (e.g., Trypan Blue): This method distinguishes viable from non-viable cells based on membrane integrity but is typically lower in throughput.[4]

The choice of assay may depend on the specific research question, cell type, and available equipment. It is sometimes advisable to use two different methods to confirm results.

Quantitative Data: this compound Inhibitory Concentrations

The following table summarizes the known IC50 values for this compound against its primary enzymatic targets. Note that the IC50 for specific cell lines must be determined empirically.

TargetIC50 ValueDescription
Cyclooxygenase-2 (COX-2)0.005 µMThe concentration required to inhibit 50% of COX-2 enzymatic activity.
Cyclooxygenase-1 (COX-1)17.8 µMThe concentration required to inhibit 50% of COX-1 enzymatic activity, demonstrating high selectivity for COX-2.

Signaling Pathways Modulated by this compound

The diagram below illustrates the key signaling pathways known to be affected by this compound.

SC236_Pathway cluster_main This compound Regulatory Pathways cluster_cox2 COX-2 Dependent Pathway cluster_cox_ind COX-2 Independent Pathways SC236 This compound COX2 COX-2 SC236->COX2 Inhibits ERK p-ERK SC236->ERK Suppresses Phosphorylation PKC PKC-beta(1) SC236->PKC Down-regulates Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Apoptosis_ERK Altered Gene Expression ERK->Apoptosis_ERK Apoptosis_PKC Apoptosis PKC->Apoptosis_PKC

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using an ATP-Based Assay

This protocol provides a framework for conducting a dose-response experiment to determine the IC50 of this compound in a specific cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well, opaque-walled microplates (for luminescence)[3]

  • ATP-based cell viability reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Determine the optimal cell seeding density to ensure cells are in the exponential growth phase during the experiment. This prevents under- or over-confluence, which can affect results.[6]

    • Seed cells in a 96-well opaque-walled plate at the predetermined density in 100 µL of complete medium per well.

    • Include wells for "no-cell" controls (medium only) to measure background luminescence.

    • Incubate the plate for 24 hours (or until cells have adhered and are actively dividing) at 37°C and 5% CO2.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution series of this compound from your stock solution. For example, create a 2X working concentration series from 200 µM down to 2 nM in complete culture medium.

    • Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • Carefully add 100 µL of the 2X this compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.

    • Add 100 µL of the 2X vehicle control solution to the control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • ATP Assay:

    • Equilibrate the plate and the ATP-based reagent to room temperature for approximately 30 minutes.[3]

    • Add the ATP reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio, e.g., 200 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the average luminescence from the "no-cell" control wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (Vehicle control = 100% viability).

    • Plot the percent viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[7]

Experimental Workflow Diagram

The following diagram outlines the general workflow for optimizing this compound concentration.

Workflow cluster_workflow Experimental Workflow for this compound Optimization start Start seed_cells 1. Seed Cells in 96-Well Plate (Optimal Density) start->seed_cells incubate1 2. Incubate (24h) seed_cells->incubate1 prepare_drug 3. Prepare Serial Dilutions of this compound incubate1->prepare_drug treat_cells 4. Treat Cells with this compound and Vehicle Control prepare_drug->treat_cells incubate2 5. Incubate (24-72h) treat_cells->incubate2 add_reagent 6. Add Viability Assay Reagent (e.g., CellTiter-Glo) incubate2->add_reagent measure 7. Measure Signal (Luminescence/Absorbance) add_reagent->measure analyze 8. Analyze Data: - Normalize to Control - Plot Dose-Response Curve - Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues during your cell viability experiments with this compound.

Issue 1: High background signal in "no-cell" control wells.

  • Possible Cause: Contamination of the culture medium or assay reagent. High concentration of certain substances in the medium can cause high absorbance.[8]

  • Solution: Use fresh, sterile medium and reagents. Test medium components to reduce their concentration if necessary.[8] Ensure that the assay plate is compatible with the detection method.

Issue 2: High variability between replicate wells.

  • Possible Cause 1: Inconsistent cell seeding.

  • Solution 1: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully and mix the cell suspension between pipetting steps.

  • Possible Cause 2: "Edge effect" due to evaporation in the outer wells of the plate.

  • Solution 2: Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or medium to maintain humidity.[5]

  • Possible Cause 3: Forceful pipetting during reagent addition, causing cell detachment.

  • Solution 3: Pipette reagents gently against the side of the wells.

Issue 3: No significant decrease in cell viability, even at high this compound concentrations.

  • Possible Cause 1: The cell line is resistant to this compound.

  • Solution 1: Confirm the expected sensitivity of your cell line from literature if possible. Consider extending the incubation time or using a different cell line as a positive control.

  • Possible Cause 2: this compound has degraded.

  • Solution 2: Prepare fresh dilutions from a new stock solution. Ensure proper storage of the compound as recommended by the manufacturer.

  • Possible Cause 3: The chosen assay is not suitable for detecting the cytotoxic mechanism of this compound in your cell line.[9]

  • Solution 3: Try an alternative viability assay that measures a different cellular parameter (e.g., switch from a metabolic assay to a membrane integrity assay).

Issue 4: Cell viability exceeds 100% at low this compound concentrations.

  • Possible Cause: The compound may be causing a proliferative effect at low doses (a phenomenon known as hormesis).

  • Solution: This can be a valid biological result. Ensure the effect is reproducible. Report the full dose-response curve, including the stimulatory phase.

Troubleshooting Logic Diagram

This diagram provides a visual guide to troubleshooting unexpected results.

Troubleshooting cluster_troubleshooting Troubleshooting Logic for Cell Viability Assays start Unexpected Viability Results high_variability High Variability Between Replicates? start->high_variability no_effect No Viability Decrease at High Doses? start->no_effect high_background High Background Signal? start->high_background check_seeding Check Cell Seeding Protocol & Pipetting Technique high_variability->check_seeding Yes avoid_edge Avoid 'Edge Effect' high_variability->avoid_edge Yes check_resistance Cell Line Resistant? Check Literature no_effect->check_resistance Yes check_compound Compound Degraded? Use Fresh Stock no_effect->check_compound Yes change_assay Incompatible Assay? Try a Different Method no_effect->change_assay Yes check_media Media/Reagent Contamination? Use Fresh Components high_background->check_media Yes

Caption: Troubleshooting logic for cell viability assays.

References

How to prevent SC-236 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SC-236. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments with this compound, with a specific focus on preventing its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, with the chemical name 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] Its primary mechanism of action is the inhibition of COX-2, which is a key enzyme in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins.[2]

Q2: Why does my this compound precipitate when I add it to my cell culture media?

Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a common issue. Several factors can contribute to this:

  • Poor Aqueous Solubility: Many organic small molecules are inherently hydrophobic and have low solubility in water-based media.

  • "Solvent Shock": this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. When this stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution and form a precipitate.

  • High Concentration: Exceeding the maximum solubility of this compound in the final culture medium will lead to precipitation.

  • Interactions with Media Components: Components of the culture medium, such as salts, proteins, and other supplements, can interact with this compound and reduce its solubility.

  • Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.

Q3: My this compound is dissolved in DMSO, but precipitates upon addition to the media. How can I prevent this?

This is a classic case of "solvent shock." Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions in media to gradually decrease the solvent polarity.

  • Pre-warming the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound solution.

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing to facilitate rapid and uniform dispersion.

  • Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium (ideally ≤ 0.1%) to minimize its effect on both the compound's solubility and cellular health.

Troubleshooting Guide: Preventing this compound Precipitation

If you are experiencing this compound precipitation, follow these troubleshooting steps:

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding stock solution to media Rapid change in solvent polarity ("solvent shock").1. Pre-warm the media to 37°C.2. Add the this compound stock solution dropwise while gently vortexing the media.3. Perform a serial dilution of the stock solution in the culture media.
Precipitate forms over time in the incubator The final concentration of this compound exceeds its solubility limit in the media at 37°C.1. Lower the final working concentration of this compound.2. Visually inspect the media under a microscope before treating cells to ensure no precipitate is present.
Precipitation is observed only in certain media types Interaction with specific media components (e.g., high concentrations of certain salts or proteins).1. If your experimental design allows, test the solubility of this compound in a simpler buffered solution like PBS to see if media components are the issue.2. Consider using a different basal media formulation.
Precipitation occurs after pH changes in the media pH-dependent solubility of this compound.1. Use a medium buffered with HEPES to maintain a more stable pH.2. Ensure the incubator's CO2 levels are stable.

Data Presentation

This compound Solubility Data

Quantitative data on the aqueous solubility of this compound is limited in publicly available literature. The following table summarizes the available information. Researchers should empirically determine the solubility in their specific cell culture medium and conditions.

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL) Notes
DMSO10040.18[3]
Ethanol10040.18[3]
Aqueous Buffers (e.g., PBS, Cell Culture Media)Not readily availableNot readily availableSolubility is expected to be significantly lower than in organic solvents. Empirical determination is recommended.

Experimental Protocols

Protocol for Preparing this compound Working Solutions to Minimize Precipitation

This protocol provides a detailed methodology for preparing a working solution of this compound for cell culture experiments, designed to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO: a. Calculate the mass of this compound powder required to make a 10 mM or 100 mM stock solution in DMSO. (Molecular Weight of this compound = 401.79 g/mol ). b. Carefully weigh the this compound powder and dissolve it in the appropriate volume of sterile DMSO. c. Ensure complete dissolution by vortexing. This is your primary stock solution . d. Store the primary stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (Optional but Recommended): a. Prepare an intermediate dilution of your primary stock solution in complete cell culture medium. For example, dilute the 100 mM primary stock 1:100 in pre-warmed media to get a 1 mM intermediate solution. b. This step helps to gradually decrease the DMSO concentration.

  • Prepare the Final Working Solution: a. Determine the final desired concentration of this compound for your experiment. b. Calculate the volume of the primary stock solution or the intermediate dilution needed to achieve this final concentration in your total volume of cell culture media. c. Crucially , add the calculated volume of the this compound solution dropwise to the pre-warmed (37°C) complete cell culture medium while gently swirling the media. d. Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

Example Dilution Workflow:

experimental_workflow cluster_prep Solution Preparation cluster_dilution Dilution Steps cluster_application Application sc236_powder This compound Powder primary_stock 100 mM Primary Stock in 100% DMSO sc236_powder->primary_stock Dissolve dmso DMSO dmso->primary_stock intermediate_dilution 1 mM Intermediate Solution in Media + 1% DMSO primary_stock->intermediate_dilution Dilute 1:100 in pre-warmed media final_solution Final Working Solution (e.g., 10 µM in Media + 0.01% DMSO) intermediate_dilution->final_solution Dilute 1:100 in pre-warmed media cell_culture Treat Cells in Culture final_solution->cell_culture Add to cells COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins SC236 This compound SC236->COX2 Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation SC236_Off_Target_Pathways cluster_erk ERK Pathway cluster_pkc PKC-β1 Pathway SC236 This compound ERK_Phosphorylation ERK Phosphorylation SC236->ERK_Phosphorylation Suppresses PKC_beta1 PKC-β1 Expression & Activity SC236->PKC_beta1 Down-regulates Downstream_ERK Downstream ERK Effects (e.g., cell proliferation, inflammation) ERK_Phosphorylation->Downstream_ERK Downstream_PKC Downstream PKC-β1 Effects (e.g., cell survival) PKC_beta1->Downstream_PKC

References

SC-236 Cytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SC-236 in cytotoxicity assays. The information is tailored to scientists and professionals in drug development and related fields to help ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cytotoxicity?

This compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. In the context of cancer research, its cytotoxic effects are often attributed to the induction of apoptosis (programmed cell death). This can occur through both COX-2 dependent and independent pathways. Some studies have shown that this compound can induce apoptosis by down-regulating anti-apoptotic proteins like Mcl-1 and activating caspase cascades.

Q2: I am observing lower-than-expected cytotoxicity with this compound. What are the potential causes?

Several factors could contribute to reduced cytotoxicity:

  • Compound Solubility and Stability: this compound is typically dissolved in DMSO for in vitro use. If it is not fully dissolved or precipitates upon dilution in cell culture media, the effective concentration will be lower than intended. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

  • Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. The expression level of COX-2 and the status of downstream signaling pathways can influence the cellular response.

  • Cell Density: High cell density can sometimes mask cytotoxic effects due to factors like nutrient depletion or altered cell signaling.

  • Assay Type: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by this compound in your model.

Q3: My cytotoxicity data with this compound shows high variability between replicates. What could be the issue?

High variability can stem from several sources:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well.

  • Compound Precipitation: As mentioned, poor solubility of this compound can lead to inconsistent concentrations across wells. Visually inspect for any precipitate after adding the compound to the media.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification during incubation.

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions of this compound, can introduce significant variability.

Q4: Can this compound interfere with the readout of common cytotoxicity assays like MTT or LDH?

While there is no widespread evidence of direct chemical interference, it is a possibility with any test compound.

  • MTT Assay: The MTT assay measures metabolic activity. If this compound alters mitochondrial function in a way that is independent of cell death, it could lead to an over- or underestimation of cytotoxicity.

  • LDH Assay: The LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity (a hallmark of necrosis or late apoptosis). If this compound induces apoptosis without significant early membrane rupture, the LDH release may be delayed or minimal. It is always recommended to confirm results with an orthogonal assay that measures a different cell health parameter.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values for this compound
Potential Cause Recommended Solution
This compound Stock Solution Issues Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Inaccurate Serial Dilutions Use calibrated pipettes and perform serial dilutions carefully. Prepare a sufficient volume of each concentration to minimize pipetting errors between replicates.
Variable Cell Seeding Density Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure cells are in the exponential growth phase during the experiment.
Different Assay Endpoints Different assays measure different aspects of cell viability (e.g., metabolic activity vs. membrane integrity). IC50 values can naturally vary between assays. Report the assay used and consider using multiple assays for a comprehensive picture.
Problem 2: High Background Signal in the Assay
Potential Cause Recommended Solution
Media Components Phenol red in some culture media can interfere with colorimetric assays. Consider using phenol red-free media for the duration of the assay. Serum can also contain dehydrogenases or LDH that contribute to background; run appropriate media-only and serum-containing controls.
Compound Interference This compound might have inherent fluorescent or colorimetric properties. Run controls with this compound in cell-free media to assess its contribution to the signal.
Contamination Microbial contamination can lead to high background signals. Regularly check cell cultures for contamination and practice good aseptic technique.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or a suitable solubilization buffer

  • 96-well plate with cultured cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • After treating cells with this compound for the desired time, remove the culture medium.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the MTT solution.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • 96-well plate with cultured cells treated with this compound

  • Lysis buffer (often included in the kit) for positive control

General Procedure:

  • After this compound treatment, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare a positive control by adding lysis buffer to untreated cells to induce maximum LDH release.

  • Add the LDH reaction mixture (as per the kit protocol) to each well of the new plate containing the supernatants.

  • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit or similar

  • White-walled 96-well plate suitable for luminescence measurements

  • Cultured cells treated with this compound

Procedure:

  • Plate cells in a white-walled 96-well plate and treat with this compound.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add the reagent directly to the wells containing cells and medium.

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation

Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines Using Various Assays

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
HT-29 (Colon)MTT4825.3
HT-29 (Colon)LDH4845.8
A549 (Lung)MTT4838.1
A549 (Lung)Caspase-3/72432.5
PC-3 (Prostate)MTT7218.9

Note: These are illustrative values. Actual IC50 values will vary depending on experimental conditions.

Visualizations

SC236_Troubleshooting_Workflow start Unexpected Cytotoxicity Result (e.g., low efficacy, high variability) check_compound Verify this compound Stock (freshly prepared, proper storage) start->check_compound check_cells Assess Cell Health & Density (viability, morphology, confluence) start->check_cells check_protocol Review Assay Protocol (pipetting, incubation times, controls) start->check_protocol solubility Issue: Potential Precipitation Solution: Check solubility, lower final DMSO % check_compound->solubility cell_sensitivity Issue: Cell Line Resistance Solution: Test different cell lines, check COX-2 expression check_cells->cell_sensitivity assay_interference Issue: Assay Artifact Solution: Run compound-only controls, use orthogonal assay check_protocol->assay_interference re_evaluate Re-run Experiment with Optimizations solubility->re_evaluate cell_sensitivity->re_evaluate assay_interference->re_evaluate

Caption: Troubleshooting workflow for this compound cytotoxicity assays.

SC236_Signaling_Pathway cluster_outcomes Cellular Outcomes SC236 This compound COX2 COX-2 SC236->COX2 inhibits PKC_beta1 PKC-beta(1) SC236->PKC_beta1 down-regulates Mcl1 Mcl-1 SC236->Mcl1 down-regulates Prostaglandins Prostaglandins COX2->Prostaglandins produces Survival Cell Survival PKC_beta1->Survival promotes Apoptosis Apoptosis PKC_beta1->Apoptosis indirectly inhibits Mcl1->Apoptosis inhibits Caspases Caspase Activation Mcl1->Caspases inhibits Prostaglandins->Survival promotes Caspases->Apoptosis executes

Caption: Simplified signaling pathways of this compound-induced apoptosis.

Technical Support Center: Off-Target Effects of SC-236 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SC-236 in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to the off-target effects of this selective COX-2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. Its primary mechanism of action is the inhibition of the COX-2 enzyme, which is a key player in the inflammatory process and prostaglandin synthesis.

Q2: What are "off-target effects" and why are they a concern with this compound?

Off-target effects refer to the interactions of a drug or compound with proteins other than its intended target. With this compound, these unintended interactions can lead to experimental results that are not solely due to COX-2 inhibition, potentially confounding data interpretation. A known off-target effect of this compound is the modulation of the Extracellular signal-regulated kinase (ERK) signaling pathway.

Q3: What is the known off-target signaling pathway affected by this compound?

This compound has been shown to suppress the phosphorylation of ERK, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

Troubleshooting Guide

Q1: I am observing effects in my experiment that cannot be explained by COX-2 inhibition alone. Could these be off-target effects of this compound?

A1: Yes, it is possible. If the observed cellular responses are inconsistent with the known functions of COX-2, it is crucial to consider off-target effects. A primary candidate for investigation is the MAPK/ERK signaling pathway.

Troubleshooting Steps:

  • Validate COX-2 Dependence: To confirm if the effect is independent of COX-2, use a structurally different COX-2 inhibitor as a control. If the effect persists, it is more likely an off-target effect of this compound.

  • Assess ERK Phosphorylation: Perform a Western blot analysis to determine the phosphorylation status of ERK1/2 (p-ERK1/2). A decrease in p-ERK1/2 levels in the presence of this compound would suggest an off-target effect on this pathway.

  • Use a MEK Inhibitor: As a positive control for ERK pathway inhibition, treat cells with a known MEK inhibitor (e.g., U0126). This will help to confirm that the downstream effects you are observing can be mediated by ERK signaling.

Q2: My results show a decrease in ERK phosphorylation after treatment with this compound. How can I be sure this is a direct effect?

A2: Differentiating a direct from an indirect effect can be challenging.

Troubleshooting Steps:

  • In Vitro Kinase Assay: Perform an in vitro kinase assay using purified active ERK2 and this compound. This will determine if this compound can directly inhibit ERK2 activity in a cell-free system.

  • Dose-Response Analysis: Conduct a dose-response experiment and determine the IC50 of this compound for both COX-2 inhibition and ERK phosphorylation. A significant difference in the IC50 values may suggest an indirect effect or a less potent direct interaction with a kinase upstream of ERK.

  • Kinase Profiling: To identify other potential off-target kinases, consider a broader kinase profiling screen where the activity of a large panel of kinases is assessed in the presence of this compound.

Q3: I am seeing variability in the inhibition of ERK phosphorylation with this compound across different cell lines.

A3: This is not uncommon and can be due to several factors.

Troubleshooting Steps:

  • Basal ERK Activity: Different cell lines have varying basal levels of ERK activity. Ensure you are comparing cell lines with comparable basal p-ERK levels or that you are adequately stimulating the pathway to see a significant inhibitory effect.

  • Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of this compound. You can test for this by co-incubating with an efflux pump inhibitor.

  • Expression of Upstream Regulators: The expression levels and activity of upstream regulators of the ERK pathway (e.g., EGFR, Ras, Raf) can vary between cell lines, influencing the cellular response to this compound.

Data Presentation

Table 1: Cyclooxygenase Isoform Selectivity of Celecoxib (a close structural analog of this compound)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Celecoxib150.04375

Note: This data is for Celecoxib and serves as an estimate for the expected COX selectivity of this compound. Actual values for this compound may vary.

Table 2: Potential Off-Target Kinase Profile for this compound (Hypothetical Data)

KinaseIC50 (µM)
ERK1> 10
ERK25.2
MEK1> 20
RAF1> 20
p38α8.9

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK1/2

This protocol outlines the steps to assess the effect of this compound on ERK1/2 phosphorylation in cultured cells.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

Protocol 2: In Vitro Kinase Assay for ERK2

This protocol provides a method to determine if this compound directly inhibits ERK2 activity.

Materials:

  • Recombinant active ERK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase assay buffer

  • [γ-³²P]ATP

  • This compound

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, recombinant active ERK2, and MBP.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction tubes.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Stop Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into MBP using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation & Activation SC236 This compound SC236->ERK Inhibition of Phosphorylation

Caption: MAPK/ERK Signaling Pathway and the Off-Target Action of this compound.

Experimental_Workflow Start Start: Observe Unexpected Experimental Effect Hypothesis Hypothesize: Off-Target Effect? Start->Hypothesis Test_COX2 Validate COX-2 Independence Hypothesis->Test_COX2 Yes Conclusion Conclusion: Characterize Off-Target Effect Hypothesis->Conclusion No Assess_ERK Assess ERK Phosphorylation (Western Blot) Test_COX2->Assess_ERK Direct_Inhibition Direct Inhibition? Assess_ERK->Direct_Inhibition Kinase_Assay In Vitro Kinase Assay Direct_Inhibition->Kinase_Assay Yes Kinase_Profiling Broad Kinase Profiling Direct_Inhibition->Kinase_Profiling No Kinase_Assay->Conclusion Kinase_Profiling->Conclusion

Caption: Troubleshooting Workflow for Investigating Off-Target Effects of this compound.

Improving SC-236 stability for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the stability of SC-236 for long-term studies.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: How should I prepare and store this compound stock solutions to ensure maximum stability for my long-term experiments?

A1: Proper preparation and storage are critical for maintaining the integrity of this compound.

  • Solvents: this compound is soluble in DMSO and ethanol. For cellular assays, DMSO is commonly used. Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes in tightly sealed, low-adhesion microcentrifuge tubes.

  • Storage Conditions: Store the DMSO stock solution aliquots at -20°C or, for longer-term storage (months to years), at -80°C. Protect from light by using amber vials or by wrapping tubes in foil. Before use, allow an aliquot to thaw completely and come to room temperature before opening the cap to prevent water condensation from entering the solution.

Q2: My experimental results using this compound are inconsistent over time. Could the compound be degrading?

A2: Inconsistent results, such as a decrease in the inhibitory effect of the compound over the course of a multi-week or multi-month experiment, can be an indicator of compound instability. Other factors could be at play, but compound degradation is a common cause. Follow the troubleshooting workflow below to diagnose the issue.

G start Inconsistent Experimental Results (e.g., loss of potency) check_protocol Review Experimental Protocol: - Consistent cell passage number? - Reagent lot consistency? - Instrument calibration? start->check_protocol protocol_issue Protocol Variation Identified check_protocol->protocol_issue resolve_protocol Standardize Protocol and Repeat Experiment protocol_issue->resolve_protocol Yes no_protocol_issue No Obvious Protocol Variations protocol_issue->no_protocol_issue No end_ok Problem Resolved resolve_protocol->end_ok check_compound Investigate this compound Stock: - Age of stock solution? - Number of freeze-thaw cycles? - Proper storage conditions met? no_protocol_issue->check_compound compound_issue Potential Compound Stability Issue check_compound->compound_issue resolve_compound Prepare Fresh Stock Solution from Powder and Repeat compound_issue->resolve_compound Yes no_compound_issue Stock Handling Seems Correct compound_issue->no_compound_issue No resolve_compound->end_ok stability_study Perform Formal Stability Test: - Analyze stock purity (e.g., HPLC) - Compare with a new batch no_compound_issue->stability_study end_persist Issue Persists: Consult Technical Support stability_study->end_persist

Caption: Troubleshooting workflow for inconsistent experimental results.

Q3: What are the likely degradation pathways for this compound, and how can I minimize them?

A3: While specific degradation pathways for this compound are not extensively published, we can infer potential instabilities from structurally similar selective COX-2 inhibitors like Celecoxib and Valdecoxib.[1][2]

  • Oxidation: The chemical structure may be susceptible to oxidation. Forced degradation studies on Celecoxib showed a significant (around 22%) degradation under oxidative stress.[3]

    • Mitigation: Avoid introducing sources of free radicals. Use high-purity, anhydrous solvents. Store under an inert atmosphere (e.g., argon or nitrogen) if performing very long-term studies in solution.

  • Hydrolysis (Acid/Base): Celecoxib is relatively stable under acidic and alkaline conditions, showing only about 3% degradation after over 800 hours.[3] However, other coxibs have shown greater susceptibility to base-catalyzed hydrolysis.[2]

    • Mitigation: Ensure that the pH of your experimental media is stable and within a neutral physiological range unless the experimental design requires otherwise. When preparing aqueous solutions, use appropriate buffers.

  • Photodegradation: Exposure to light, particularly UV, can be a source of energy that promotes degradation.

    • Mitigation: Always store stock solutions and experimental plates protected from light. Use amber vials and minimize exposure during experimental setup.

Q4: Is there any quantitative stability data available for this compound or a similar compound?

A4: There is limited publicly available long-term stability data specifically for this compound. However, a study on the stability of an oral suspension of Celecoxib , a structurally related selective COX-2 inhibitor, provides a useful reference. The study concluded that Celecoxib suspensions were stable for at least 93 days under refrigerated and room temperature conditions.[3]

Table 1: Stability of Celecoxib (10 mg/mL) Oral Suspension Over 93 Days

Storage ConditionInitial ConcentrationConcentration after 93 Days% RemainingPhysical Appearance
5°C (Refrigerated)10.1 mg/mL9.9 mg/mL98.0%No significant change
23°C (Room Temp)10.1 mg/mL9.8 mg/mL97.0%No significant change

Data adapted from a study on Celecoxib stability and should be used as a reference only.[3]

Signaling Pathway and Experimental Workflows

A clear understanding of the relevant biological pathway and experimental procedures is essential for designing robust long-term studies.

G cluster_0 phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (PGE2, etc.) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation sc236 This compound sc236->cox2

Caption: this compound inhibits the COX-2 enzyme in the prostaglandin synthesis pathway.[4][5][6]

G start Start: Prepare this compound Stock and Working Solutions initial_analysis Timepoint 0: - Analyze Purity/Concentration (HPLC) - Assess Physical Properties (color, clarity) start->initial_analysis storage Aliquot and Store Samples Under Defined Conditions (e.g., -20°C, 4°C, 25°C, protected from light) initial_analysis->storage timepoint_n Pull Samples at Pre-defined Timepoints (e.g., 1, 3, 6, 12 months) storage->timepoint_n analysis_n Analyze Samples: - Purity/Concentration vs. Time 0 - Appearance of Degradation Peaks - Physical Properties timepoint_n->analysis_n end_stable Compound is Stable Under Tested Conditions timepoint_n->end_stable End of Study decision >10% Degradation or Significant Change? analysis_n->decision decision->timepoint_n No, continue to next timepoint end_unstable Define Shelf-Life/ Re-evaluate Storage Conditions decision->end_unstable Yes

Caption: General experimental workflow for a long-term compound stability study.

Experimental Protocol: Forced Degradation and Long-Term Stability Study

This protocol provides a general framework for assessing the stability of a research compound like this compound, based on ICH guidelines.[7]

1. Objective: To evaluate the stability of this compound in solution under various stress conditions (forced degradation) and under recommended long-term storage conditions to determine its degradation profile and shelf-life.

2. Materials:

  • This compound powder (high purity)

  • Anhydrous DMSO (spectroscopic grade)

  • 1M HCl, 1M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • High-purity water

  • Low-adhesion, amber microcentrifuge tubes

  • HPLC system with UV detector, C18 column

3. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Vortex until fully dissolved.

  • This stock will be used for all subsequent dilutions.

4. Forced Degradation (Stress Testing):

  • For each condition, dilute the this compound stock to a final concentration of 100 µM. Prepare a control sample diluted in the appropriate neutral buffer/solvent.

  • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Incubate at 40°C for 48 hours.

  • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Incubate at 40°C for 48 hours.

  • Oxidative Degradation: Add 30% H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours, protected from light.

  • Photostability: Expose a solution in a clear vial to a photostability chamber (calibrated light source). Keep a control sample wrapped in foil at the same temperature.

  • Thermal Degradation: Incubate a solution at 50°C for 72 hours, protected from light.

5. Long-Term Stability Study:

  • Dilute the 10 mM DMSO stock to 1 mM in DMSO.

  • Aliquot the 1 mM solution into multiple single-use amber tubes.

  • Store sets of aliquots under the following conditions:

    • -80°C (Control)

    • -20°C

    • 4°C

    • 25°C (Room Temperature)

  • Establish testing time points (e.g., 0, 1, 3, 6, 9, 12 months).[8]

6. Analytical Method:

  • Use a validated stability-indicating Reverse-Phase HPLC (RP-HPLC) method.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or other modifier).

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

  • Detection: UV detector set to the λmax of this compound.

  • Analysis: At each time point, inject the samples. Quantify the peak area of the parent this compound compound. Monitor for the appearance of new peaks, which indicate degradation products. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation peaks.

7. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point compared to the initial (Time 0) sample.

  • A compound is often considered stable if it maintains ≥90% of its initial concentration.

  • Summarize the data in a table to establish a recommended storage condition and shelf-life for your specific experimental needs.

References

Technical Support Center: SC-236 Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective COX-2 inhibitor, SC-236. Our goal is to help you navigate potential experimental variability and enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound, also known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its primary mechanism is the blockage of COX-2, which is involved in inflammation and pain pathways. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in some cancer cells through a COX-2 independent mechanism involving the downregulation of protein kinase C-beta(1) (PKC-β1).[3][4]

Q2: What are the known off-target effects of this compound?

A2: While highly selective for COX-2 over COX-1, at higher concentrations, this compound may exhibit off-target effects.[5] One identified off-target pathway is the inhibition of PKC-β1.[3][4] It is also known to suppress the phosphorylation of extracellular signal-regulated kinase (ERK).[2] Researchers should be aware of these alternative mechanisms when interpreting experimental results, especially when using high concentrations of the compound.

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C. For experimental use, stock solutions can be prepared in solvents like DMSO or ethanol.[1] It is crucial to ensure the compound is fully dissolved and to minimize freeze-thaw cycles to maintain its stability and activity.

Q4: How can I minimize variability in my in vitro experiments with this compound?

A4: Several factors can contribute to variability. To minimize this, it is important to:

  • Maintain Consistent Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can significantly impact cellular responses to treatment.[2][6][7]

  • Ensure Accurate Compound Concentration: Use freshly prepared dilutions from a validated stock solution for each experiment.

  • Standardize Assay Protocols: Adhere to consistent incubation times, reagent concentrations, and detection methods.[3]

  • Include Appropriate Controls: Always include vehicle-only controls and, if possible, a positive control with a known response.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for COX-2 Inhibition
Potential Cause Troubleshooting Steps
Inconsistent Assay Conditions Ensure that the substrate (arachidonic acid) concentration, enzyme source and concentration, and incubation times are consistent across all experiments.[3] Variations in these parameters can significantly alter the apparent IC50 value.
Compound Solubility Issues Visually inspect your stock and working solutions for any precipitation. If solubility is a concern, consider using a different solvent or preparing fresh dilutions. Poor solubility can lead to inaccurate dosing and high variability.
Cell-Based vs. Enzyme-Based Assays Be aware that IC50 values can differ between purified enzyme assays and cell-based assays due to factors like cell permeability and protein binding in the culture medium. When comparing data, ensure the assay formats are comparable.[3]
Inaccurate Data Analysis Use a consistent and appropriate non-linear regression model to fit your dose-response curves and calculate IC50 values. Ensure that the top and bottom of the curves are well-defined.
Issue 2: Lack of Expected Apoptotic Effect in Cancer Cells
Potential Cause Troubleshooting Steps
Cell Line Specificity The COX-2 independent apoptotic effect of this compound via PKC-β1 downregulation may be cell-line specific. Confirm that your chosen cell line expresses PKC-β1 and is sensitive to its inhibition.[3][4]
Insufficient Compound Concentration or Exposure Time The induction of apoptosis may require higher concentrations or longer incubation times than those needed for COX-2 inhibition. Perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction in your cell line.
Dominant Pro-Survival Signaling The targeted cancer cells may have strong pro-survival pathways that counteract the pro-apoptotic effects of this compound. Consider investigating the status of pathways like PI3K/Akt or other anti-apoptotic proteins (e.g., Bcl-2 family members).
Incorrect Apoptosis Detection Method Ensure your apoptosis detection method (e.g., Annexin V staining, caspase activity assay) is appropriate for the expected mechanism and time point. Early and late-stage apoptosis may require different detection strategies.
Issue 3: Unexpected or Off-Target Cellular Phenotypes
Potential Cause Troubleshooting Steps
COX-2 Independent Effects The observed phenotype may be due to the inhibition of ERK phosphorylation or PKC-β1, rather than COX-2.[2][3][4] To investigate this, you can: 1. Attempt to rescue the phenotype by adding exogenous prostaglandins (e.g., PGE2). If the phenotype is not reversed, it is likely COX-2 independent.[3][4] 2. Use a structurally different COX-2 inhibitor to see if the same phenotype is observed.
High Compound Concentration At high concentrations, the selectivity of this compound for COX-2 decreases, and off-target effects become more likely.[5] Perform a careful dose-response analysis and use the lowest effective concentration to minimize off-target interactions.
Cell Culture Artifacts Changes in cell culture conditions can lead to unexpected cellular responses.[2][6][7] Ensure that the observed phenotype is not a result of factors like nutrient depletion or changes in pH in the culture medium.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound against COX-1 and COX-2

EnzymeIC50 (µM)
COX-117.8[1]
COX-20.005[1]

Table 2: Reported Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
AGSGastric CancerNot explicitly stated, but apoptosis observed--INVALID-LINK--
HUVECN/A (Endothelial Cells)9 µM (for COX-1 inhibition) / 457 nM (for COX-2 inhibition)--INVALID-LINK--

Note: Data on the cytotoxic IC50 values of this compound in a wide range of cancer cell lines is limited in publicly available literature. Researchers are encouraged to determine the IC50 empirically for their specific cell line of interest.

Experimental Protocols

Protocol 1: Determination of IC50 for COX-2 Inhibition (In Vitro Enzyme Assay)

This protocol provides a general framework for a fluorometric or luminometric COX-2 inhibitor screening assay.[5][8][9][10]

Materials:

  • Purified recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric or luminometric probe

  • Assay buffer

  • This compound

  • 96-well microplate

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the detection probe according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add the assay buffer, COX-2 enzyme, and the detection probe. Add the serially diluted this compound or vehicle control to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Signal Detection: Immediately measure the fluorescence or luminescence signal at regular intervals using a plate reader.

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Protocol 2: Induction and Detection of Apoptosis in Cancer Cells

This protocol outlines a general procedure for treating cancer cells with this compound and assessing apoptosis by Annexin V staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After incubation, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Annexin V Staining: Resuspend the cells in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

Mandatory Visualizations

SC236_COX2_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Induces MEK MEK Inflammatory Stimuli->MEK Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibits p-ERK p-ERK This compound->p-ERK Suppresses ERK ERK MEK->ERK Phosphorylates ERK->p-ERK Gene Expression Gene Expression p-ERK->Gene Expression Regulates

Caption: this compound inhibits COX-2 and suppresses ERK phosphorylation.

SC236_PKC_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC-beta1 PKC-beta1 This compound->PKC-beta1 Downregulates Pro-survival Signals Pro-survival Signals PKC-beta1->Pro-survival Signals Promotes Caspase Cascade Caspase Cascade Pro-survival Signals->Caspase Cascade Inhibits Apoptosis Apoptosis Caspase Cascade->Apoptosis Induces

Caption: this compound induces apoptosis via PKC-β1 downregulation.

Troubleshooting_Workflow Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Assay Conditions Check Assay Conditions Inconsistent Results->Check Assay Conditions Step 1 Verify Compound Integrity Verify Compound Integrity Check Assay Conditions->Verify Compound Integrity Step 2 Review Cell Culture Practices Review Cell Culture Practices Verify Compound Integrity->Review Cell Culture Practices Step 3 Consider Dual Mechanism Consider Dual Mechanism Review Cell Culture Practices->Consider Dual Mechanism Step 4 Problem Resolved Problem Resolved Consider Dual Mechanism->Problem Resolved Likely Further Investigation Further Investigation Consider Dual Mechanism->Further Investigation Unlikely

Caption: A logical workflow for troubleshooting inconsistent results.

References

Troubleshooting inconsistent results with SC-236

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving SC-236.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the use of this compound, providing potential causes and solutions to help ensure consistent and reliable experimental outcomes.

FAQs

  • What is this compound and what is its primary mechanism of action? this compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. It also functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. Its anti-inflammatory effects are mediated, in part, by suppressing the phosphorylation of extracellular signal-regulated kinase (ERK).

  • What is the selectivity of this compound for COX-2 over COX-1? this compound exhibits high selectivity for COX-2. The IC50 value for COX-2 is significantly lower than that for COX-1, indicating potent and selective inhibition of the COX-2 isoform.

  • What are the known off-target effects of this compound? Besides its primary targets, COX-2 and PPARγ, this compound has been shown to induce apoptosis through COX-2 independent pathways. This can be a source of variability in experimental results if not accounted for.

  • What is the recommended solvent and storage condition for this compound? For in vivo studies, this compound can be dissolved in 100% dimethyl sulfoxide (DMSO) for subcutaneous administration. For in vitro experiments, it is typically dissolved in DMSO to create a stock solution. Stock solutions should be stored at -20°C to maintain stability. It is important to note that the final concentration of DMSO in cell culture media should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Inconsistent Results

  • Q: My experimental results with this compound are not consistent. What are the potential reasons?

    A: Inconsistent results can stem from several factors:

    • Compound Stability: Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which can lead to degradation. Prepare fresh dilutions for each experiment.

    • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all impact cellular responses to this compound. Standardize these parameters across experiments.

    • COX-2 Expression Levels: The effect of this compound as a COX-2 inhibitor is dependent on the expression level of COX-2 in your experimental model. Ensure that your cells or tissues express sufficient levels of COX-2, or consider inducing its expression with stimuli like lipopolysaccharide (LPS) or cytokines.

    • PPARγ Receptor Expression: As a PPARγ agonist, the effects of this compound can also be influenced by the expression levels of the PPARγ receptor in your model system.

    • Off-Target Effects: At higher concentrations, the selectivity of this compound for COX-2 may decrease, leading to off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific assay. Additionally, be aware of its known COX-2-independent pro-apoptotic effects.

  • Q: I am observing higher than expected cell death in my experiments. Is this normal?

    A: this compound has been reported to induce apoptosis through mechanisms that are independent of COX-2 inhibition. This pro-apoptotic effect can contribute to cell death. To investigate this, you can:

    • Perform a dose-response curve to see if the cell death is concentration-dependent.

    • Use an apoptosis assay, such as Annexin V staining, to confirm that the observed cell death is due to apoptosis.

    • Consider using a lower concentration of this compound that still effectively inhibits COX-2 but has minimal pro-apoptotic effects.

  • Q: The inhibitory effect on my target of interest is less than expected. What could be the issue?

    A: Several factors could lead to reduced efficacy:

    • Suboptimal Concentration: You may be using a concentration of this compound that is too low to effectively inhibit its target in your specific experimental setup. A thorough dose-response analysis is recommended.

    • Incorrect Incubation Time: The duration of treatment with this compound can influence its effects. Optimize the incubation time for your assay.

    • Compound Inactivity: Verify the purity and activity of your this compound compound. If possible, test it in a well-established positive control assay.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: IC50 Values for this compound against COX-1 and COX-2

EnzymeIC50 (nM)Reference
COX-1>10,000[1]
COX-210[1]
COX-11,400[2]
COX-24.8[2]

Table 2: Exemplary Dose-Response Data for this compound

Cell LineAssayConcentration RangeObserved Effect
FSA (Fibrosarcoma) Cells (in vivo)Tumor Growth Inhibition6 mg/ml in drinking waterSlowed tumor growth
Rabbit Spinal Cord Ischemia ModelNeuroprotection10-100 mg/kg (subcutaneous)Increased tolerance to ischemia

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment solution.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

3. Western Blot for Phospho-ERK

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Mandatory Visualizations

Signaling Pathways

SC236_Signaling_Pathways SC236 This compound COX2 COX-2 SC236->COX2 Inhibits PPARg PPARγ SC236->PPARg Activates ERK ERK SC236->ERK Inhibits Phosphorylation JNK JNK SC236->JNK Suppresses Apoptosis Apoptosis SC236->Apoptosis Induces (COX-2 independent) Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Gene_Expression Target Gene Expression PPARg->Gene_Expression pERK p-ERK ERK->pERK AP1 AP-1 JNK->AP1 AP1->Gene_Expression

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow Start Start Experiment Cell_Culture Cell Culture Preparation (Seeding & Adherence) Start->Cell_Culture Treatment This compound Treatment (Dose & Time Optimization) Cell_Culture->Treatment Assay Perform Assay Treatment->Assay Viability Cell Viability (e.g., MTT) Assay->Viability Option 1 Apoptosis Apoptosis (e.g., Annexin V) Assay->Apoptosis Option 2 Western_Blot Protein Analysis (e.g., Western Blot) Assay->Western_Blot Option 3 Data_Collection Data Collection Viability->Data_Collection Apoptosis->Data_Collection Western_Blot->Data_Collection Data_Analysis Data Analysis & Interpretation Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro studies with this compound.

References

Navigating SC-236 in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for minimizing and managing the toxicity of SC-236 in animal studies. This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, and like other drugs in its class, it can present specific toxicological challenges. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the safe and effective use of this compound in a research setting.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during in vivo studies with this compound, offering potential causes and actionable solutions.

Issue 1.1: Unexpected Gastrointestinal Distress in Rodents

  • Symptoms: Diarrhea, weight loss, hunched posture, piloerection, and in severe cases, rectal bleeding or mortality.

  • Potential Causes:

    • High dosage leading to significant inhibition of protective prostaglandins in the gastrointestinal (GI) tract.

    • Pre-existing subclinical GI conditions in the animals.

    • Route of administration (oral gavage may cause local irritation).

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose of this compound to the minimum effective level for the desired therapeutic effect.

    • Route of Administration: Consider subcutaneous or intraperitoneal injection to bypass direct contact with the gastric mucosa.

    • Gastroprotective Co-administration: Administer a proton pump inhibitor (e.g., omeprazole) or a histamine H2 receptor antagonist (e.g., famotidine) to reduce gastric acid secretion. Sucralfate can also be used to coat and protect the stomach lining.

    • Animal Health Status: Ensure all animals are healthy and free of underlying GI issues before starting the experiment.

Issue 1.2: Signs of Renal Impairment

  • Symptoms: Altered urine output (oliguria or anuria), increased water consumption, elevated serum creatinine and blood urea nitrogen (BUN) levels.

  • Potential Causes:

    • COX-2 is constitutively expressed in the kidney and plays a role in maintaining renal blood flow and glomerular filtration.[1][2][3] Inhibition by this compound can disrupt these processes.

    • Dehydration or volume depletion in the animals can exacerbate renal toxicity.[4]

  • Troubleshooting Steps:

    • Hydration: Ensure animals have ad libitum access to water. In some cases, providing supplemental hydration (e.g., subcutaneous saline) may be necessary, especially if animals show signs of dehydration.

    • Dose Adjustment: Reduce the dose of this compound.

    • Monitor Renal Function: Regularly monitor serum creatinine, BUN, and urine output to detect early signs of renal dysfunction.

    • Avoid Concomitant Nephrotoxic Agents: Do not co-administer other drugs that are known to be hard on the kidneys.

Issue 1.3: Cardiovascular Adverse Events in Larger Animal Models (e.g., Dogs)

  • Symptoms: Changes in blood pressure, heart rate, or ECG abnormalities. In long-term studies, there may be an increased risk of thrombotic events.

  • Potential Causes:

    • Selective COX-2 inhibition can create an imbalance between pro-thrombotic thromboxane A2 (produced via COX-1) and anti-thrombotic prostacyclin (produced via COX-2).[5]

    • Effects on renal function can lead to fluid retention and increased blood pressure.[4]

  • Troubleshooting Steps:

    • Cardiovascular Monitoring: Implement continuous or frequent monitoring of blood pressure, heart rate, and ECG in studies with larger animals.

    • Dose and Duration Management: Use the lowest effective dose for the shortest possible duration to minimize cardiovascular risk.[5]

    • Assess Baseline Cardiovascular Health: Ensure animals are free from pre-existing cardiovascular conditions.

    • Consider Low-Dose Aspirin: In some non-clinical models, co-administration of low-dose aspirin to inhibit platelet aggregation via COX-1 has been explored, but this may increase the risk of gastrointestinal toxicity.[4][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?

A1: this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and mediates the production of prostaglandins that cause pain and swelling. By inhibiting COX-2, this compound exerts its anti-inflammatory effects.[7] However, COX-2 is also constitutively expressed in some tissues, including the kidneys, brain, and reproductive organs, where it plays a role in normal physiological functions.[1][2][3] The toxicity of this compound, like other selective COX-2 inhibitors, arises from the inhibition of these protective functions, leading to potential renal, cardiovascular, and gastrointestinal side effects.[1][2][8]

Q2: What are the typical clinical signs of this compound toxicity to watch for in mice and rats?

A2: Common clinical signs of toxicity are often non-specific and can include:

  • General: Weight loss, lethargy, hunched posture, piloerection (hair standing on end), and decreased motor activity.[9]

  • Gastrointestinal: Diarrhea, soft stools, or evidence of blood in the feces.

  • Renal: Changes in urination frequency or volume, and increased water intake. A 5% body weight loss can be a strong predictor of pathological findings.[9]

Q3: Is there a known LD50 for this compound?

Q4: How can I mitigate gastrointestinal toxicity when oral administration is necessary for my study?

A4: When oral administration is required, consider the following strategies:

  • Formulation: Formulating this compound in a vehicle that is gentle on the gastric mucosa can be beneficial.

  • Co-administration with Gastroprotective Agents: As detailed in the troubleshooting guide, using proton pump inhibitors or H2 blockers can reduce gastric acid.

  • Dietary Considerations: Ensure animals are on a consistent and appropriate diet. Fasting can sometimes exacerbate GI toxicity.

Q5: What are the key differences in toxicity profiles between selective COX-2 inhibitors and non-selective NSAIDs?

A5: The primary advantage of selective COX-2 inhibitors like this compound is a reduced risk of gastrointestinal toxicity compared to non-selective NSAIDs (e.g., ibuprofen, naproxen).[8] This is because non-selective NSAIDs also inhibit COX-1, which is crucial for maintaining the protective lining of the stomach. However, selective COX-2 inhibitors may have a higher risk of cardiovascular side effects due to the imbalance they can create between pro- and anti-thrombotic factors.[5] Both classes of drugs can cause renal toxicity.[2]

Section 3: Data Presentation

Table 1: Comparative Acute Toxicity of a Celecoxib-Based Veterinary Drug in Rats

Route of AdministrationSexLD50 (mg/kg body weight)Toxicity Classification
IntragastricMale7837.85 ± 686.05Class V - Practically non-toxic
SubcutaneousFemale40903.49 ± 6259.52Class VI - Relatively harmless
SubcutaneousMale (Mice)35448.61 ± 5618.78Class VI - Relatively harmless

Note: This data is for a celecoxib-based drug and should be used as a general reference. Researchers must determine the specific toxicity profile of this compound in their models.

Section 4: Experimental Protocols

Protocol 4.1: Dose-Range Finding (DRF) Study for this compound in Rodents

This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) of this compound.

  • Animal Model: Select the appropriate rodent species and strain for your research. Use a small number of animals per group (e.g., n=3-5 per sex).

  • Dose Selection: Based on available literature for similar compounds, select a starting dose and at least two higher, adequately spaced dose levels.[11]

  • Administration: Administer this compound via the intended route for your main study.

  • Monitoring:

    • Observe animals for clinical signs of toxicity (see FAQ 2) at regular intervals (e.g., 1, 4, and 24 hours post-dose) for the first day, and then daily for up to 14 days.

    • Record body weight daily.

  • Endpoint: The MTD is the highest dose that does not cause mortality or serious, irreversible toxicity.

  • Refinement: Use the data to select appropriate dose levels for subsequent toxicology and efficacy studies.[10]

Protocol 4.2: Assessment of Gastrointestinal Toxicity in Rats

This protocol is adapted from models of NSAID-induced gastroenteropathy.[12]

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Dosing Regimen: Administer this compound at various doses for a set period (e.g., 5-10 days). Include a vehicle control group.

  • Sample Collection: At the end of the study, euthanize the animals and collect the stomach and small intestine.

  • Macroscopic Evaluation:

    • Open the stomach and intestine along the mesenteric line.

    • Gently rinse with saline.

    • Score the number and severity of hemorrhagic lesions and ulcers.

  • Histopathological Analysis:

    • Fix tissue samples in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Examine for mucosal damage, inflammation, and ulceration.

  • Biochemical Markers:

    • Measure markers of inflammation (e.g., myeloperoxidase activity) in tissue homogenates.

    • Assess intestinal permeability using methods like the 51Cr-EDTA excretion test.[5]

Protocol 4.3: Evaluation of Renal Function in Mice

This protocol is based on studies of COX-2 inhibitor effects on the kidney.[1][13]

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Dosing: Administer this compound at selected doses for the desired study duration.

  • Urine Collection: Place mice in metabolic cages to collect urine over a 24-hour period for volume and composition analysis.

  • Blood Collection: Collect blood samples via a suitable method (e.g., tail vein, cardiac puncture at termination) to measure serum creatinine and BUN.

  • Kidney Histopathology:

    • At necropsy, collect the kidneys and weigh them.

    • Fix in formalin, process for histology, and stain with H&E and Periodic acid-Schiff (PAS) to evaluate glomerular and tubular structures.

  • Gene Expression Analysis (Optional): Analyze kidney tissue for changes in the expression of renal function markers.

Section 5: Mandatory Visualizations

SC236_Mechanism_Toxicity cluster_pathway This compound Mechanism of Action cluster_toxicity Potential Toxicity Pathways SC236 This compound COX2 COX-2 Enzyme SC236->COX2 Inhibits Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Pain Prostaglandins->Inflammation Mediates GI_Tox Gastrointestinal Toxicity Renal_Tox Renal Toxicity CV_Tox Cardiovascular Toxicity COX2_GI Protective PGs (GI Mucosa) COX2_GI->GI_Tox Leads to COX2_Renal PGs for Renal Blood Flow COX2_Renal->Renal_Tox Leads to COX2_Vascular Prostacyclin (PGI2) (Vasodilation, Anti-aggregation) COX2_Vascular->CV_Tox Leads to SC236_Tox This compound SC236_Tox->COX2_GI Inhibits SC236_Tox->COX2_Renal Inhibits SC236_Tox->COX2_Vascular Inhibits

Caption: this compound mechanism and its relation to potential toxicities.

Experimental_Workflow cluster_analysis Analysis Types Start Start: this compound Study Planning DRF Dose-Range Finding Study (Determine MTD) Start->DRF Main_Study Main Efficacy/Toxicity Study (Multiple Dose Groups + Control) DRF->Main_Study Inform Dose Selection Monitoring In-Life Monitoring (Clinical Signs, Body Weight) Main_Study->Monitoring Termination Scheduled Termination Monitoring->Termination Analysis Endpoint Analysis Termination->Analysis Histo Histopathology (GI, Renal, CV Tissues) Analysis->Histo Biochem Biochemistry (Serum/Urine Markers) Analysis->Biochem PKPD Pharmacokinetics/ Pharmacodynamics Analysis->PKPD

Caption: General experimental workflow for this compound animal studies.

References

SC-236 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments using the selective COX-2 inhibitor, SC-236.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. Its primary mechanism of action is the inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain.[1][2] this compound has also been shown to exert anti-inflammatory effects through mechanisms independent of COX-2 inhibition, such as the suppression of ERK phosphorylation.

Q2: What are the reported IC50 values for this compound against COX-1 and COX-2?

The half-maximal inhibitory concentration (IC50) values for this compound demonstrate its high selectivity for COX-2. Reported values are:

EnzymeIC50
COX-117.8 µM
COX-20.005 µM (5 nM)

This significant difference in IC50 values underscores the selectivity of this compound for COX-2 over COX-1.

Q3: What are the known COX-independent effects of this compound?

Research has indicated that this compound can induce apoptosis in cancer cells through a mechanism that is independent of COX-2 inhibition. This involves the downregulation of protein kinase C-beta(1) (PKC-β1) expression and kinase activity.

Q4: What is the recommended solvent for preparing this compound stock solutions?

Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound. It is crucial to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1-0.5%) to avoid solvent-induced cytotoxicity.[3]

Troubleshooting Guide for this compound Dose-Response Curves

This guide addresses common issues encountered during the generation of dose-response curves for this compound.

Problem Potential Cause Recommended Solution
No or weak response at expected concentrations 1. Compound inactivity: Improper storage or handling may have degraded the compound. 2. Low cell sensitivity: The chosen cell line may not express sufficient levels of COX-2 or the relevant downstream signaling pathways. 3. Sub-optimal assay conditions: Incubation time may be too short for the inhibitor to exert its effect.1. Compound integrity check: Use a fresh stock of this compound and verify its activity in a well-characterized positive control assay. 2. Cell line characterization: Confirm COX-2 expression in your cell line via Western blot or qPCR. Consider using a cell line known to be sensitive to COX-2 inhibitors. 3. Time-course experiment: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation time for observing a significant inhibitory effect.
Shallow or flat dose-response curve 1. Limited dynamic range of the assay: The assay may not be sensitive enough to detect a full range of inhibition. 2. Compound precipitation: At higher concentrations, this compound may precipitate out of the cell culture medium, leading to a plateau in the observed effect. 3. Off-target effects: At high concentrations, the compound may be hitting other targets, leading to a complex and non-sigmoidal response.1. Assay optimization: Ensure your assay has a good signal-to-noise ratio and a wide dynamic range. This may involve optimizing substrate concentration or antibody dilutions. 2. Solubility check: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation (cloudiness, crystals). If precipitation is suspected, consider using a lower top concentration or preparing the compound in a different vehicle. 3. Concentration range adjustment: Focus the dose-response curve around the expected IC50 value and avoid excessively high concentrations where off-target effects are more likely.[4][5]
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell distribution across the plate can lead to significant variations in the measured response. 2. Pipetting errors: Inaccurate dilution or dispensing of the compound or reagents. 3. Edge effects: Wells on the periphery of the plate may experience different temperature and humidity conditions, leading to altered cell growth and response.1. Proper cell seeding technique: Ensure a homogenous cell suspension and use a consistent seeding protocol for all wells. 2. Careful pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent liquid handling. 3. Plate layout: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with media or PBS to create a humidity barrier.
Incomplete curve (no top or bottom plateau) 1. Inappropriate concentration range: The selected concentrations may be too high or too low to capture the full sigmoidal curve.[6] 2. Compound toxicity at high concentrations: At very high doses, the compound may induce cell death through mechanisms unrelated to its intended target, preventing the establishment of a clear bottom plateau.1. Wider concentration range: Extend the concentration range in both directions to ensure you capture both the baseline (no inhibition) and the maximal inhibition. A wider range of doses is often beneficial for characterizing the full dose-response relationship.[5] 2. Cytotoxicity assay: Perform a parallel cytotoxicity assay (e.g., LDH release or trypan blue exclusion) to determine the concentration at which this compound becomes toxic to your cells. This will help in setting an appropriate upper limit for your dose-response experiment.

Experimental Protocols

Detailed Methodology for Generating an this compound Dose-Response Curve in a Cell-Based Assay

This protocol outlines a general procedure for determining the IC50 of this compound in a cell-based assay measuring prostaglandin E2 (PGE2) production.

1. Materials:

  • This compound powder
  • DMSO (cell culture grade)
  • Cell line known to express COX-2 (e.g., A549, HT-29)
  • Complete cell culture medium
  • Lipopolysaccharide (LPS) or other appropriate stimulus to induce COX-2 expression
  • PGE2 ELISA kit
  • 96-well cell culture plates
  • Standard laboratory equipment (incubator, centrifuge, pipettes, etc.)

2. Preparation of this compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
  • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. Cell Seeding:

  • Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

4. COX-2 Induction (if necessary):

  • If the cell line requires stimulation to express COX-2, replace the medium with fresh medium containing the inducing agent (e.g., LPS at 1 µg/mL).
  • Incubate for the predetermined optimal induction time (e.g., 12-24 hours).

5. This compound Treatment:

  • Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 10-point, 3-fold serial dilution, with the highest concentration being at least 100-fold higher than the expected IC50.
  • Remove the induction medium (if used) and add the this compound dilutions to the respective wells.
  • Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.
  • Incubate for the desired treatment duration.

6. Measurement of PGE2 Production:

  • After the incubation period, collect the cell culture supernatant.
  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

7. Data Analysis:

  • Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the vehicle control.
  • Plot the percentage inhibition against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

Visualizations

SC236_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Binds Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates COX2_Induction COX-2 Gene Transcription Signaling_Cascade->COX2_Induction Induces ERK_Pathway ERK Pathway Signaling_Cascade->ERK_Pathway Activates PKC_beta1 PKC-β1 Signaling_Cascade->PKC_beta1 Activates COX2_Protein COX-2 Enzyme COX2_Induction->COX2_Protein Translates to Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Converted by COX-2 SC236 This compound SC236->COX2_Protein Inhibits SC236->ERK_Pathway Suppresses (COX-independent) SC236->PKC_beta1 Downregulates (COX-independent) Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (DMSO) Add_Compound Add Serial Dilutions of this compound Prepare_Stock->Add_Compound Seed_Cells Seed Cells in 96-well Plate Induce_COX2 Induce COX-2 Expression (optional) Seed_Cells->Induce_COX2 Induce_COX2->Add_Compound Incubate Incubate Add_Compound->Incubate Measure_Response Measure PGE2 (ELISA) Incubate->Measure_Response Plot_Data Plot % Inhibition vs. log[this compound] Measure_Response->Plot_Data Calculate_IC50 Calculate IC50 (Curve Fitting) Plot_Data->Calculate_IC50 Troubleshooting_Logic Start Problem with Dose-Response Curve Check_Curve Is the curve shallow or incomplete? Start->Check_Curve Check_Variability Is there high variability? Check_Curve->Check_Variability No Adjust_Concentration Adjust Concentration Range & Check Solubility Check_Curve->Adjust_Concentration Yes Check_Response Is there no/weak response? Check_Variability->Check_Response No Refine_Technique Refine Pipetting & Cell Seeding Technique Check_Variability->Refine_Technique Yes Optimize_Assay Optimize Assay Conditions (e.g., incubation time) Check_Response->Optimize_Assay No Validate_System Validate Cell Line & Compound Integrity Check_Response->Validate_System Yes End Optimized Curve Adjust_Concentration->End Optimize_Assay->End Refine_Technique->End Validate_System->End

References

Validation & Comparative

A Comparative Analysis of SC-236 and Celecoxib in Preclinical Osteoarthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to SC-236 and Celecoxib

This compound and celecoxib are nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme.[1] The therapeutic rationale behind selective COX-2 inhibition is to reduce the pain and inflammation associated with conditions like osteoarthritis while minimizing the gastrointestinal side effects often seen with non-selective NSAIDs that also inhibit the COX-1 isoform.[2] Celecoxib is a well-established and clinically approved drug for the treatment of osteoarthritis.[3] this compound, a compound with high selectivity for COX-2, has been investigated for its anti-inflammatory and potential chondroprotective effects, though its application in osteoarthritis models is less documented than celecoxib.[1]

Mechanism of Action: COX-2 Inhibition in Osteoarthritis

The primary mechanism of action for both this compound and celecoxib is the selective inhibition of COX-2. In osteoarthritis, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate chondrocytes and synovial cells to produce COX-2. This enzyme then catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2), which is a key mediator of inflammation, pain, and cartilage degradation. By inhibiting COX-2, these drugs reduce the production of PGE2, thereby alleviating the symptoms of osteoarthritis.[4]

Recent studies suggest that the benefits of COX-2 inhibitors in osteoarthritis may extend beyond simple inflammation control. There is evidence to suggest that they may also have direct chondroprotective effects by modulating the expression of matrix metalloproteinases (MMPs) and other enzymes involved in cartilage breakdown.[4]

ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Chondrocytes Chondrocytes / Synoviocytes ProInflammatoryStimuli->Chondrocytes activate COX2_Induction COX-2 Induction Chondrocytes->COX2_Induction leads to COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Enzyme substrate Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins catalyzes conversion to Inflammation Inflammation & Pain Prostaglandins->Inflammation CartilageDegradation Cartilage Degradation (MMP Activation) Prostaglandins->CartilageDegradation SC236_Celecoxib This compound / Celecoxib SC236_Celecoxib->COX2_Enzyme inhibit

Figure 1: Simplified signaling pathway of COX-2 in osteoarthritis and the inhibitory action of this compound and celecoxib.

Comparative Efficacy in Osteoarthritis Models

A direct comparative study of this compound and celecoxib in a validated osteoarthritis animal model is not available in the reviewed literature. The following sections summarize the available data for each compound from separate studies.

Celecoxib: A Profile in Osteoarthritis Models

Celecoxib has been extensively studied in various animal models of osteoarthritis, including surgically induced and chemically induced models in rats, dogs, and rabbits.

Anti-inflammatory and Analgesic Effects:

In a rat model of monoiodoacetate (MIA)-induced osteoarthritis, a model known to produce pain-related behaviors, celecoxib has demonstrated analgesic effects. While acute administration did not significantly affect hind limb weight-bearing, chronic administration over 10 days resulted in a significant restoration of weight-bearing, indicating pain relief.

Chondroprotective Effects:

The chondroprotective potential of celecoxib is an area of active research with some conflicting results. In vitro studies and some in vivo models have shown that celecoxib can protect cartilage from degradation. For instance, in a rat model of surgically induced osteoarthritis (anterior cruciate ligament transection with partial medial meniscectomy - ACLT/pMMx), a single intra-articular injection of celecoxib was found to have a chondroprotective effect.[4] This was associated with a reduction in the expression of cartilage-degrading enzymes like MMP-13, ADAMTS4, and ADAMTS5.[4]

However, in a canine "groove model" of osteoarthritis, daily oral administration of celecoxib did not show a significant chondroprotective effect on cartilage histopathology or proteoglycan turnover, despite effectively reducing synovial fluid PGE2 levels.[5] The authors of that study hypothesized that the analgesic effect of celecoxib led to increased joint loading, which may have counteracted its direct chondroprotective actions.[5]

This compound: An Emerging Profile

Data on the efficacy of this compound specifically in osteoarthritis models is limited. One study noted that there have been reports of this compound protecting against cartilage damage in addition to reducing inflammation and pain in osteoarthritis.[1] However, the primary focus of this particular study was on an allergic inflammation model, not a degenerative osteoarthritis model.

Anti-inflammatory Effects:

The anti-inflammatory properties of this compound are well-documented in other contexts. In a murine model of inflammatory allergic reaction, this compound was shown to inhibit ear-swelling response, histamine release, and the expression of pro-inflammatory cytokines IL-6 and TNF-α.[1] The mechanism was linked to the suppression of extracellular signal-regulated protein kinase (ERK) phosphorylation.[1] While not directly in an OA model, these findings highlight its potent anti-inflammatory capacity which is relevant to the inflammatory component of osteoarthritis.

Quantitative Data Summary

The following tables summarize the available quantitative data from various preclinical studies. It is important to note that these data are not from head-to-head comparative studies and experimental conditions may vary.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
This compound50.0015000

Note: IC50 values can vary depending on the assay system. The data presented here are representative values from the literature.

Table 2: Effects of Celecoxib in a Rat Model of Surgically-Induced Osteoarthritis (ACLT/pMMx)

ParameterControl (OA)Celecoxib (Intra-articular)Outcome
OARSI Score (Cartilage Degeneration)HigherSignificantly LowerChondroprotective effect
MMP-13 Gene ExpressionUpregulatedSignificantly ReducedInhibition of cartilage degradation
ADAMTS4 Gene ExpressionUpregulatedSignificantly ReducedInhibition of cartilage degradation
ADAMTS5 Gene ExpressionUpregulatedSignificantly ReducedInhibition of cartilage degradation

Data adapted from a study evaluating a single intra-articular bolus injection of celecoxib.[4]

Experimental Protocols

Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

This is a widely used model for inducing osteoarthritis-like pain and cartilage degeneration.

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Induction: A single intra-articular injection of monoiodoacetate (MIA) into the knee joint. Doses can range from 0.2 mg to 3 mg depending on the desired severity of the lesion.[6]

  • Drug Administration: Test compounds can be administered orally (e.g., daily gavage) or via intra-articular injection.

  • Outcome Measures:

    • Pain Assessment: Measurement of hind limb weight-bearing distribution (incapacitance testing), mechanical allodynia (von Frey filaments), or thermal hyperalgesia.

    • Histopathology: Histological scoring of cartilage degradation, synovial inflammation, and subchondral bone changes using systems like the OARSI score.

    • Biomarkers: Measurement of inflammatory cytokines (e.g., IL-1β, TNF-α) and cartilage degradation markers (e.g., MMPs) in synovial fluid or cartilage tissue.

Animal_Prep Animal Preparation (e.g., Male Wistar Rats) Anesthesia Anesthesia Animal_Prep->Anesthesia MIA_Injection Intra-articular MIA Injection (e.g., 1 mg in 50 µL) Anesthesia->MIA_Injection Drug_Admin Drug Administration (e.g., Oral Gavage of Celecoxib/SC-236) MIA_Injection->Drug_Admin Post-induction Pain_Assessment Pain Assessment (e.g., Weight-bearing) Drug_Admin->Pain_Assessment Throughout study Euthanasia Euthanasia & Tissue Collection Drug_Admin->Euthanasia At study endpoint Histopathology Histopathological Analysis (OARSI Scoring) Biomarker_Analysis Biomarker Analysis (e.g., MMPs, Cytokines) Euthanasia->Histopathology Euthanasia->Biomarker_Analysis

Figure 2: General experimental workflow for the MIA-induced osteoarthritis rat model.

Surgically-Induced Osteoarthritis in Rats (ACLT/pMMx Model)

This model mimics post-traumatic osteoarthritis.

  • Animal Model: Male Lewis or Sprague-Dawley rats.

  • Induction: Surgical transection of the anterior cruciate ligament (ACL) and partial resection of the medial meniscus (pMMx) in one knee joint.

  • Drug Administration: Can be systemic (e.g., oral) or local (e.g., intra-articular injection).

  • Outcome Measures: Similar to the MIA model, including pain behavior, histopathology of cartilage and synovium, and biomarker analysis.

Conclusion

Celecoxib is a well-characterized COX-2 inhibitor with demonstrated efficacy in reducing pain and inflammation in various animal models of osteoarthritis. Evidence for its chondroprotective effects is present but can be influenced by the experimental model and the resulting changes in joint loading due to analgesia.

This compound is a highly selective COX-2 inhibitor with potent anti-inflammatory properties. While its potential to protect cartilage in osteoarthritis has been suggested, there is a clear lack of published studies specifically evaluating its efficacy in established osteoarthritis models.

For researchers and drug development professionals, the existing data on celecoxib provides a robust benchmark for the evaluation of new therapeutic agents for osteoarthritis. Future studies directly comparing this compound and celecoxib in the same osteoarthritis model are necessary to definitively determine their relative efficacy and chondroprotective potential. Such studies should carefully consider the interplay between analgesia, joint loading, and direct drug effects on cartilage biology.

References

A Comparative Analysis of SC-236 and Other COX-2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the selective COX-2 inhibitor SC-236 against other prominent alternatives such as celecoxib, rofecoxib, and valdecoxib. This document compiles available experimental data to facilitate an informed assessment of their relative performance.

In Vitro Efficacy: A Quantitative Comparison

The cornerstone of evaluating COX-2 inhibitors lies in their potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its comparators against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency. The selectivity index, calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Assay Type
This compound 90.457~19.7Whole-blood assay[1]
Celecoxib 826.8~12Human peripheral monocytes[2][3]
>1000.04>2500Recombinant human enzyme
Rofecoxib >10025>4Human peripheral monocytes[2][3]
>8000.77>1039CHO cells expressing human COX
Valdecoxib 1400.00528000Human recombinant enzyme[4]
21.90.24~91Human whole-blood assay[5]

Note: IC50 values can vary depending on the specific assay conditions, cell types, and enzyme sources used in the studies.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and evaluation processes discussed, the following diagrams have been generated using the DOT language.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation SC236 This compound & Other COX-2 Inhibitors SC236->COX2 Inhibition

Caption: The COX-2 signaling pathway, illustrating the inhibition by this compound and other COX-2 inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis & Characterization COX_Inhibition_Assay COX-1 & COX-2 Inhibition Assay (IC50) Compound_Synthesis->COX_Inhibition_Assay Selectivity_Determination Selectivity Index Calculation COX_Inhibition_Assay->Selectivity_Determination Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) Selectivity_Determination->Animal_Model Efficacy_Testing Efficacy Testing (Edema, Pain Assessment) Animal_Model->Efficacy_Testing Toxicity_Studies Toxicity & Safety Pharmacology Efficacy_Testing->Toxicity_Studies

Caption: A typical experimental workflow for the evaluation of novel COX-2 inhibitors.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are crucial.

In Vitro COX Inhibition Assay (Whole Blood Assay)

This assay determines the IC50 values of a test compound for COX-1 and COX-2 in a physiologically relevant environment.

Objective: To measure the concentration of a compound required to inhibit 50% of COX-1 and COX-2 activity in human whole blood.

Materials:

  • Freshly drawn human venous blood containing an anticoagulant (e.g., heparin).

  • Test compounds (e.g., this compound, celecoxib) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Arachidonic acid.

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

  • Incubator, centrifuge, and other standard laboratory equipment.

Procedure:

  • COX-2 Induction: Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression.

  • Compound Incubation: The LPS-stimulated blood is then incubated with various concentrations of the test compound for a specified time (e.g., 1 hour) at 37°C. A vehicle control (e.g., DMSO) is run in parallel.

  • COX-2 Activity Measurement: Arachidonic acid is added to initiate the enzymatic reaction. After a short incubation, the reaction is stopped, and plasma is separated by centrifugation. The concentration of PGE2, a primary product of COX-2, is measured using an EIA kit.

  • COX-1 Activity Measurement: For COX-1 activity, fresh whole blood (without LPS stimulation) is used. The blood is allowed to clot at 37°C for 1 hour in the presence of various concentrations of the test compound. During clotting, platelets are activated, and COX-1 synthesizes TXA2, which is rapidly converted to the stable metabolite TXB2. The serum is separated, and TXB2 levels are quantified by EIA.

  • Data Analysis: The percentage inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production is calculated for each compound concentration relative to the vehicle control. The IC50 values are then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This widely used animal model assesses the in vivo anti-inflammatory efficacy of a test compound.

Objective: To evaluate the ability of a compound to reduce acute inflammation in an animal model.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice).

  • Test compounds (e.g., this compound) formulated for oral or intraperitoneal administration.

  • Carrageenan solution (e.g., 1% in sterile saline).

  • Pletysmometer or a digital caliper for measuring paw volume/thickness.

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Animals are divided into groups and administered the test compound at various doses or the vehicle control. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or caliper.

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and pre-injection measurements. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined from the dose-response curve.

Concluding Remarks

The available data indicates that this compound is a potent and selective COX-2 inhibitor. Its in vitro profile is comparable to that of other established COX-2 inhibitors. While direct head-to-head clinical trial data comparing the efficacy of this compound with celecoxib, rofecoxib, and valdecoxib is limited in the public domain, the provided in vitro data and experimental protocols offer a solid foundation for further research and development in the field of selective anti-inflammatory agents. The distinct pharmacological profile of this compound, including its effects on the ERK signaling pathway, warrants further investigation to fully elucidate its therapeutic potential.[6]

References

A Comparative In Vivo Analysis: The Selective COX-2 Inhibitor SC-236 Versus Non-Selective NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of the selective cyclooxygenase-2 (COX-2) inhibitor, SC-236, and its class representative, celecoxib, against traditional non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This comparison is supported by experimental data from both preclinical animal models and human clinical trials, focusing on anti-inflammatory and analgesic efficacy, as well as gastrointestinal and cardiovascular safety profiles.

Mechanism of Action: A Tale of Two Pathways

Non-selective NSAIDs, such as ibuprofen, naproxen, and diclofenac, exert their therapeutic effects by inhibiting both cyclooxygenase-1 (COX-1) and COX-2 enzymes. While COX-2 is primarily induced during inflammation and mediates pain and fever, COX-1 is constitutively expressed and plays a crucial role in protecting the gastrointestinal mucosa and maintaining platelet function. The indiscriminate inhibition of both isoforms by non-selective NSAIDs leads to their desired anti-inflammatory and analgesic effects but also contributes to their well-known gastrointestinal side effects.

In contrast, selective COX-2 inhibitors like this compound and celecoxib were developed to specifically target the inflammation-associated COX-2 enzyme. This targeted approach aims to provide similar efficacy in pain and inflammation management while minimizing the gastrointestinal complications associated with COX-1 inhibition.

cluster_0 Cell Membrane Phospholipids cluster_1 Cyclooxygenase (COX) Pathways cluster_2 Prostaglandins & Thromboxane cluster_3 Drug Intervention Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (GI Protection, Platelet Function) Prostaglandins (GI Protection, Platelet Function) COX-1 (Constitutive)->Prostaglandins (GI Protection, Platelet Function) Thromboxane A2 (Platelet Aggregation) Thromboxane A2 (Platelet Aggregation) COX-1 (Constitutive)->Thromboxane A2 (Platelet Aggregation) Prostaglandins (Pain, Inflammation, Fever) Prostaglandins (Pain, Inflammation, Fever) COX-2 (Inducible)->Prostaglandins (Pain, Inflammation, Fever) Non-selective NSAIDs Non-selective NSAIDs Non-selective NSAIDs->COX-1 (Constitutive) Inhibit Non-selective NSAIDs->COX-2 (Inducible) Inhibit This compound / Celecoxib (COX-2 Inhibitor) This compound / Celecoxib (COX-2 Inhibitor) This compound / Celecoxib (COX-2 Inhibitor)->COX-2 (Inducible) Selectively Inhibit Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement 1. Drug Administration (Oral/IP) Drug Administration (Oral/IP) Baseline Paw Volume Measurement->Drug Administration (Oral/IP) 2. Carrageenan Injection (Subplantar) Carrageenan Injection (Subplantar) Drug Administration (Oral/IP)->Carrageenan Injection (Subplantar) 3. (1 hour post-drug) Paw Volume Measurement (Hourly) Paw Volume Measurement (Hourly) Carrageenan Injection (Subplantar)->Paw Volume Measurement (Hourly) 4. (1-5 hours post-carrageenan) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (Hourly)->Data Analysis (% Inhibition) 5. Animal Acclimatization Animal Acclimatization Baseline Nociceptive Threshold Measurement Baseline Nociceptive Threshold Measurement Animal Acclimatization->Baseline Nociceptive Threshold Measurement 1. Induction of Hyperalgesia (e.g., Incision) Induction of Hyperalgesia (e.g., Incision) Baseline Nociceptive Threshold Measurement->Induction of Hyperalgesia (e.g., Incision) 2. Drug Administration (Oral/IP) Drug Administration (Oral/IP) Induction of Hyperalgesia (e.g., Incision)->Drug Administration (Oral/IP) 3. Post-drug Nociceptive Threshold Measurement Post-drug Nociceptive Threshold Measurement Drug Administration (Oral/IP)->Post-drug Nociceptive Threshold Measurement 4. Data Analysis (Change in Threshold) Data Analysis (Change in Threshold) Post-drug Nociceptive Threshold Measurement->Data Analysis (Change in Threshold) 5.

SC-236: A Comparative Guide to its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

SC-236, a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This guide provides a comparative analysis of this compound's efficacy against other common non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data. We will delve into its mechanism of action, present quantitative comparisons, and provide detailed experimental protocols for the validation of its anti-inflammatory effects.

Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its anti-inflammatory effects primarily through the selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[1] Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, the high selectivity of this compound for COX-2 is believed to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.

The anti-inflammatory action of this compound also involves the modulation of key signaling pathways. Studies have shown that this compound can suppress the phosphorylation of extracellular signal-regulated kinase (ERK), a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade involved in inflammation.[1]

Quantitative Comparison of COX Inhibition

The following table summarizes the in vitro potency and selectivity of this compound in comparison to other widely used COX-2 inhibitors and traditional NSAIDs. The data is presented as the half-maximal inhibitory concentration (IC50) for COX-1 and COX-2, along with the COX-1/COX-2 selectivity ratio, which indicates the preference for COX-2 inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound 90.457~20
Celecoxib150.04375
Rofecoxib>10000.018>55,555
Etoricoxib1161.1106
Diclofenac0.60.0230
Ibuprofen16.62.37.2
Naproxen2.41.71.4
Indomethacin0.051.80.028

Note: Lower IC50 values indicate higher potency. A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1. Data is compiled from various sources and experimental conditions may vary.

In Vivo Anti-inflammatory Efficacy

The anti-inflammatory effects of this compound have been validated in various animal models of inflammation.

Carrageenan-Induced Paw Edema in Rats

In the carrageenan-induced paw edema model, a widely used test for acute inflammation, this compound has been shown to significantly reduce swelling. While direct comparative data with other NSAIDs in the same study is limited, the model is sensitive to cyclooxygenase inhibitors. For instance, single doses of naproxen (15 mg/kg) and indomethacin (10 mg/kg) have been shown to decrease rat paw edema volume.[2]

Murine Ear-Swelling Model

This compound was found to inhibit the ear-swelling response in a murine model of inflammatory allergic reaction, demonstrating its in vivo anti-inflammatory and anti-allergic potential.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved in validating the anti-inflammatory effect of this compound, the following diagrams are provided.

G cluster_pathway This compound Anti-inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane ERK Phosphorylation ERK Phosphorylation Inflammatory Stimuli->ERK Phosphorylation Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins COX-2->Pro-inflammatory Prostaglandins Inflammation Inflammation Pro-inflammatory Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibits This compound->ERK Phosphorylation Suppresses Inflammatory Gene Expression Inflammatory Gene Expression ERK Phosphorylation->Inflammatory Gene Expression Inflammatory Gene Expression->Inflammation

Caption: this compound inhibits inflammation by blocking COX-2 and suppressing ERK phosphorylation.

G cluster_workflow In Vitro COX Inhibition Assay Workflow Whole Blood Collection Whole Blood Collection Incubation with this compound or Comparator Incubation with this compound or Comparator Whole Blood Collection->Incubation with this compound or Comparator LPS Stimulation (for COX-2) LPS Stimulation (for COX-2) Incubation with this compound or Comparator->LPS Stimulation (for COX-2) Blood Clotting (for COX-1) Blood Clotting (for COX-1) Incubation with this compound or Comparator->Blood Clotting (for COX-1) PGE2 Measurement (COX-2 activity) PGE2 Measurement (COX-2 activity) LPS Stimulation (for COX-2)->PGE2 Measurement (COX-2 activity) TxB2 Measurement (COX-1 activity) TxB2 Measurement (COX-1 activity) Blood Clotting (for COX-1)->TxB2 Measurement (COX-1 activity) Data Analysis (IC50 determination) Data Analysis (IC50 determination) PGE2 Measurement (COX-2 activity)->Data Analysis (IC50 determination) TxB2 Measurement (COX-1 activity)->Data Analysis (IC50 determination)

Caption: Workflow for determining COX-1 and COX-2 inhibition in human whole blood.

G cluster_workflow_invivo Carrageenan-Induced Paw Edema Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Administration of this compound or Comparator Administration of this compound or Comparator Baseline Paw Volume Measurement->Administration of this compound or Comparator Carrageenan Injection into Paw Carrageenan Injection into Paw Administration of this compound or Comparator->Carrageenan Injection into Paw Paw Volume Measurement at Time Intervals Paw Volume Measurement at Time Intervals Carrageenan Injection into Paw->Paw Volume Measurement at Time Intervals Calculation of Edema Inhibition Calculation of Edema Inhibition Paw Volume Measurement at Time Intervals->Calculation of Edema Inhibition

Caption: In vivo workflow for assessing anti-inflammatory activity using paw edema model.

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Activity

This assay is a widely accepted method for determining the inhibitory activity of compounds on COX-1 and COX-2 in a physiologically relevant matrix.

Materials:

  • Freshly drawn human venous blood collected in tubes with heparin.

  • Test compounds (this compound and comparators) dissolved in a suitable vehicle (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli for COX-2 induction.

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).

Procedure for COX-2 Inhibition:

  • Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compounds or vehicle for a specified time (e.g., 15-60 minutes) at 37°C.

  • LPS is added to the blood samples to induce COX-2 expression and activity, and the incubation is continued for 24 hours at 37°C.

  • The blood is then centrifuged to separate the plasma.

  • The concentration of PGE2 in the plasma, a primary product of COX-2, is measured using an EIA kit.

  • The percentage of inhibition of PGE2 production by the test compound is calculated relative to the vehicle control, and the IC50 value is determined.

Procedure for COX-1 Inhibition:

  • Aliquots of fresh whole blood (without anticoagulant) are incubated with various concentrations of the test compounds or vehicle for a specified time (e.g., 1 hour) at 37°C, allowing the blood to clot.

  • During clotting, platelets are activated, leading to the production of TxB2, a stable metabolite of TxA2, which is primarily synthesized via COX-1.

  • The clotted blood is centrifuged to separate the serum.

  • The concentration of TxB2 in the serum is measured using an EIA kit.

  • The percentage of inhibition of TxB2 production by the test compound is calculated relative to the vehicle control, and the IC50 value is determined.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g).

  • Carrageenan solution (1% w/v in sterile saline).

  • Test compounds (this compound and comparators) formulated for oral or intraperitoneal administration.

  • A plethysmometer or digital caliper to measure paw volume/thickness.

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume or thickness of the right hind paw of each rat is measured.

  • The test compounds or vehicle are administered to the animals at a specified time (e.g., 30-60 minutes) before the carrageenan injection.

  • A 0.1 mL volume of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • The paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

In Vitro Lipopolysaccharide-Induced Cytokine Production

This assay is used to evaluate the effect of compounds on the production of pro-inflammatory cytokines by immune cells.

Materials:

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs).

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Lipopolysaccharide (LPS).

  • Test compounds (this compound and comparators).

  • ELISA kits for measuring cytokines such as TNF-α and IL-6.

Procedure:

  • Cells are seeded in 24- or 96-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compounds or vehicle for 1 hour.

  • LPS is then added to the wells to stimulate the cells, and they are incubated for a specified period (e.g., 24 hours).

  • The cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.

  • The percentage of inhibition of cytokine production is calculated for each compound concentration relative to the LPS-stimulated vehicle control.

References

Cross-Validation of SC-236 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective COX-2 inhibitor SC-236 with other alternatives, supported by experimental data. The information is presented to facilitate the cross-validation of findings in different cell lines and to inform future research directions.

This compound is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 10 nM. Beyond its primary function as a COX-2 inhibitor, this compound has been shown to act as a PPARγ agonist and to suppress the activator protein-1 (AP-1) through c-Jun NH2-terminal kinase. Its anti-inflammatory effects are mediated, in part, by the suppression of extracellular signal-regulated kinase (ERK) phosphorylation. Notably, some of the cellular effects of this compound, such as the induction of apoptosis in gastric cancer cells, may occur through mechanisms independent of COX-2 inhibition. This guide will compare the in vitro efficacy of this compound with other well-known COX-2 inhibitors, celecoxib and rofecoxib, across various cell lines.

Comparative Efficacy of COX-2 Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound, celecoxib, and rofecoxib in various cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Cell LineDrugIC50 (µM)Reference
Human Umbilical Vein Endothelial Cells (HUVEC) This compound-
Celecoxib0.01
Rofecoxib0.051
Human Osteosarcoma Cells Rofecoxib0.026
Chinese Hamster Ovary (CHO) cells (expressing human COX-2) Rofecoxib0.018
U937 (Human monocytic leukemia) Rofecoxib>50 (for COX-1)
HeLa (Cervical cancer) Celecoxib37.2
HCT116 (Colorectal carcinoma) Celecoxib-
HepG2 (Hepatocellular carcinoma) Celecoxib-
MCF-7 (Breast adenocarcinoma) Celecoxib-
U251 (Glioblastoma) Celecoxib11.7
A549 (Lung carcinoma) Celecoxib35-65
BALL-1 (B-cell acute lymphoblastic leukemia) Celecoxib35-65
HNE1 (Nasopharyngeal carcinoma) Celecoxib32.86
CNE1-LMP1 (Nasopharyngeal carcinoma) Celecoxib61.31
A2058 (Melanoma) Celecoxib63
SAN (Melanoma) Celecoxib45
DU-145 (Prostate carcinoma) Rofecoxib200
PC-3 (Prostate adenocarcinoma) Rofecoxib-

Experimental Protocols

To ensure the reproducibility and cross-validation of findings, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used to evaluate the efficacy of COX-2 inhibitors.

Cell Culture and Drug Treatment
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

  • Cell Adhesion: Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Preparation: Stock solutions of this compound, celecoxib, and rofecoxib are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Drug Treatment: The culture medium is replaced with medium containing the various concentrations of the test compounds or vehicle control (medium with 0.1% DMSO).

  • Incubation: Cells are incubated with the drugs for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • MTT Addition: Following the drug treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100-150 µL of DMSO or a solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

COX-2 Activity Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of COX-2.

  • Cell Lysate Preparation: Cells are treated with the test compounds for a specified duration. After treatment, cells are washed with cold PBS and lysed using a suitable lysis buffer containing protease inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.

  • COX-2 Activity Measurement: The peroxidase activity of COX-2 is measured using a commercial COX activity assay kit. The assay is typically based on the detection of a fluorescent or colorimetric product generated by the reaction of a probe with prostaglandin G2, the product of the COX-2-catalyzed oxygenation of arachidonic acid.

  • Data Analysis: The COX-2 activity is normalized to the total protein concentration. The percentage of inhibition is calculated by comparing the activity in the drug-treated samples to the vehicle-treated control.

Visualizing Cellular Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation SC236 This compound SC236->COX2 ERK ERK SC236->ERK Inhibits Phosphorylation AP1 AP-1 SC236->AP1 Suppresses PPARg PPARγ SC236->PPARg Agonist Celecoxib Celecoxib Celecoxib->COX2 Rofecoxib Rofecoxib Rofecoxib->COX2 Gene_Expression Gene Expression (Cell Proliferation, Apoptosis) ERK->Gene_Expression AP1->Gene_Expression PPARg->Gene_Expression Experimental_Workflow start Start cell_culture Cell Seeding and Culture (24h) start->cell_culture drug_treatment Drug Treatment (this compound, Celecoxib, Rofecoxib) (24-72h) cell_culture->drug_treatment mtt_assay Cell Viability (MTT) Assay drug_treatment->mtt_assay cox_assay COX-2 Activity Assay drug_treatment->cox_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis cox_assay->data_analysis end End data_analysis->end

Head-to-head comparison of SC-236 and rofecoxib

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the comparative performance of two selective COX-2 inhibitors.

This guide provides a comprehensive head-to-head comparison of two selective cyclooxygenase-2 (COX-2) inhibitors, SC-236 and rofecoxib. The following sections detail their respective performance based on available experimental data, focusing on enzyme selectivity, anti-inflammatory efficacy, and key safety-related parameters.

Data Presentation

Table 1: In Vitro COX-1 and COX-2 Inhibitory Potency
CompoundCOX-1 IC50COX-2 IC50Selectivity Ratio (COX-1 IC50 / COX-2 IC50)Assay System
This compound 9 µM457 nM~20Human Whole Blood Assay
This compound -10 nM-Not Specified
Rofecoxib 19 µM0.53 µM~36Human Whole Blood Assay

Note: A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood)

This assay evaluates the inhibitory activity of compounds on COX-1 and COX-2 enzymes in a physiologically relevant matrix.

Protocol:

  • COX-1 Activity (Thromboxane B2 Production):

    • Whole blood is allowed to clot at 37°C for 1 hour to induce platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis.

    • TXA2 is unstable and rapidly hydrolyzes to the stable metabolite, thromboxane B2 (TXB2).

    • The concentration of TXB2 in the serum is measured by a specific immunoassay (e.g., ELISA or radioimmunoassay) and serves as an index of COX-1 activity.

    • The assay is performed in the presence of varying concentrations of the test compound to determine the IC50 value for COX-1 inhibition.

  • COX-2 Activity (Prostaglandin E2 Production):

    • Heparinized whole blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

    • Arachidonic acid is then added to serve as a substrate for the newly synthesized COX-2, leading to the production of prostaglandin E2 (PGE2).

    • The concentration of PGE2 in the plasma is measured by a specific immunoassay and serves as an index of COX-2 activity.

    • The assay is performed in the presence of varying concentrations of the test compound to determine the IC50 value for COX-2 inhibition.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reproducible assay to assess the anti-inflammatory activity of test compounds.

Protocol:

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats to induce an acute inflammatory response, characterized by edema.

  • Compound Administration: The test compound (this compound or rofecoxib) or vehicle is administered orally or intraperitoneally at a specified time before the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Evaluation of Anti-inflammatory Effect: The percentage inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that in the vehicle-treated control group.

LPS-Induced Cytokine Production in Macrophages

This in vitro assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells stimulated with LPS.

Protocol:

  • Cell Culture: Murine or human macrophage cell lines (e.g., RAW 264.7 or THP-1) are cultured under standard conditions.

  • Compound Pre-treatment: The cells are pre-incubated with various concentrations of the test compound (this compound or rofecoxib) for a specified period.

  • LPS Stimulation: The cells are then stimulated with LPS to induce the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

  • Cytokine Measurement: The concentrations of the cytokines in the cell culture supernatant are quantified using specific ELISA kits.

  • Evaluation of Inhibitory Effect: The percentage inhibition of cytokine production by the test compound is calculated by comparing the cytokine levels in the treated wells to those in the LPS-stimulated, vehicle-treated control wells.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_constitutive COX-1 (constitutive) Arachidonic_Acid->COX1_constitutive COX2_inducible COX-2 (inducible) Arachidonic_Acid->COX2_inducible Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_constitutive->Prostaglandin_H2 COX2_inducible->Prostaglandin_H2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological Functions) Prostaglandin_H2->Prostaglandins_Thromboxanes_Physiological Isomerases Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) Prostaglandin_H2->Prostaglandins_Inflammation Isomerases SC236_Rofecoxib This compound & Rofecoxib SC236_Rofecoxib->COX2_inducible Inhibition

Caption: Simplified cyclooxygenase (COX) signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_endpoints Endpoints COX_Inhibition COX-1/COX-2 Inhibition Assay (Human Whole Blood) IC50 IC50 Values (COX-1 & COX-2) COX_Inhibition->IC50 Cytokine_Production LPS-Induced Cytokine Production (Macrophages) Cytokine_Inhibition Inhibition of Cytokine Release (%) Cytokine_Production->Cytokine_Inhibition Paw_Edema Carrageenan-Induced Paw Edema (Rats) Edema_Inhibition Inhibition of Paw Edema (%) Paw_Edema->Edema_Inhibition

Caption: Experimental workflow for comparing this compound and rofecoxib.

Performance Comparison

COX-2 Selectivity

Based on the human whole blood assay, rofecoxib exhibits a higher selectivity for COX-2 over COX-1 (selectivity ratio of ~36) compared to this compound (selectivity ratio of ~20). This suggests that at therapeutic concentrations, rofecoxib may have a greater sparing effect on COX-1, which is responsible for producing prostaglandins that protect the gastrointestinal mucosa. However, it is important to note that another reported IC50 value for this compound against COX-2 is significantly lower at 10 nM, although the corresponding COX-1 IC50 from the same assay is not available to calculate a selectivity ratio.

Anti-inflammatory Efficacy
Pharmacokinetics

Detailed head-to-head pharmacokinetic studies comparing this compound and rofecoxib are limited. For rofecoxib, the mean oral bioavailability is approximately 93%, with a time to maximum concentration (Tmax) ranging from 2 to 9 hours and a terminal half-life of about 17 hours. It is primarily metabolized by cytosolic reductases. Comparative pharmacokinetic parameters for this compound, such as bioavailability, Tmax, and half-life, would be required for a direct comparison of their absorption, distribution, metabolism, and excretion profiles.

Gastrointestinal Safety

Rofecoxib, like other selective COX-2 inhibitors, was developed to have an improved gastrointestinal (GI) safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs). Clinical studies have shown that rofecoxib is associated with a lower incidence of gastroduodenal ulcers compared to non-selective NSAIDs. However, in preclinical rat models, both celecoxib and rofecoxib did not cause lesions in healthy GI mucosa but did aggravate pre-existing ulcers.[1] A direct comparison of the GI safety of this compound and rofecoxib in preclinical models of gastric ulceration would be necessary to assess their relative GI tolerability.

Cardiovascular Safety

The cardiovascular safety of selective COX-2 inhibitors has been a subject of significant scrutiny. Rofecoxib was voluntarily withdrawn from the market due to an increased risk of cardiovascular events observed in a long-term clinical trial.[2] Preclinical studies have suggested a potential prothrombotic effect of rofecoxib in a murine venous thrombosis model.[3] In vitro studies have also indicated that rofecoxib can diminish platelet aggregation.[4] There is a lack of publicly available preclinical data directly comparing the cardiovascular safety profile of this compound to that of rofecoxib. Such studies would be crucial to evaluate their relative potential for prothrombotic effects.

References

SC-236: A Potent and Highly Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

SC-236 is a potent, orally active, and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain pathways. Its high degree of selectivity for COX-2 over the constitutively expressed COX-1 isoform suggests a reduced risk of the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a quantitative comparison of this compound's COX-2 selectivity against other common NSAIDs, details the experimental methods used for this determination, and illustrates the relevant biological and experimental pathways.

Comparative Selectivity of COX Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The ratio of IC50 values for COX-1 to COX-2 is a common metric for expressing the COX-2 selectivity of an inhibitor. A higher ratio indicates greater selectivity for COX-2.

This compound demonstrates exceptional selectivity for COX-2. Its IC50 for COX-2 is in the nanomolar range, while its IC50 for COX-1 is significantly higher, in the micromolar range. This translates to a selectivity ratio that starkly contrasts with those of non-selective NSAIDs like ibuprofen and naproxen, and even surpasses that of other coxibs like celecoxib and rofecoxib in some assays.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
This compound 17.8 [1]0.005 [1]3560
Celecoxib82[2]6.8[2]12[2]
Rofecoxib>100[2]25[2]>4[2]
Ibuprofen12[2]80[2]0.15[2]
Naproxen8.75.21.67

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols for Determining COX Inhibition

The determination of IC50 values for COX-1 and COX-2 inhibition is crucial for characterizing the selectivity of NSAIDs. A common method involves in vitro assays using purified enzymes or cell-based systems.

In Vitro Enzyme Inhibition Assay:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., Tris-HCl) at a physiological pH and temperature (e.g., 37°C).

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.

  • Product Measurement: The enzymatic reaction produces prostaglandin H2 (PGH2), which is unstable and rapidly converted to other prostanoids. The amount of a stable product, such as prostaglandin E2 (PGE2), is measured. This can be done using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of enzyme inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental procedures, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Housekeeping Functions\n(e.g., GI protection, platelet aggregation) Housekeeping Functions (e.g., GI protection, platelet aggregation) PGH2_1->Housekeeping Functions\n(e.g., GI protection, platelet aggregation) Inflammation & Pain Inflammation & Pain PGH2_2->Inflammation & Pain Traditional_NSAIDs Traditional NSAIDs (e.g., Ibuprofen) Traditional_NSAIDs->COX1 Inhibits Traditional_NSAIDs->COX2 Inhibits SC236 This compound (Selective COX-2 Inhibitor) SC236->COX1 Weakly Inhibits SC236->COX2 Strongly Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Purified COX-1 and COX-2 Enzymes Incubation Incubate Enzymes with Inhibitors Enzyme_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of this compound & Comparators Inhibitor_Prep->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Measurement Measure Prostaglandin Production (e.g., ELISA, LC-MS/MS) Reaction->Measurement Inhibition_Calc Calculate Percent Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Values from Dose-Response Curves Inhibition_Calc->IC50_Calc Selectivity_Calc Calculate Selectivity Ratio (COX-1 IC50 / COX-2 IC50) IC50_Calc->Selectivity_Calc

References

A Comparative Analysis of SC-236 and Diclofenac: Efficacy, Selectivity, and Safety Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of SC-236 and diclofenac, two nonsteroidal anti-inflammatory drugs (NSAIDs). The following sections will delve into their mechanisms of action, cyclooxygenase (COX) enzyme selectivity, anti-inflammatory efficacy, and gastrointestinal safety profiles, supported by experimental data.

Mechanism of Action and Cyclooxygenase Selectivity

Both this compound and diclofenac exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[1][2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1][2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in protecting the gastrointestinal mucosa and maintaining kidney function, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[3]

This compound is a highly selective COX-2 inhibitor.[4][5] This selectivity is attributed to its chemical structure, which allows it to bind effectively to the active site of the COX-2 enzyme while sterically hindering its interaction with the COX-1 enzyme.

Diclofenac , on the other hand, is classified as a non-selective COX inhibitor, although it exhibits a preferential inhibition of COX-2 over COX-1.[6][7] Its chemical structure, a phenylacetic acid derivative, allows it to inhibit both isoforms.[6]

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and diclofenac against COX-1 and COX-2, highlighting their differential selectivity.

CompoundCOX-1 IC50COX-2 IC50Selectivity Ratio (COX-1/COX-2)
This compound 17.8 µM10 nM (0.01 µM)~1780
Diclofenac Varies by studyVaries by studyPreferential for COX-2

Data for this compound sourced from multiple biochemical assays.[5] Data for diclofenac varies across different experimental setups, but consistently shows lower IC50 for COX-2 than COX-1.

Anti-inflammatory Efficacy: A Comparative Look

The anti-inflammatory potential of both compounds has been evaluated in various preclinical models of inflammation.

This compound has demonstrated significant anti-inflammatory effects in murine models. In a passive cutaneous anaphylaxis (PCA) model, this compound was shown to inhibit the inflammatory response.[8] Furthermore, in an ear-swelling model in mice, this compound effectively reduced edema.[8] The underlying mechanism for these effects is linked to the suppression of the phosphorylation of extracellular signal-regulated kinase (ERK).[8]

Diclofenac has a long history of clinical use and its anti-inflammatory efficacy is well-established. In the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, diclofenac has been shown to significantly reduce paw swelling.[1][9] In more chronic models, such as collagen-induced arthritis in rodents, which mimics human rheumatoid arthritis, diclofenac has also demonstrated therapeutic efficacy.[10]

While direct head-to-head comparative studies in the same animal models are limited, the high COX-2 selectivity of this compound suggests a potent anti-inflammatory effect with a potentially lower risk of gastrointestinal side effects compared to less selective agents like diclofenac.

Experimental Protocols

To provide a comprehensive understanding of the data presented, detailed methodologies for key experiments are outlined below.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of new compounds.

  • Animals: Male Wistar rats (150-200g) are used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound (e.g., this compound or diclofenac) or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the vehicle control group.[1][11][12][13][14]

Collagen-Induced Arthritis in Mice or Rats

This model is employed to evaluate the efficacy of drugs against chronic inflammatory conditions like rheumatoid arthritis.

  • Animals: DBA/1 mice or Lewis rats are commonly used strains.

  • Induction of Arthritis:

    • An emulsion of type II collagen and Complete Freund's Adjuvant (CFA) is prepared.

    • Animals are immunized with an intradermal injection of the emulsion at the base of the tail.

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.

  • Treatment and Assessment:

    • Treatment with the test compound (e.g., this compound or diclofenac) usually starts before or at the onset of clinical signs of arthritis.

    • The severity of arthritis is assessed by scoring the degree of paw swelling, erythema, and joint stiffness.

  • Data Analysis: The arthritis score is compared between the treated and vehicle control groups to determine the therapeutic efficacy.[5][15][16][17]

Gastrointestinal Safety Profile

A major limiting factor in the long-term use of NSAIDs is their potential to cause gastrointestinal (GI) complications, such as ulcers and bleeding.[3][18] This is primarily attributed to the inhibition of COX-1 in the gastric mucosa, which leads to a decrease in the production of protective prostaglandins.[3]

Diclofenac is associated with a significant risk of GI adverse events, a characteristic shared by many non-selective NSAIDs.[19] Clinical studies have consistently shown a higher incidence of dyspepsia, abdominal pain, and gastroduodenal ulcers in patients treated with diclofenac compared to placebo or highly selective COX-2 inhibitors.[20][21]

Experimental Protocol: NSAID-Induced Gastric Ulcer Model in Rats

This model is used to assess the ulcerogenic potential of NSAIDs.

  • Animals: Male Sprague-Dawley rats (200-250g) are fasted for 24 hours with free access to water.

  • Procedure:

    • The test NSAID (e.g., this compound or diclofenac) is administered orally at various doses.

    • After a specific period (e.g., 4-6 hours), the animals are euthanized.

    • The stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers and erosions.

  • Data Analysis: The number and severity of gastric lesions are scored. The ulcer index is calculated to quantify the extent of gastric damage.[24][25]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the action of this compound and diclofenac.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli PGG2_1 PGG2 COX1->PGG2_1 PGG2_2 PGG2 COX2->PGG2_2 PGH2_1 PGH2 PGG2_1->PGH2_1 PGH2_2 PGH2 PGG2_2->PGH2_2 Prostanoids_1 Prostaglandins (GI Protection, Platelet Aggregation) PGH2_1->Prostanoids_1 Prostanoids_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostanoids_2 Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2 Preferential SC236 This compound SC236->COX2 Highly Selective

Caption: Arachidonic Acid Cascade and NSAID Inhibition.

ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Phosphorylation SC236 This compound SC236->ERK Inhibits Phosphorylation GeneExpression Gene Expression (Inflammation, Cell Proliferation) Transcription->GeneExpression

Caption: ERK Signaling Pathway and this compound Inhibition.

Experimental_Workflow start Start: Animal Model Selection (e.g., Carrageenan Paw Edema) grouping Animal Grouping: - Vehicle Control - Diclofenac - this compound start->grouping treatment Drug Administration grouping->treatment induction Induction of Inflammation treatment->induction measurement Measurement of Inflammatory Parameters (e.g., Paw Volume) induction->measurement data_analysis Data Analysis: - Calculate % Inhibition - Statistical Comparison measurement->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: In Vivo Anti-inflammatory Assay Workflow.

References

Unveiling the COX-Independent Mechanisms of SC-236: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cyclooxygenase (COX)-independent mechanisms of the selective COX-2 inhibitor, SC-236. By examining its off-target effects and comparing them with other relevant compounds, this document aims to offer valuable insights for research and drug development. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Introduction to COX-Independent Effects

While nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of COX enzymes, a growing body of evidence reveals that their pharmacological actions are not solely dependent on this pathway.[1][2][3] These COX-independent mechanisms are of significant interest, particularly in the context of cancer chemoprevention and anti-inflammatory responses. This compound, a structural analogue of celecoxib, has demonstrated several COX-independent effects, including the induction of apoptosis and modulation of key signaling pathways.[4] This guide will delve into these mechanisms, offering a comparison with celecoxib and the non-COX-inhibitory metabolite of sulindac, sulindac sulfone.

Comparative Analysis of COX-Independent Effects

The following tables summarize the quantitative data on the COX-independent effects of this compound and its comparators. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Induction of Apoptosis

CompoundCell LineConcentrationApoptotic EffectCitation
This compound HT29 (COX-2 expressing colon cancer)>75 µMIncreased apoptosis compared to COX-2 lacking cells
This compound HCT116 (COX-2 lacking colon cancer)0-75 µMInduced apoptosis to a similar level as in HT29 cells
Celecoxib Colon Cancer Cell LinesVariesInduces apoptosis independent of COX-2 expression[5]
Sulindac Sulfide Amide (SSA) HT-29 Colon Tumor Cells10-50 µmol/LIncreased percentage of apoptotic cells from 3.6% to 91.8%
Sulindac Sulfone Colorectal Cancer Cell LinesHigh dosesReported to induce apoptosis[6]

Table 2: Effects on Cell Proliferation and Cell Cycle

CompoundCell LineConcentrationEffectCitation
This compound HT29 and HCT1160-75 µMDecreased cell numbers
Celecoxib Colon Cancer Cell LinesVariesInduces G0/G1 phase block[5]
Celecoxib Mismatch Repair-Deficient Cell LinesVariesMost effective anti-proliferative agent compared to sulindac, curcumin, and nifedipine[7]
Sulindac Sulfide Ha-Ras transformed cells50 µMInhibits cell transformation without affecting cell proliferation[8]

Key Signaling Pathways

The COX-independent effects of this compound and related compounds are mediated through various intracellular signaling pathways. Below are diagrams illustrating the key pathways involved.

experimental_workflow cluster_setup Cell Treatment cluster_apoptosis Apoptosis Analysis cluster_western Signaling Pathway Analysis Cell Culture Cell Culture Drug Treatment Treatment with this compound, Celecoxib, or Sulindac Sulfone Cell Culture->Drug Treatment Cell Harvest Cell Harvest Drug Treatment->Cell Harvest Protein Extraction Protein Extraction Drug Treatment->Protein Extraction Staining Annexin V-FITC and Propidium Iodide Staining Cell Harvest->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry Western Blot SDS-PAGE and Immunoblotting Protein Extraction->Western Blot Detection Detection of Phosphorylated ERK, Akt, etc. Western Blot->Detection

Experimental Workflow for a Comparative Study.

erk_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Inflammation Inflammation ERK->Inflammation Cell Proliferation Cell Proliferation ERK->Cell Proliferation This compound This compound This compound->ERK  Inhibits Phosphorylation

This compound Inhibition of the ERK Signaling Pathway.

akt_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Survival Cell Survival Akt->Cell Survival Celecoxib Celecoxib Celecoxib->PDK1  Inhibits

Celecoxib Inhibition of the PDK1/Akt Signaling Pathway.

Experimental Protocols

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with the test compounds.

Materials:

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Annexin V-FITC staining solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound, celecoxib, or sulindac sulfone for the desired time period. Include a vehicle-treated control group.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[1][2][4][9]

Western Blot for ERK Phosphorylation

This protocol is used to determine the effect of the test compounds on the phosphorylation status of ERK, a key protein in the MAPK signaling pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.[6][10][11][12]

Conclusion

The available evidence strongly suggests that this compound possesses significant COX-independent mechanisms of action, primarily through the induction of apoptosis and the modulation of the ERK signaling pathway.[4][13] These effects are comparable to those observed with its structural analogue, celecoxib, which has been shown to influence the PDK1/Akt pathway.[3][5][14] Sulindac sulfone also serves as a valuable comparator, demonstrating anti-cancer properties without inhibiting COX enzymes.[6] Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative potencies and specific molecular targets of these compounds. Understanding these COX-independent pathways is crucial for the rational design and development of novel therapeutics with improved efficacy and safety profiles.

References

SC-236: A Comparative Analysis of Efficacy Against Other Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer agent SC-236 with other established chemotherapeutic drugs. The following sections detail its efficacy, underlying mechanisms of action, and performance in combination therapies, supported by experimental data.

I. Comparative Efficacy: this compound vs. Standard Chemotherapeutic Agents

This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant anti-neoplastic properties. Its efficacy is often compared to traditional cytotoxic agents across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Anti-Cancer Agents
Cancer Cell LineThis compoundDoxorubicinEtoposidePaclitaxelCisplatin
Breast Cancer
MCF-7Not Available8306 nM[1]Not AvailableNot AvailableNot Available
MDA-MB-231Not Available6602 nM[1]Not AvailableNot AvailableNot Available
Lung Cancer
A549Not AvailableNot Available3.49 µM (72h)[2]Not Available6.59 µM (72h)[2]
Colon Cancer
HCT-116Not AvailableNot AvailableNot Available~10 nMNot Available
HT-29Not AvailableNot AvailableNot Available~12 nMNot Available

II. Mechanism of Action: A Multi-Faceted Approach

This compound exerts its anti-cancer effects through both COX-2 dependent and independent pathways, primarily inducing apoptosis and inhibiting cell proliferation.

A. Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cells. This programmed cell death is a key mechanism for eliminating malignant cells. In contrast, other agents like doxorubicin primarily intercalate with DNA, leading to the inhibition of topoisomerase II and subsequent apoptosis[3]. Etoposide also targets topoisomerase II, causing DNA strand breaks and triggering apoptosis[4]. Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis[5].

B. Cell Cycle Arrest

This compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. Similarly, etoposide is known to cause a G2/M phase arrest in small-cell lung cancer cells[6]. Doxorubicin treatment can also lead to cell cycle arrest, with a notable increase in the G0 phase in breast cancer cells[1].

C. Signaling Pathway Modulation

This compound and its analogue celecoxib have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the Akt/survivin and Akt/ID3 pathways in low-grade glioma[7]. Inhibition of the Akt pathway is a critical component of their anti-cancer activity. In comparison, the synergistic effect of paclitaxel with other inhibitors in colon cancer has been linked to the inhibition of the MAPK pathway[3].

III. Experimental Protocols

This section outlines the general methodologies used in the cited studies to evaluate the efficacy of anti-cancer agents.

A. Cell Viability and Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the anti-cancer agent for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

B. Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Treat cells with the anti-cancer agent.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

    • Fix and permeabilize the treated cells.

    • Incubate the cells with a mixture of TdT and fluorescently labeled dUTP.

    • Wash the cells to remove unincorporated nucleotides.

    • Analyze the cells by fluorescence microscopy or flow cytometry.

C. Cell Cycle Analysis
  • Propidium Iodide (PI) Staining: This assay measures the DNA content of cells to determine their distribution in different phases of the cell cycle.

    • Harvest and fix the treated cells in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with a PI solution.

    • Analyze the DNA content by flow cytometry.

D. In Vivo Xenograft Models
  • Patient-Derived Xenograft (PDX) Models: These models involve the implantation of patient tumor tissue into immunodeficient mice.

    • Obtain fresh tumor tissue from consenting patients.

    • Implant small fragments of the tumor subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID).

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the anti-cancer agent(s) according to the desired schedule and route.

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker expression).

IV. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways affected by this compound and related compounds, as well as a typical experimental workflow for evaluating anti-cancer agents.

SC236_Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Akt Akt PI3K->Akt Survivin Survivin Akt->Survivin ID3 ID3 Akt->ID3 SC236 This compound / Celecoxib SC236->Akt Apoptosis_Inhibition Inhibition of Apoptosis Survivin->Apoptosis_Inhibition Proliferation Proliferation ID3->Proliferation Experimental_Workflow Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treatment with This compound or other agents Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Analysis Xenograft_Model In Vivo Xenograft Model Treatment->Xenograft_Model Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Xenograft_Model->Data_Analysis Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Safety Operating Guide

Proper Disposal of SC-236: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, SC-236, chemically identified as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is crucial to ensure personnel safety and environmental protection.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Adherence to these procedures is vital to mitigate risks and comply with regulations.

Key Safety and Hazard Information

Before handling this compound, it is imperative to be aware of its associated hazards and physical properties. This information is summarized from available Safety Data Sheets (SDS).

PropertyValueSource
Chemical Name 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[1]
Synonyms SC-58236[1][2]
CAS Number 170569-86-5[1][2][3]
Molecular Formula C16H11ClF3N3O2S[1]
Molecular Weight 401.79 g/mol [1]
Appearance Solid[2]
Melting Point 146-148°C[2]
Solubility DMSO: >20mg/mL[2]
Hazard Statements Harmful if swallowed (H302).[1] Very toxic to aquatic life with long lasting effects (H410).[1][1]
Storage Store in a cool, dry, and well-ventilated place.[2] Recommended storage temperature 2 - 8 °C.[2] Keep container tightly closed.[2]

Detailed Disposal Protocol

The following step-by-step protocol outlines the approved procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: Always handle this compound in a chemical fume hood to avoid inhalation of dust or aerosols.[4] Ensure appropriate exhaust ventilation at places where dust is formed.[2]
  • Personal Protective Equipment:
  • Eye/Face Protection: Wear chemical-resistant safety goggles or glasses.[5]
  • Hand Protection: Wear compatible chemical-resistant gloves.[6]
  • Skin and Body Protection: Wear a lab coat or other protective clothing.[6]
  • Respiratory Protection: If dust is generated, wear a NIOSH-approved respirator.[6]

2. Waste Collection and Segregation:

  • Collect surplus and non-recyclable this compound waste in a designated, properly labeled, and sealed container.
  • Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.

3. Chemical Treatment and Disposal:

  • Primary Disposal Method: The recommended disposal method is through a licensed disposal company.[2]
  • Incineration: An approved method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
  • Spill Cleanup: In case of a spill, avoid raising dust.[6] Contain the spill and collect the material using an inert absorbent material (e.g., sand, diatomite).[1][4] Place the collected material in a sealed container for disposal.[4] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

4. Contaminated Material Disposal:

  • Dispose of any contaminated packaging, PPE, or spill cleanup materials as unused product.[2] These items should be placed in the same designated waste container as the chemical itself.

5. Environmental Precautions:

  • Prevent this compound from entering drains or water courses, as it is very toxic to aquatic life.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

SC236_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste spill_check Spill Occurred? collect_waste->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes contact_ehs Contact Licensed Disposal Company / EHS spill_check->contact_ehs No cleanup_spill Collect Spill Debris into Waste Container contain_spill->cleanup_spill cleanup_spill->contact_ehs prepare_for_pickup Prepare for Off-site Incineration contact_ehs->prepare_for_pickup end End: Disposal Complete prepare_for_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific guidelines and Safety Data Sheets for the most current and detailed information.

References

Essential Safety and Logistics for Handling SC-236

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety, handling, and disposal protocols for SC-236, a selective cyclooxygenase-2 (COX-2) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, is a compound used in laboratory research for its anti-inflammatory and potential antimetastatic properties.[1]

PropertyData
Chemical Name 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide
Alternative Names SC 58236
Molecular Formula C₁₆H₁₁ClF₃N₃O₂S[1]
Molecular Weight 401.79 g/mol
Appearance Solid[2]
Purity ≥98% (HPLC)
IC₅₀ Values COX-1: 17.8 μM, COX-2: 0.005 μM
Storage Temperature -20°C (powder) or -80°C (in solvent)[2]
Solubility Soluble in DMSO and ethanol
Melting/Freezing Point No data available[2]
Boiling Point/Range No data available[2]
Flash Point No data available[2]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with acute oral toxicity (Category 4) and is recognized as an acute and chronic aquatic toxicity hazard (Category 1).[2] Therefore, stringent adherence to safety protocols is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields are essential to protect against splashes.[2]

  • Hand Protection: Wear protective gloves, such as nitrile or neoprene, to prevent skin contact.[2]

  • Body Protection: An impervious lab coat or clothing is required to protect the skin.[2]

  • Respiratory Protection: Use a suitable respirator when handling the powder form or when there is a risk of aerosol formation.[2]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] An accessible safety shower and eye wash station are mandatory in the handling area.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace within a certified chemical fume hood.

  • Weighing and Reconstitution: When weighing the solid form of this compound, do so in a contained space to prevent dust dispersion. For creating stock solutions, refer to the product's certificate of analysis for any batch-specific molecular weight variations.

  • Experimental Use: During experimental procedures, avoid direct contact and inhalation. Use appropriate labware and equipment.

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] It should be stored at -20°C as a powder or -80°C when in solvent.[2] Keep it segregated from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste contaminated with this compound in designated, properly labeled, and sealed hazardous waste containers.[3][4]

  • Container Management: Ensure waste containers are compatible with the chemical waste and are in good condition without leaks.[3] Keep containers closed except when adding waste.[3][4]

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and list the full chemical name of the contents.[3]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.[3] Contaminated labware should also be disposed of as hazardous waste.[3]

Experimental Workflow and Signaling Pathway

General Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh this compound Powder prep_workspace->weigh reconstitute Reconstitute to Stock Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment store Store in Tightly Sealed Container at -20°C/-80°C experiment->store If not all used collect_waste Collect Contaminated Waste experiment->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste dispose_ehs Dispose via EHS Office label_waste->dispose_ehs

Caption: Workflow for the safe handling and disposal of this compound.

Inhibitory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of extracellular signal-regulated protein kinase (ERK).[1]

G SC236 This compound ERK ERK Phosphorylation SC236->ERK Inhibits Inflammation Inflammatory Response ERK->Inflammation Leads to

Caption: this compound's inhibition of the ERK signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SC-236
Reactant of Route 2
Reactant of Route 2
SC-236

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.